molecular formula C8H8N2O2 B1271479 7-amino-2H-1,4-benzoxazin-3(4H)-one CAS No. 26215-14-5

7-amino-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B1271479
CAS No.: 26215-14-5
M. Wt: 164.16 g/mol
InChI Key: RUZXDTHZHJTTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-amino-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZXDTHZHJTTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949088
Record name 7-Amino-2H-1,4-benzoxazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26215-14-5
Record name 7-Amino-2H-1,4-benzoxazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-amino-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and biological properties of 7-amino-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development and agrochemical synthesis.

Chemical Identity and Properties

This compound is a stable, tan-colored crystalline solid.[1] Its core structure features a benzoxazine ring system with an amino group at the 7-position, rendering it a valuable intermediate for the synthesis of a variety of bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈N₂O₂[1]
Molecular Weight 164.16 g/mol [1]
CAS Number 26215-14-5[1][2]
Melting Point 219-225 °C[1]
Appearance Tan colored crystalline solid[1]
Storage Conditions 0-8 °C[1]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

Table 2: Spectral Data for this compound

Technique Data Source
¹H NMR (300 MHz, DMSO-d₆) δ: 4.410 (s, 2H), 4.869 (s, 2H), 6.141 (d, 1H, J=2.44 Hz), 6.176 (dd, 1H, J=2.25, 4.69 Hz), 6.563 (d, 1H, J=8.19 Hz), 9.535 (br s, 1H)[3]
¹³C NMR (300 MHz, DMSO-d₆) δ: 66.9496, 102.2081, 108.1369, 116.5779, 116.8982, 144.5502, 145.4287, 164.389[3]
Mass Spectrometry M+ at m/z 164[3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Protocol:

  • A suspension of 7-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine (7 g, 39.3 mmol) in 50 ml of methanol is prepared.

  • Under an argon atmosphere, 10% palladium on carbon (350 mg, 5% w/w) is added to the suspension.[3]

  • The reaction mixture is hydrogenated at 40 psi for 16 hours.[3]

  • Following hydrogenation, the mixture is diluted with approximately 200 ml of THF and filtered through celite to remove the catalyst.[3]

  • The solvent is removed by evaporation, yielding a brown solid residue.[3]

  • The crude product is purified by recrystallization from a THF/Hexane (1:5) mixture.[3]

  • This process yields 4.2 g (72%) of a tan solid, identified as this compound.[3]

Biological Activity and Potential Signaling Pathways

While direct studies on the biological activity of this compound are limited, its derivatives have shown significant pharmacological potential, suggesting that the core molecule is a key pharmacophore.

Modulation of Neurotransmitter Activity

Derivatives of this compound are being investigated as intermediates for pharmaceuticals targeting neurological disorders, with evidence suggesting they can modulate neurotransmitter activity.[1] Some derivatives have been identified as potent antagonists for serotonin receptors (5-HT₁ₐ/₁ₙ/₁ₙ) and also act as serotonin reuptake inhibitors. Other related benzoxazine structures have shown activity as dopamine D2 receptor antagonists. This suggests that the this compound scaffold could be a valuable starting point for the development of novel therapeutics for psychiatric conditions.

Nrf2-HO-1 Signaling Pathway

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress. Activation of this pathway can reduce the production of reactive oxygen species (ROS) and alleviate inflammation. This suggests that this compound and its derivatives may have potential as cytoprotective agents.

Potential Nrf2-HO-1 Activation Pathway

Caption: Potential mechanism of Nrf2-HO-1 pathway activation.

Applications

The unique chemical structure of this compound makes it a versatile building block in several fields:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel therapeutics, particularly for neurological disorders.[1]

  • Agrochemicals: It is utilized in the formulation of herbicides and pesticides.[1]

  • Biochemical Research: This compound is employed in studies related to enzyme inhibition and other biochemical pathways.[1]

Conclusion

This compound is a compound with significant potential in medicinal chemistry and agrochemical research. Its straightforward synthesis and the biological activities of its derivatives make it an attractive scaffold for further investigation and development. This guide provides a foundational understanding of its chemical properties, synthesis, and potential biological roles, serving as a valuable resource for researchers in the field.

References

Spectroscopic and Mechanistic Insights into 7-amino-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 7-amino-2H-1,4-benzoxazin-3(4H)-one, a scaffold of interest in medicinal chemistry. The information detailed below includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside relevant experimental protocols and diagrams of associated biological pathways and synthetic workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics based on the benzoxazinone core.

Spectroscopic Data Analysis

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following sections summarize the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (300 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.535br s1HN-H (amide)
6.563d, J=8.19 Hz1HH-5
6.176dd, J=2.25, 4.69 Hz1HH-6
6.141d, J=2.44 Hz1HH-8
4.869s2H-NH₂ (amine)
4.410s2H-O-CH₂-

¹³C NMR (300 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmAssignment
164.389C=O (amide carbonyl)
145.428C-7
144.550C-8a
116.898C-5
116.578C-4a
108.137C-6
102.208C-8
66.950-O-CH₂-
Infrared (IR) Spectroscopy
Functional GroupExpected Absorption Range (cm⁻¹)
N-H stretch (amine)3300-3500
N-H stretch (amide)3100-3300
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (amide)1650-1680
C=C stretch (aromatic)1450-1600
C-N stretch1250-1350
C-O stretch (ether)1000-1300
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zAssignment
164[M]⁺ (Molecular Ion)[1]

A detailed fragmentation analysis is not currently available in the public literature.

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of spectroscopic data. Specific parameters for the analysis of this compound may vary.

Synthesis of this compound

The synthesis of this compound can be achieved via the reduction of the corresponding nitro compound.[1]

Procedure:

  • Suspend 7-nitro-2H-1,4-benzoxazin-3(4H)-one (7 g, 39.3 mmol) in 50 ml of methanol.

  • Add 10% palladium on carbon (350 mg, 5% w/w) to the suspension under an argon atmosphere.

  • Hydrogenate the reaction mixture at 40 psi for 16 hours.

  • Dilute the reaction mixture with approximately 200 ml of THF and filter through celite to remove the catalyst.

  • Evaporate the solvent to yield a brown solid.

  • Recrystallize the crude product from a THF/Hexane (1:5) mixture to obtain this compound as a tan solid.

NMR Spectroscopy

NMR spectra are typically recorded on a 300 MHz or higher spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆, and transferred to an NMR tube. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded as the percentage of transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). In a typical EI-MS experiment, the sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the synthesis workflow and a relevant biological signaling pathway.

Synthesis_Workflow start Start step1 Suspend 7-nitro-2H-1,4-benzoxazin-3(4H)-one in Methanol start->step1 step2 Add 10% Pd/C catalyst under Argon step1->step2 step3 Hydrogenate at 40 psi for 16 hours step2->step3 step4 Dilute with THF and filter through Celite step3->step4 step5 Evaporate solvent step4->step5 step6 Recrystallize from THF/Hexane (1:5) step5->step6 end This compound step6->end

Synthesis of this compound.

The Nrf2/HO-1 anti-inflammatory signaling pathway.

Concluding Remarks

The spectroscopic data presented in this guide provide a foundational understanding of the chemical structure of this compound. While the core NMR and MS data are available, further detailed analysis, including comprehensive IR peak assignments and a complete mass spectral fragmentation pattern, would be beneficial for a more in-depth characterization. The provided synthesis protocol and the diagram of the Nrf2-HO-1 signaling pathway offer valuable context for the practical application and potential biological activity of this compound class. This guide serves as a starting point for researchers, and further investigation is encouraged to fully elucidate the properties and potential of this promising heterocyclic scaffold.

References

7-Amino-2H-1,4-Benzoxazin-3(4H)-one: A Privileged Scaffold in Drug Discovery—An In-depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-2H-1,4-benzoxazin-3(4H)-one serves as a foundational scaffold in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. While direct pharmacological data on the parent compound is limited, its derivatives have demonstrated significant activity across several key areas, including oncology, inflammation, neuroscience, and infectious diseases. This technical guide provides a comprehensive overview of the mechanisms of action attributed to derivatives of this privileged core. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to provide a thorough resource for researchers in the field. The primary role of this compound is as a crucial starting material for synthesizing these pharmacologically active molecules.[1]

Introduction: The 1,4-Benzoxazinone Core

The 1,4-benzoxazinone moiety is a heterocyclic scaffold that has garnered significant attention in drug discovery due to its rigid, planar structure and its capacity for diverse functionalization. This structural feature allows derivatives to interact with a variety of biological targets through mechanisms such as DNA intercalation and specific enzyme inhibition. This compound is a key intermediate, providing a reactive amino group that serves as a handle for synthetic modifications, leading to a broad spectrum of biological activities.[1]

Anticancer Activity: DNA Damage and Apoptosis Induction

Derivatives of this compound have emerged as promising anticancer agents, primarily through their ability to induce DNA damage and trigger programmed cell death pathways.

Mechanism of Action

The planar structure of the benzoxazinone core is critical for its anticancer effects, as it facilitates the intercalation of these molecules into the DNA of tumor cells. This physical insertion disrupts DNA replication and transcription, leading to the activation of DNA damage response pathways. A key indicator of this response is the upregulation of γ-H2AX, a marker of DNA double-strand breaks.

Following DNA damage, cancer cells undergo apoptosis, a form of programmed cell death. Mechanistic studies have shown that these compounds can activate key apoptotic effector proteins, such as caspase-7. Furthermore, some derivatives have been observed to induce autophagy, another cellular self-degradation process, as evidenced by increased expression of LC3.[2]

Quantitative Data: Cytotoxicity of Derivatives

The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight their potency.

Compound IDCell LineIC₅₀ (µM)Reference
c5 Huh-7 (Liver Cancer)28.48[2]
c14 Huh-7 (Liver Cancer)32.60[2]
c16 Huh-7 (Liver Cancer)31.87[2]
c18 Huh-7 (Liver Cancer)19.05[2]

Signaling Pathway: DNA Damage and Apoptosis

DNA_Damage_Apoptosis cluster_0 Cellular Response to Benzoxazinone Derivatives Benzoxazinone_Derivative This compound Derivative DNA Tumor Cell DNA Benzoxazinone_Derivative->DNA Intercalation DNA_Damage DNA Damage (γ-H2AX upregulation) DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Autophagy Autophagy (LC3 Expression) DNA_Damage->Autophagy Caspase7 Caspase-7 Activation Apoptosis->Caspase7 Cell_Death Tumor Cell Death Caspase7->Cell_Death Autophagy->Cell_Death Nrf2_HO1_Pathway cluster_1 Anti-inflammatory Signaling Benzoxazinone_Derivative This compound Derivative Keap1 Keap1 Benzoxazinone_Derivative->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degrades Nrf2_Active Nrf2 (Active) Nrf2->Nrf2_Active Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nrf2_Active->ARE Binds to HO1 HO-1 Expression ARE->HO1 ROS Reactive Oxygen Species (ROS) HO1->ROS Reduces Inflammation Inflammation (NO, IL-6, TNF-α) HO1->Inflammation Inhibits ROS->Inflammation MTT_Assay Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate Incubate (4h, 37°C) Add_MTT->Incubate Solubilize Add DMSO Incubate->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Western_Blot Protein_Extraction Protein Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (Nrf2, HO-1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 7-amino-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 7-amino-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound that has emerged as a pivotal scaffold in medicinal chemistry. While a singular "discovery" of this compound is not documented, its history is intricately linked to the synthesis of its chemical precursors and its subsequent application as a versatile intermediate in the development of a wide range of therapeutic agents. This document details the historical synthesis of its key precursors, outlines modern synthetic routes to its derivatives, presents quantitative data on the biological activities of these derivatives, and provides detailed experimental protocols for key reactions.

A Historical Perspective: Tracing the Origins

The history of this compound is not marked by a single serendipitous discovery but rather by the gradual development of synthetic methodologies for benzoxazinone cores and their precursors. The general class of benzoxazinones has been known for over a century, with early syntheses dating back to the beginning of the 20th century.

A critical precursor to this compound is 2-amino-5-nitrophenol . The first synthesis of this compound was achieved by Kaltwasser and Oehrn in 1920.[1][2] This development was a crucial first step, as 2-amino-5-nitrophenol serves as a foundational building block for the construction of the 7-nitro-2H-1,4-benzoxazin-3(4H)-one intermediate.

The synthesis of the core 2H-1,4-benzoxazin-3(4H)-one structure is typically achieved through the cyclization of an ortho-substituted phenol. In the case of the 7-amino derivative, the common strategy involves the initial synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one, followed by the reduction of the nitro group. This nitro intermediate is a key compound in the synthesis of various pharmaceuticals and agrochemicals.[3]

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of this compound and its derivatives is a multi-step process that relies on established organic chemistry reactions.

Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

A common route to the nitro intermediate starts with 2-amino-5-nitrophenol. This precursor can be synthesized from o-aminophenol through a cyclocondensation-nitration sequence.[4]

Synthesis of 2-amino-5-nitrophenol o_aminophenol o-Aminophenol benzoxazolone Benzoxazolone o_aminophenol->benzoxazolone urea Urea urea->benzoxazolone nitration Nitration (HNO3/H2SO4) benzoxazolone->nitration nitro_benzoxazolone 6-Nitrobenzoxazolone nitration->nitro_benzoxazolone hydrolysis Alkaline Hydrolysis nitro_benzoxazolone->hydrolysis anp 2-Amino-5-nitrophenol hydrolysis->anp

Synthesis of the key precursor, 2-amino-5-nitrophenol.

Once 2-amino-5-nitrophenol is obtained, it can be reacted with an acetylating agent and then chloroacetic acid, followed by cyclization to form the 7-nitro-2H-1,4-benzoxazin-3(4H)-one ring system.

Synthesis of this compound

The final step to obtain the core compound is the reduction of the nitro group of 7-nitro-2H-1,4-benzoxazin-3(4H)-one. This is typically achieved through catalytic hydrogenation.

Synthesis of this compound nitro_benzoxazinone 7-nitro-2H-1,4-benzoxazin-3(4H)-one reduction Reduction (e.g., H2, Pd/C) nitro_benzoxazinone->reduction amino_benzoxazinone This compound reduction->amino_benzoxazinone

Final reduction step to the core compound.
Synthesis of Bioactive Derivatives

This compound serves as a versatile starting material for the synthesis of a variety of bioactive derivatives. Two notable examples are the synthesis of anticonvulsant 7-benzylamino derivatives and anticancer 1,2,3-triazole derivatives.

Synthesis of Bioactive Derivatives cluster_0 Anticonvulsant Derivatives cluster_1 Anticancer Derivatives amino_benzoxazinone_1 This compound alkylation N-Alkylation amino_benzoxazinone_1->alkylation benzyl_halide Substituted Benzyl Halide benzyl_halide->alkylation anticonvulsant 7-benzylamino derivatives alkylation->anticonvulsant amino_benzoxazinone_2 This compound coupling Amide Coupling (HATU, DIPEA) amino_benzoxazinone_2->coupling ethynylbenzoic_acid 3-Ethynylbenzoic acid ethynylbenzoic_acid->coupling alkyne_intermediate Terminal Alkyne Intermediate coupling->alkyne_intermediate click_chemistry Click Chemistry (CuSO4, Sodium Ascorbate) alkyne_intermediate->click_chemistry azide Substituted Azide azide->click_chemistry anticancer 1,2,3-Triazole derivatives click_chemistry->anticancer

Synthetic pathways to bioactive derivatives.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to be readily functionalized. This has led to its exploration in a variety of therapeutic areas.

Anticonvulsant Activity

A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their anticonvulsant activities. The maximal electroshock (MES) test is a primary screening model for anticonvulsant drugs.

CompoundSubstituent (R)MES ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
4b 4-Fluoro31.7228.27.2

Table 1: Anticonvulsant activity of a lead 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one derivative.[5]

The data indicates that the 4-fluoro substituted derivative (4b) is a potent anticonvulsant with a favorable safety profile, as indicated by its high Protective Index.[5]

Anticancer Activity

Derivatives of this compound featuring a 1,2,3-triazole moiety have been investigated for their potential as anticancer agents. These compounds have been shown to induce DNA damage in tumor cells.[6] The inhibitory activity of these compounds is often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric.

CompoundCell LineIC₅₀ (μM)
c5 Huh-7 (Liver Cancer)28.48
c14 Huh-7 (Liver Cancer)32.60
c16 Huh-7 (Liver Cancer)31.87
c18 Huh-7 (Liver Cancer)19.05
5b MCF-7 (Breast Cancer)17.08 µg/mL
5b HeLa (Cervical Cancer)15.38 µg/mL
3c A549 (Lung Cancer)3.29

Table 2: In vitro anticancer activity of 1,2,3-triazole derivatives of this compound.[6]

These results highlight the potential of this scaffold in the development of novel anticancer therapeutics.

Experimental Protocols

General Synthesis of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones

A mixture of this compound, a substituted benzyl halide, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) is refluxed for several hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired 7-benzylamino derivative.[5]

General Synthesis of 1,2,3-triazole Derivatives

Step 1: Amide Coupling. To a solution of this compound and 3-ethynylbenzoic acid in a solvent like DMF, a coupling agent such as HATU and a base like DIPEA are added. The mixture is stirred at room temperature until the reaction is complete. The product, a terminal alkyne intermediate, is then isolated and purified.[6]

Step 2: Click Chemistry. The terminal alkyne intermediate and a substituted azide are dissolved in a mixture of t-BuOH and H₂O. A solution of copper(II) sulfate pentahydrate and sodium ascorbate in water is added, and the reaction mixture is stirred at room temperature. The resulting 1,2,3-triazole derivative is isolated by filtration and purified.[6]

Conclusion

This compound has evolved from a relatively obscure chemical intermediate to a highly valued scaffold in modern drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance. The historical development of its synthesis, rooted in early 20th-century organic chemistry, has paved the way for its current applications in the search for novel anticonvulsant and anticancer agents. Continued exploration of this versatile core structure is likely to yield further advancements in medicinal chemistry.

References

An In-depth Technical Guide to 7-amino-2H-1,4-benzoxazin-3(4H)-one and its Natural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of 7-amino-2H-1,4-benzoxazin-3(4H)-one, a key synthetic derivative, and its naturally occurring analogues, primarily the benzoxazinoids. This document will delve into the structural distinctions, synthesis, and diverse biological activities of these compounds, including their roles as anticonvulsant, anti-inflammatory, anticancer, and antimicrobial agents. Detailed experimental protocols for key biological assays and elucidated signaling pathways are presented to facilitate further research and development in this promising area.

Introduction: The Benzoxazinone Core

The 1,4-benzoxazine ring system is a fundamental component of numerous biologically active molecules. The oxidized form, 2H-1,4-benzoxazin-3(4H)-one, serves as the core structure for a range of synthetic compounds with therapeutic potential. A key synthetic intermediate is this compound, which provides a versatile handle for chemical modification to explore structure-activity relationships. This guide will explore this synthetic core and its relationship to a class of well-known natural analogues.

Natural Analogues: The Benzoxazinoids

The primary natural analogues of the 2H-1,4-benzoxazin-3(4H)-one core are the benzoxazinoids, a class of plant secondary metabolites predominantly found in the Poaceae family (grasses), including important crops like maize, wheat, and rye, as well as in some dicotyledonous species.[1][2] These compounds play a crucial role in plant defense against herbivores and pathogens and are involved in allelopathic interactions.[1]

The most well-studied benzoxazinoids are 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) .[3]

Structural Comparison

The key structural difference between the synthetic core, this compound, and its natural analogues lies in the substitution pattern on the benzene ring. While the synthetic compound features an amino group at the C7 position, the natural benzoxazinoids typically possess hydroxyl and methoxy groups. This distinction in functional groups significantly influences their chemical properties and biological activities.

G Structural Comparison cluster_core Synthetic Core cluster_natural Natural Analogues Core This compound DIBOA DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one) Core->DIBOA Structural Analogue DIMBOA DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) Core->DIMBOA Structural Analogue DIBOA->DIMBOA Biosynthetically Related G Benzoxazinoid Biosynthesis Pathway IGP Indole-3-glycerol Phosphate Indole Indole IGP->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2-BX5 DIBOA_Glc DIBOA-glucoside DIBOA->DIBOA_Glc BX8, BX9 TRIBOA_Glc TRIBOA-glucoside DIBOA_Glc->TRIBOA_Glc BX6 DIMBOA_Glc DIMBOA-glucoside TRIBOA_Glc->DIMBOA_Glc BX7 DIMBOA DIMBOA DIMBOA_Glc->DIMBOA Glucosidase G Nrf2-HO-1 Anti-inflammatory Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS (Inflammatory Stimulus) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Benzoxazinone Benzoxazinone Derivative Benzoxazinone->Keap1_Nrf2 Promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding HO1 HO-1 Gene ARE->HO1 Transcription Anti_inflammatory Anti-inflammatory Proteins (e.g., HO-1) HO1->Anti_inflammatory Translation Anti_inflammatory->ROS Inhibition G Maximal Electroshock (MES) Test Workflow Start Start Animal_Prep Animal Preparation (Mice/Rats) Start->Animal_Prep Grouping Divide into Groups (Vehicle, Test Compound, Positive Control) Animal_Prep->Grouping Administration Compound Administration Grouping->Administration Wait Wait for Time of Peak Effect Administration->Wait Electroshock Apply Maximal Electroshock Wait->Electroshock Observe Observe for Tonic Hindlimb Extension Electroshock->Observe Record Record Protection Status Observe->Record Analyze Calculate % Protection & ED50 Record->Analyze End End Analyze->End

References

An In-depth Technical Guide to 7-amino-2H-1,4-benzoxazin-3(4H)-one Derivatives and Their Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-amino-2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a valuable building block for the development of a diverse range of biologically active compounds. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological properties, including anticonvulsant, antifungal, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of the synthesis, core structure, and biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key pathways and workflows.

Core Structure and Synthesis

The foundational this compound structure is characterized by a bicyclic system where a benzene ring is fused to a 1,4-oxazine-3-one ring, with an amino group at the 7-position. This amino group serves as a key handle for synthetic modifications, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

General Synthesis of the Core Structure

A common synthetic route to the this compound core involves a multi-step process starting from readily available materials such as 2-amino-5-nitrophenol. The synthesis typically proceeds through the formation of the benzoxazinone ring, followed by the reduction of a nitro group to the key amino functionality.

Biological Activities and Quantitative Data

Derivatives of this compound have been extensively evaluated for various biological activities. The following tables summarize the quantitative data for some of the most promising activities.

Anticonvulsant Activity

Several 7-substituted derivatives have shown potent anticonvulsant effects in preclinical models. The maximal electroshock (MES) test is a primary screening model to identify compounds that prevent the spread of seizures.

Compound IDSubstituent at 7-positionMES ED₅₀ (mg/kg)Protective Index (PI)Reference
4b 4-Fluorobenzylamino31.77.2[1][2]

ED₅₀: Median effective dose required to protect 50% of animals from MES-induced seizures. PI: Protective Index (TD₅₀/ED₅₀), a measure of the margin of safety.

Antifungal Activity

Acylhydrazone derivatives of the 1,4-benzoxazin-3-one skeleton have demonstrated significant antifungal activity against various plant pathogenic fungi.

Compound IDSubstituent on AcylhydrazoneTarget FungusEC₅₀ (µg/mL)Reference
5l 4-ChlorophenylGibberella zeae20.06[3][4]
5o 2,4-DichlorophenylGibberella zeae23.17[3][4]
5q 4-BromophenylPellicularia sasakii26.66[3][4]
5r 2-NitrophenylPhytophthora infestans15.37[3][4]
5p 3,4-DichlorophenylCapsicum wilt26.76[3][4]

EC₅₀: The concentration of a compound that gives a half-maximal response.

Experimental Protocols

Synthesis of 7-(4-Fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b)[1][2]
  • Step 1: Synthesis of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one. A mixture of 2-amino-5-nitrophenol, chloroacetyl chloride, and a suitable base (e.g., potassium carbonate) in a solvent like acetone is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is purified by recrystallization to yield the nitro-benzoxazinone intermediate.

  • Step 2: Reduction of the Nitro Group. The 7-nitro-2H-1,4-benzoxazin-3(4H)-one is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like stannous chloride (SnCl₂) in hydrochloric acid can be used. After the reaction is complete, the catalyst is filtered off, and the solvent is removed to obtain this compound.

  • Step 3: Benzylation of the Amino Group. The this compound is reacted with 4-fluorobenzaldehyde in the presence of a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), in a solvent like methanol or dichloromethane. The reaction mixture is stirred at room temperature until the starting material is consumed. The product is then isolated by extraction and purified by column chromatography to give the final compound, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one.

Anticonvulsant Activity Evaluation: Maximal Electroshock (MES) Test[1][2]
  • Animals: Male Kunming mice (18-22 g) are used.

  • Compound Administration: The test compounds are suspended in a 0.5% aqueous solution of sodium carboxymethylcellulose and administered intraperitoneally (i.p.).

  • MES Induction: At a predetermined time after compound administration (e.g., 30 minutes), a maximal electroshock (50 mA, 0.2 s, 60 Hz) is delivered through corneal electrodes.

  • Endpoint: The abolition of the hind limb tonic extensor component of the seizure is taken as the endpoint for protection.

  • ED₅₀ Determination: The median effective dose (ED₅₀) is calculated from the dose-response data using a probit analysis.

Antifungal Activity Evaluation: Mycelium Growth Rate Method[3][4]
  • Fungal Strains: Plant pathogenic fungi such as Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, and Capsicum wilt are used.

  • Culture Medium: Potato dextrose agar (PDA) is used as the culture medium.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations.

  • Inoculation: A mycelial disc (e.g., 5 mm diameter) from a fresh culture of the test fungus is placed at the center of the PDA plate containing the test compound.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25 °C) for a specified period.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate without the test compound.

  • EC₅₀ Determination: The median effective concentration (EC₅₀) is calculated from the concentration-response data.

Signaling Pathways and Experimental Workflows

Nrf2-HO-1 Signaling Pathway Activation

Recent studies have shown that some 2H-1,4-benzoxazin-3(4H)-one derivatives exert their anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway. This pathway is a key cellular defense mechanism against oxidative stress.[5]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., LPS-induced ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Benzoxazinone This compound Derivative Benzoxazinone->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters & promotes degradation Ub Ubiquitin Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE (Antioxidant Response Element) HO1_gene HO-1 Gene Transcription ARE->HO1_gene activates HO1_protein HO-1 Protein HO1_gene->HO1_protein translation Anti_inflammatory Anti-inflammatory Effects HO1_protein->Anti_inflammatory mediates Drug_Discovery_Workflow Start Starting Materials (e.g., 2-amino-5-nitrophenol) Synthesis Chemical Synthesis of Core Structure & Derivatives Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Screening Primary Biological Screening (e.g., MES, Antifungal Assay) Characterization->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Inactive Compounds Hit->SAR Active Compounds Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design Advanced Advanced Preclinical Testing (Toxicity, Pharmacokinetics) Optimization->Advanced Candidate Drug Candidate Advanced->Candidate

References

Potential Therapeutic Targets of 7-amino-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-amino-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. While the parent compound primarily serves as a key synthetic intermediate, its derivatives have demonstrated a broad spectrum of biological activities, making the 2H-1,4-benzoxazin-3(4H)-one core a privileged structure in drug discovery.[1] This technical guide provides an in-depth overview of the potential therapeutic targets of compounds derived from this scaffold, focusing on their anticancer, anti-inflammatory, and neurological applications. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of this promising class of compounds.

Potential Therapeutic Targets and Mechanisms of Action

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been shown to interact with a variety of biological targets, leading to a range of therapeutic effects. The following sections detail the key findings in major therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 2H-1,4-benzoxazin-3(4H)-one derivatives. These compounds have been shown to induce cell death in various cancer cell lines through multiple mechanisms, including the induction of DNA damage, apoptosis, and autophagy.[2][3][4]

Key Mechanisms:

  • DNA Damage Induction: Some derivatives are designed to have a rigid, planar structure that allows them to intercalate with DNA, leading to DNA damage and cell cycle arrest.[2] The upregulation of DNA damage markers such as γ-H2AX has been observed in cancer cells treated with these compounds.[2]

  • Apoptosis Induction: The induction of apoptosis is a common mechanism of action for these derivatives. This is often evidenced by the increased expression of key apoptotic proteins like caspase-7.[2]

  • Autophagy Activation: Several studies have reported the activation of autophagy in cancer cells upon treatment with these compounds, as indicated by the enhanced expression of LC3 (Microtubule-associated protein 1A/1B-light chain 3).[2]

Quantitative Data on Anticancer Activity:

Compound ClassCancer Cell LineIC50 (µM)Reference
1,2,3-triazole derivativesHuh-7 (Liver Cancer)19.05 - 32.60[2]
1,2,3-triazole derivativesA549 (Lung Cancer)3.29[2]
Amide hybridsBreast Cancer Cell Lines0.46 (EGFR inhibition)[2]
1,2,3-triazole derivativesMCF-7 (Breast Cancer)17.08 µg/mL[2]
1,2,3-triazole derivativesHeLa (Cervical Cancer)15.38 µg/mL[2]
1,2,3-triazole derivativesA549 (Lung Cancer)7.59 - 18.52[3][4]

Signaling Pathway for Anticancer Activity:

anticancer_pathway cluster_compound 2H-1,4-benzoxazin-3(4H)-one Derivative cluster_cell Cancer Cell Compound Compound DNA_damage DNA Damage (γ-H2AX ↑) Compound->DNA_damage Apoptosis Apoptosis (Caspase-7 ↑) Compound->Apoptosis Autophagy Autophagy (LC3 ↑) Compound->Autophagy Cell_Death Cell Death DNA_damage->Cell_Death Apoptosis->Cell_Death Autophagy->Cell_Death

Anticancer mechanisms of benzoxazinone derivatives.
Anti-inflammatory and Neuroprotective Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have shown promise in the treatment of neuroinflammatory conditions by modulating oxidative stress pathways.

Key Mechanism:

  • Nrf2-HO-1 Pathway Activation: Certain derivatives have been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway in microglial cells.[5] This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation. Activation of Nrf2 leads to the transcription of antioxidant genes, including HO-1, which helps to reduce the levels of reactive oxygen species (ROS) and pro-inflammatory mediators.[5]

Signaling Pathway for Anti-inflammatory Activity:

anti_inflammatory_pathway Compound 2H-1,4-benzoxazin-3(4H)-one Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 inhibits binding Nrf2 Nrf2 (dissociated) Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) HO1 HO-1 Expression ARE->HO1 activates Inflammation Inflammation & Oxidative Stress HO1->Inflammation reduces

Nrf2-HO-1 pathway activation by benzoxazinone derivatives.
Neurological and Psychiatric Disorders

The 2H-1,4-benzoxazin-3(4H)-one scaffold has been explored for its potential in treating a range of neurological and psychiatric conditions.

Key Targets and Activities:

  • Acetylcholinesterase (AChE) Inhibition: Some derivatives act as non-competitive inhibitors of human acetylcholinesterase, suggesting potential for the treatment of Alzheimer's disease.[5]

  • Dopamine D2 Receptor Antagonism and Serotonin Reuptake Inhibition: Certain compounds exhibit potent antagonism at dopamine D2 receptors and inhibit serotonin reuptake, indicating potential applications in the treatment of depression and other psychiatric disorders.[5]

  • Anticonvulsant Activity: A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and shown to possess anticonvulsant properties in the maximal electroshock (MES) test.[6][7]

Quantitative Data on Neurological Activity:

CompoundTarget/AssayActivityReference
7dHuman Acetylcholinesterase (hAChE)Ki = 20.2 µM[5]
7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b)MES testED50 = 31.7 mg/kg[6][7]
Other Potential Targets
  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain 2H-1,4-benzoxazin-3(4H)-one–amide hybrids have demonstrated potent inhibitory activity against EGFR.[2]

  • Mineralocorticoid Receptor Antagonism: A highly selective mineralocorticoid receptor antagonist with an IC50 of 41 nM has been developed from this scaffold.[2]

Quantitative Data for Other Targets:

CompoundTargetIC50Reference
12gEGFR0.46 µM[2]
14nMineralocorticoid Receptor41 nM[2]

Experimental Protocols

This section provides detailed protocols for key in vitro and in vivo assays relevant to the evaluation of this compound derivatives.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Test compound and vehicle control (e.g., DMSO)

  • Cancer cell lines

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Test compound and vehicle control

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blotting for Protein Expression Analysis

This technique is used to detect specific proteins in a sample.

Materials:

  • Test compound and vehicle control

  • Cancer cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-γ-H2AX, anti-LC3, anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Protocol:

  • Treat cells with the test compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.

Acetylcholinesterase Inhibition Assay

This colorimetric assay is based on the Ellman method.

Materials:

  • 96-well plate

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound and a known inhibitor (e.g., donepezil)

Protocol:

  • Add buffer, test compound (or vehicle), and AChE solution to the wells of a 96-well plate.

  • Pre-incubate for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding a solution of ATCI and DTNB.

  • Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

This in vivo assay is a model for generalized tonic-clonic seizures.

Materials:

  • Mice or rats

  • Electroconvulsive shock generator with corneal electrodes

  • Test compound and vehicle control

  • Saline and a local anesthetic for the corneas

Protocol:

  • Administer the test compound or vehicle to the animals (e.g., intraperitoneally).

  • At the time of expected peak effect, apply a drop of local anesthetic and saline to the corneas.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) via the corneal electrodes.

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of tonic hindlimb extension is considered protection.

  • Determine the median effective dose (ED50) of the compound.

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and preclinical evaluation of novel 2H-1,4-benzoxazin-3(4H)-one derivatives.

experimental_workflow Synthesis Synthesis of Derivatives In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Hit_Identification->Synthesis Inactive Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit_Identification->Mechanism_Studies Active? Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization Lead_Optimization->Synthesis Modify Structure In_Vivo_Testing In Vivo Efficacy & Toxicity (e.g., MES Test, Xenograft Models) Lead_Optimization->In_Vivo_Testing Optimized? Preclinical_Candidate Preclinical Candidate In_Vivo_Testing->Preclinical_Candidate

References

Unlocking Agrochemical Potential: A Technical Guide to 7-amino-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-amino-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules.[1] Belonging to the benzoxazinoid class of compounds, which are naturally occurring defense chemicals in several plant species, this scaffold holds significant promise for the development of novel agrochemicals.[2][3] Its structural features make it an attractive starting point for the synthesis of herbicides and fungicides. This technical guide provides a comprehensive overview of the synthesis, potential agrochemical applications, and proposed mechanisms of action of this compound, along with detailed experimental protocols for its evaluation.

While primarily utilized as a synthetic intermediate, the inherent structural motifs of the benzoxazinoid core suggest a potential for intrinsic biological activity. This document aims to provide researchers with the foundational knowledge to explore and exploit the agrochemical potential of this compound and its derivatives.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reduction of its nitro precursor, 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

A general synthetic pathway is outlined below:

A 2-Amino-5-nitrophenol C 7-Nitro-2H-1,4-benzoxazin-3(4H)-one A->C Cyclization B Chloroacetyl chloride B->C D This compound C->D Reduction (e.g., H2/Pd-C)

Synthesis of this compound.

A detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section of this guide.

Agrochemical Potential

While extensive quantitative data on the direct agrochemical activity of this compound is not widely published, its role as a precursor for potent agrochemicals is well-documented. The broader class of benzoxazinoids exhibits known herbicidal and fungicidal properties, suggesting a baseline of activity for the core structure.

Herbicidal Potential

Derivatives of this compound have been synthesized and shown to possess herbicidal activity. The mechanism of action for some benzoxazinone-based herbicides involves the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis in plants.

Table 1: Herbicidal Activity Data

CompoundTarget Weed SpeciesBioassay TypeActivity Metric (e.g., IC50, GR50)Reference
This compoundData Not AvailableData Not AvailableData Not Available-
Example DerivativeAmaranthus retroflexusWhole Plant AssayXX µM[Hypothetical Reference]
Fungicidal Potential

The 1,4-benzoxazin-3-one scaffold is present in numerous compounds synthesized and tested for their fungicidal activity against a range of plant pathogens. These derivatives often exhibit efficacy against fungi by disrupting cell membrane integrity or inhibiting key metabolic pathways.

Table 2: Fungicidal Activity Data

CompoundTarget Fungal SpeciesBioassay TypeActivity Metric (e.g., MIC, EC50)Reference
This compoundData Not AvailableData Not AvailableData Not Available-
Example DerivativeFusarium graminearumMycelial Growth InhibitionXX µg/mL[Hypothetical Reference]
Insecticidal Potential

Natural benzoxazinoids are known to play a role in plant defense against insect herbivores. This suggests that synthetic analogues, including derivatives of this compound, may possess insecticidal properties.

Table 3: Insecticidal Activity Data

CompoundTarget Insect SpeciesBioassay TypeActivity Metric (e.g., LD50, LC50)Reference
This compoundData Not AvailableData Not AvailableData Not Available-
Example DerivativeSpodoptera frugiperdaDietary Exposure AssayXX µg/g diet[Hypothetical Reference]

Mechanism of Action

The precise mechanism of action for this compound as an agrochemical has not been explicitly detailed in the literature. However, based on the known activities of the benzoxazinoid class, a plausible general mechanism involves the inhibition of key enzymes in target organisms.

A Benzoxazinoid Compound B Target Organism (Weed/Fungus) A->B C Enzyme Inhibition (e.g., PPO) B->C Uptake & Interaction D Disruption of Metabolic Pathway C->D E Growth Inhibition / Mortality D->E

Proposed general mechanism of action for benzoxazinoid agrochemicals.

For herbicidal action, the inhibition of protoporphyrinogen oxidase (PPO) is a key target for many heterocyclic compounds. PPO inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption.

In fungi, the mechanism could involve the inhibition of enzymes essential for cell wall synthesis or respiration, leading to the cessation of growth and eventual cell death.

Experimental Protocols

The following are detailed methodologies for the synthesis and agrochemical evaluation of this compound.

Synthesis of this compound

This protocol is adapted from established synthetic procedures.[4]

Materials:

  • 7-nitro-2H-1,4-benzoxazin-3(4H)-one

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a flask suitable for hydrogenation, suspend 7-nitro-2H-1,4-benzoxazin-3(4H)-one in methanol.

  • Carefully add 10% Pd/C catalyst to the suspension under an inert atmosphere (Argon or Nitrogen).

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at balloon pressure or in a Parr shaker) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction (disappearance of the starting material), purge the reaction vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

A Suspend Nitro Compound in MeOH B Add Pd/C Catalyst A->B C Hydrogenate B->C D Monitor Reaction C->D E Filter to Remove Catalyst D->E Reaction Complete F Concentrate Filtrate E->F G Purify Product F->G

Workflow for the synthesis of this compound.

Herbicidal Activity Bioassay (Whole Plant Assay)

Materials:

  • Test compound (this compound)

  • Seeds of a model weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Potting soil

  • Pots or trays

  • Growth chamber or greenhouse with controlled conditions (light, temperature, humidity)

  • Solvent for dissolving the test compound (e.g., acetone, DMSO)

  • Surfactant (e.g., Tween 20)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare a series of dilutions of the stock solution to achieve the desired test concentrations. The final spray solution should contain a small percentage of surfactant to ensure even coverage.

  • Sow seeds of the target weed species in pots filled with potting soil and allow them to germinate and grow to the 2-3 leaf stage.

  • Apply the test solutions to the plants using a laboratory sprayer, ensuring uniform coverage of the foliage. A solvent-only control (with surfactant) should also be included.

  • Place the treated plants in a growth chamber or greenhouse under controlled conditions.

  • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).

  • At the end of the evaluation period, harvest the above-ground biomass and determine the fresh or dry weight.

  • Calculate the percentage of growth inhibition relative to the control and determine the GR₅₀ (the concentration that causes a 50% reduction in growth).

Fungicidal Activity Bioassay (Mycelial Growth Inhibition Assay)

Materials:

  • Test compound (this compound)

  • A culture of a target plant pathogenic fungus (e.g., Fusarium graminearum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Petri dishes

  • Solvent for dissolving the test compound (e.g., acetone, DMSO)

  • Sterile cork borer or scalpel

Procedure:

  • Prepare a stock solution of the test compound in a suitable sterile solvent.

  • Prepare molten PDA and cool it to approximately 45-50 °C.

  • Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations. A solvent-only control should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Take a mycelial plug from the growing edge of an active fungal culture using a sterile cork borer or scalpel.

  • Place the mycelial plug in the center of each PDA plate (test concentrations and control).

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control and determine the EC₅₀ (the effective concentration that causes 50% inhibition of growth).

Conclusion

This compound represents a valuable scaffold for the development of novel agrochemicals. While its intrinsic biological activity requires further investigation, its role as a key synthetic intermediate is firmly established. The information and protocols provided in this guide offer a solid foundation for researchers to explore the potential of this compound and its derivatives in the ongoing search for effective and environmentally conscious crop protection solutions. Further research into the structure-activity relationships of its derivatives will be instrumental in designing next-generation herbicides and fungicides.

References

7-amino-2H-1,4-benzoxazin-3(4H)-one: A Technical Overview of Available Safety and Toxicity Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the safety and toxicity of 7-amino-2H-1,4-benzoxazin-3(4H)-one. A comprehensive toxicological profile for this compound is not available in the public domain. Significant data gaps exist, particularly concerning acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. The information provided herein should be used for informational purposes only and is not a substitute for a thorough internal risk assessment and experimental safety evaluation.

Executive Summary

This compound is a heterocyclic organic compound utilized as a key intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agricultural sectors.[1] While its derivatives have been investigated for diverse therapeutic properties, including anticonvulsant, anti-inflammatory, and anticancer activities, the safety and toxicity profile of the core compound remains largely uncharacterized.[2] Available data from safety data sheets (SDS) consistently classify it as an irritant to the skin, eyes, and respiratory system.[3][4] However, quantitative toxicity metrics such as LD50, no-observed-adverse-effect levels (NOAELs), and comprehensive data on systemic toxicity are absent from the reviewed literature. This guide consolidates the limited available information to inform handling procedures and highlight areas requiring further investigation.

Hazard Identification and Classification

Based on available SDS, this compound is classified as a hazardous chemical. The primary hazards are related to its irritant properties.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: Information compiled from vendor Safety Data Sheets.[3][4]

Standard precautionary statements for handling include avoiding breathing dust, washing skin thoroughly after handling, and using protective gloves, eye protection, and face protection.[4]

Toxicological Data

Comprehensive toxicological studies for this compound are not available in published literature. The following sections summarize the limited data available, primarily focusing on in vitro studies of its derivatives.

Acute Toxicity

No data on the acute oral, dermal, or inhalation toxicity (e.g., LD50 values) for this compound have been identified.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Publicly available safety data sheets explicitly state that there is "no data available" for the genotoxic, carcinogenic, or reproductive and developmental toxicity of this compound.

In Vitro Cytotoxicity of Derivatives

A recent study synthesized a series of novel 1,2,3-triazole derivatives using this compound as a starting material.[2] Several of these derivatives demonstrated inhibitory activity against the Huh-7 human liver cancer cell line.[2] Mechanistic studies suggested that these compounds induce DNA damage and apoptosis.[2]

Table 2: In Vitro Cytotoxicity of this compound Derivatives against Huh-7 Cells

Compound IDStructureIC50 (µM)
c53-(1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][3][5]oxazin-7-yl)benzamide28.48
c143-(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][3][5]oxazin-7-yl)benzamide32.60
c163-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][3][5]oxazin-7-yl)benzamide31.87
c183-(1-(4-cyanobenzyl)-1H-1,2,3-triazol-4-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][3][5]oxazin-7-yl)benzamide19.05

Source: Hou, et al., 2024.[2]

While this data pertains to derivatives, it indicates that the benzoxazinone scaffold can be functionalized to yield compounds with significant cytotoxic potential. The intrinsic cytotoxicity of the parent compound, this compound, was not reported in this study.

Experimental Methodologies

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol based on the methodology described for the derivatives of this compound.[2]

  • Cell Culture: Huh-7 human liver cancer cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specified density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified duration (e.g., 48 hours). A vehicle control (DMSO) is included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 0.5 mg/mL). The plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthesis Pathway of Cytotoxic Derivatives

The following diagram illustrates the general synthetic route used to produce the cytotoxic 1,2,3-triazole derivatives from this compound.

Synthesis_Pathway A 7-amino-2H-1,4-benzoxazin- 3(4H)-one (a) C Terminal Alkyne Intermediate (b) A->C HATU, DIPEA B 3-ethynylbenzoic acid B->C E Target 1,2,3-Triazole Derivatives (c1-c20) C->E Click Chemistry D Azide Compounds (R-N3) D->E Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture Target Cell Line B Seed Cells into 96-well Plates A->B D Treat Cells with Compound (48h) B->D C Prepare Compound Dilutions C->D E Add MTT Reagent (4h Incubation) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate % Viability G->H I Determine IC50 Value H->I

References

Methodological & Application

Synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the cyclization of 2-amino-5-nitrophenol to form the intermediate, 7-nitro-2H-1,4-benzoxazin-3(4H)-one, followed by the reduction of the nitro group to yield the final amino product. This application note includes detailed experimental protocols for both synthetic steps, a summary of quantitative data, and visual representations of the workflow and reaction pathway to ensure clarity and reproducibility in a research setting.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a variety of bioactive molecules. The benzoxazinone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities. The 7-amino substitution provides a crucial functional handle for further molecular elaboration, enabling the development of novel therapeutic agents. This protocol outlines a reliable and efficient method for the preparation of this important synthetic intermediate starting from commercially available 2-amino-5-nitrophenol.

Overall Reaction Scheme

The synthesis proceeds in two main steps as illustrated below:

Reaction_Scheme Start 2-amino-5-nitrophenol Intermediate 7-nitro-2H-1,4-benzoxazin-3(4H)-one Start->Intermediate Step 1: Cyclization (e.g., Chloroacetyl chloride, base) Final This compound Intermediate->Final Step 2: Reduction (e.g., H2, Pd/C)

Caption: Overall synthetic pathway.

Experimental Protocols

Step 1: Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

This procedure details the cyclization of 2-amino-5-nitrophenol to form the nitro-intermediate. The reaction involves an initial acylation of the amino group followed by an intramolecular cyclization.

Materials:

  • 2-amino-5-nitrophenol

  • Chloroacetyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine

Procedure:

  • To a solution of 2-amino-5-nitrophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane gradient) to yield 7-nitro-2H-1,4-benzoxazin-3(4H)-one as a solid.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro-intermediate to the final amino product via catalytic hydrogenation.[1]

Materials:

  • 7-nitro-2H-1,4-benzoxazin-3(4H)-one

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Celite®

Procedure:

  • Under an inert atmosphere (e.g., argon), add 10% palladium on carbon (5% w/w of the starting material) to a suspension of 7-nitro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in methanol.[1]

  • Subject the reaction mixture to hydrogenation at 40 psi for 16 hours.[1]

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Dilute the reaction mixture with THF and filter through a pad of Celite® to remove the catalyst.[1]

  • Wash the Celite® pad with additional THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield a solid residue.[1]

  • Recrystallize the crude product from a THF/Hexane mixture (1:5) to obtain this compound as a tan solid.[1]

Data Presentation

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Physicochemical and Yield Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)
7-nitro-2H-1,4-benzoxazin-3(4H)-oneC₈H₆N₂O₄194.14SolidN/AN/A
This compoundC₈H₈N₂O₂164.16Tan solid72%[1]213-215[1]

N/A: Data not explicitly found in the searched literature for this specific protocol.

Table 2: Spectroscopic Data for this compound[1]

TypeData
¹H NMR (DMSO)δ 4.410 (s, 2H), 4.869 (s, 2H), 6.141 (d, 1H, J=2.44), 6.176 (dd, 1H, J=2.25, 4.69), 6.563 (d, 1H, J=8.19), 9.535 (brs, 1H)
¹³C NMR (DMSO)δ 66.9496, 102.2081, 108.1369, 116.5779, 116.8982, 144.5502, 145.4287, 164.389
Mass SpectrumM+ at m/z 164

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Experimental_Workflow_Step1 cluster_0 Step 1: Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one A Dissolve 2-amino-5-nitrophenol and K₂CO₃ in acetone B Cool to 0 °C A->B C Add Chloroacetyl Chloride B->C D Stir at Room Temperature (12-16h) C->D E Filter and Concentrate D->E F Purify (Recrystallization/Chromatography) E->F G Obtain 7-nitro-2H-1,4-benzoxazin-3(4H)-one F->G

Caption: Workflow for Step 1.

Experimental_Workflow_Step2 cluster_1 Step 2: Synthesis of this compound H Suspend 7-nitro-intermediate and Pd/C in Methanol I Hydrogenate at 40 psi (16h) H->I J Dilute with THF and Filter through Celite I->J K Concentrate Filtrate J->K L Recrystallize from THF/Hexane K->L M Obtain this compound L->M

Caption: Workflow for Step 2.

Conclusion

This application note provides a detailed and actionable guide for the synthesis of this compound from 2-amino-5-nitrophenol. The protocols are based on established chemical transformations and are designed to be readily implemented in a standard organic chemistry laboratory. The provided data and visualizations aim to facilitate the successful execution and understanding of this important synthetic procedure for researchers in the field of drug discovery and development.

References

Protocol for the Synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one, a key intermediate in the development of various pharmacologically active compounds. The synthetic route involves a two-step process commencing with the cyclization of 2-amino-5-nitrophenol to form the nitro-intermediate, 7-nitro-2H-1,4-benzoxazin-3(4H)-one, followed by the reduction of the nitro group to yield the final 7-amino derivative. This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development.

The synthesis of the benzoxazinone core is a critical step in the preparation of molecules with a wide range of biological activities. The 7-amino functional group, in particular, serves as a versatile handle for further chemical modifications to generate libraries of derivatives for structure-activity relationship (SAR) studies. The procedures outlined below are based on established chemical transformations and provide a reliable method for obtaining the target compound in good yield.

Experimental Protocols

The synthesis is performed in two main stages:

  • Stage 1: Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one (Intermediate 1)

  • Stage 2: Synthesis of this compound (Final Product)

Stage 1: Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

This stage involves the acylation of 2-amino-5-nitrophenol with chloroacetyl chloride followed by an intramolecular cyclization to form the benzoxazinone ring.

Materials:

  • 2-amino-5-nitrophenol

  • Chloroacetyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-nitrophenol in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the solution.

  • Add a solution of chloroacetyl chloride in anhydrous DMF dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

Stage 2: Synthesis of this compound

This stage involves the reduction of the nitro group of the intermediate to an amine using stannous chloride dihydrate.

Materials:

  • 7-nitro-2H-1,4-benzoxazin-3(4H)-one (from Stage 1)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 7-nitro-2H-1,4-benzoxazin-3(4H)-one in ethanol.

  • Add stannous chloride dihydrate to the solution.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add ethyl acetate to the residue and neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Filter the mixture to remove the tin salts.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

StepReactantReagentSolventReaction Time (h)Temperature (°C)Yield (%)
1 2-amino-5-nitrophenolChloroacetyl chloride, TriethylamineDMF12-160 to RT~70-80
2 7-nitro-2H-1,4-benzoxazin-3(4H)-oneSnCl₂·2H₂OEthanol2-4Reflux~85-95

Note: Yields are approximate and may vary depending on the reaction scale and purification efficiency.

Visualization

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow Start 2-amino-5-nitrophenol Reagent1 Chloroacetyl Chloride, TEA DMF, 0°C to RT Start->Reagent1 Intermediate 7-nitro-2H-1,4-benzoxazin-3(4H)-one Reagent1->Intermediate Step 1: Cyclization Reagent2 SnCl₂·2H₂O Ethanol, Reflux Intermediate->Reagent2 Product This compound Reagent2->Product Step 2: Reduction

Caption: Synthetic route for this compound.

Application Notes and Protocols: The Role of 7-amino-2H-1,4-benzoxazin-3(4H)-one in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. The 7-amino-2H-1,4-benzoxazin-3(4H)-one scaffold has emerged as a privileged structure in the design of new therapeutic agents. Its rigid, planar nature and synthetic tractability make it an ideal starting point for the development of compounds that can interact with various biological targets implicated in cancer progression. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this promising chemical entity in their anticancer drug discovery programs.

Derivatives of this compound, particularly those incorporating 1,2,3-triazole moieties, have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Mechanistic studies suggest that these compounds can induce cancer cell death through multiple pathways, including the induction of DNA damage, apoptosis, and autophagy. Furthermore, some derivatives have been shown to target key signaling pathways, such as the PI3K/Akt/mTOR pathway, and to modulate the expression of oncogenes like c-Myc by interacting with G-quadruplex structures in their promoter regions.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values) of various derivatives of this compound against several human cancer cell lines. This data provides a comparative overview of the potency of different structural modifications.

Compound IDCancer Cell LineIC50 (µM)Reference
c5 Huh-7 (Liver)28.48[1]
c14 Huh-7 (Liver)32.60[1]
c16 Huh-7 (Liver)31.87[1]
c18 Huh-7 (Liver)19.05[1]
3c A549 (Lung)3.29[1]
12g Breast Cancer0.46 (EGFR inhibition)[1]
14b A549 (Lung)7.59 ± 0.31[2]
14c A549 (Lung)18.52 ± 0.59[2]
Compound IDCancer Cell LineIC50 (µg/mL)Reference
5b MCF-7 (Breast)17.08[1]
5b HeLa (Cervical)15.38[1]

Signaling Pathways and Mechanisms of Action

Derivatives of this compound exert their anticancer effects through various mechanisms. Two prominent pathways are the inhibition of the PI3K/Akt/mTOR signaling cascade and the modulation of c-Myc oncogene expression through the stabilization of G-quadruplex structures.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Certain benzoxazinone derivatives have been identified as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation promotes Benzoxazinone Derivative Benzoxazinone Derivative Benzoxazinone Derivative->PI3K inhibits cMyc_GQuadruplex_Regulation cluster_promoter c-Myc Promoter Duplex DNA Duplex DNA G-Quadruplex G-Quadruplex Duplex DNA->G-Quadruplex folding c-Myc Transcription c-Myc Transcription Duplex DNA->c-Myc Transcription promotes G-Quadruplex->Duplex DNA unwinding G-Quadruplex->Repression Transcription Factors Transcription Factors Transcription Factors->Duplex DNA bind Benzoxazinone Derivative Benzoxazinone Derivative Benzoxazinone Derivative->G-Quadruplex stabilizes Repression->c-Myc Transcription inhibits Synthesis_Workflow Start Step1 7-nitro-2H-1,4- benzoxazin-3(4H)-one Start->Step1 Step2 Reduction (e.g., Pd/C, H2) Step1->Step2 Step3 7-amino-2H-1,4- benzoxazin-3(4H)-one Step2->Step3 Step4 Amide Coupling (e.g., Alkyne-acid, HATU) Step3->Step4 Step5 Alkyne-functionalized benzoxazinone Step4->Step5 Step6 Click Chemistry (Azide, Cu(I)) Step5->Step6 Step7 1,2,3-Triazole Derivative Step6->Step7 End Step7->End

References

Application of 7-amino-2H-1,4-benzoxazin-3(4H)-one in Developing Anticonvulsants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of 7-amino-2H-1,4-benzoxazin-3(4H)-one and its derivatives as potential anticonvulsant agents. The information compiled herein is based on preclinical studies and is intended to guide further research and development in this area.

Introduction

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Derivatives of this compound have emerged as a promising class of compounds with significant anticonvulsant properties. These compounds are being investigated for their potential to treat various seizure disorders. This document outlines the synthesis, proposed mechanism of action, and key experimental protocols for evaluating the anticonvulsant efficacy and neurotoxicity of this chemical series.

Data Presentation: Anticonvulsant Activity of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one Derivatives

The following table summarizes the in vivo anticonvulsant activity of a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one derivatives, as determined by the maximal electroshock (MES) test and the rotarod neurotoxicity test in mice.[1] The Protective Index (PI) is a measure of the compound's therapeutic window.

Compound IDSubstituent (R)MES ED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
4a H46.5>300>6.5
4b 4-F31.7228.27.2
4c 4-Cl42.8>300>7.0
4d 4-Br53.7>300>5.6
4e 4-CH₃50.2>300>6.0
4f 4-OCH₃61.3>300>4.9
4g 2-F58.6>300>5.1
4h 2-Cl65.2>300>4.6
Phenytoin (Reference)9.568.57.2
Carbamazepine (Reference)8.875.38.6

Experimental Protocols

Synthesis of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones

A general synthetic route to 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones starts from 2-amino-5-nitrophenol.[1]

Step 1: Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one (Compound 2)

  • To a solution of 2-amino-5-nitrophenol (1) in anhydrous dioxane, add chloroacetyl chloride dropwise at room temperature.

  • Reflux the mixture for 3 hours.

  • After cooling, add anhydrous potassium carbonate and reflux for another 8 hours.

  • Cool the reaction mixture, pour it into ice water, and collect the resulting precipitate by filtration.

  • Wash the precipitate with water and recrystallize from ethanol to obtain compound 2.

Step 2: Synthesis of this compound (Compound 3)

  • Suspend 7-nitro-2H-1,4-benzoxazin-3(4H)-one (2) in ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate under reduced pressure to yield compound 3.

Step 3: Synthesis of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones (Compounds 4a-h)

  • To a solution of this compound (3) in ethanol, add the appropriate substituted benzaldehyde.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture to room temperature.

  • Add sodium borohydride (NaBH₄) in portions and stir for 2 hours.

  • Pour the mixture into ice water and collect the precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain the final compounds (4a-h).

G cluster_synthesis Synthesis Workflow start 2-amino-5-nitrophenol (1) step1 Chloroacetyl chloride, K2CO3, Dioxane start->step1 Step 1 intermediate1 7-nitro-2H-1,4-benzoxazin- 3(4H)-one (2) step1->intermediate1 step2 H2, 10% Pd/C, Ethanol intermediate1->step2 Step 2 intermediate2 7-amino-2H-1,4-benzoxazin- 3(4H)-one (3) step2->intermediate2 step3 Substituted benzaldehyde, NaBH4, Ethanol intermediate2->step3 Step 3 end 7-benzylamino-2H-1,4-benzoxazin- 3(4H)-ones (4a-h) step3->end

General synthesis workflow for 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones.
Anticonvulsant Screening Protocols

The MES test is a model for generalized tonic-clonic seizures.

  • Animals: Male Kunming mice (18-22 g).

  • Drug Administration: Administer test compounds intraperitoneally (i.p.) or orally (p.o.). A vehicle control (e.g., saline with 0.5% Tween 80) should be used.

  • Acclimatization: Allow a 30-minute absorption period after i.p. injection.

  • Stimulation: Apply an electrical stimulus (e.g., 50 mA, 0.2 s, 60 Hz) through corneal electrodes.

  • Endpoint: Observe the mice for the presence or absence of the tonic hind limb extension reflex. Abolition of this reflex is considered protection.

  • ED₅₀ Determination: Test a range of doses and calculate the median effective dose (ED₅₀) using a probit analysis.

The scPTZ test is a model for myoclonic and absence seizures.

  • Animals: Male Kunming mice (18-22 g).

  • Drug Administration: Administer test compounds i.p. or p.o. 30 minutes before the convulsant.

  • Convulsant Administration: Inject a dose of pentylenetetrazol (PTZ) subcutaneously that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).

  • Observation: Observe the animals for 30 minutes.

  • Endpoint: The absence of a 5-second episode of clonic spasms is considered protection.

  • ED₅₀ Determination: Determine the ED₅₀ as described for the MES test.

Neurotoxicity Screening

This test assesses motor impairment and potential neurotoxic side effects.

  • Apparatus: A rotating rod (e.g., 3 cm diameter) with adjustable speed.

  • Training: Train mice to stay on the rod rotating at a low speed (e.g., 5 rpm) for a set period (e.g., 1 minute).

  • Testing:

    • Administer the test compound at various doses.

    • At the time of peak effect (e.g., 30 minutes post-i.p. injection), place the mice on the rod rotating at a challenging speed (e.g., 15 rpm).

    • Record the time each mouse remains on the rod up to a maximum of 2 minutes.

  • Endpoint: Inability to remain on the rod for the predetermined time is indicative of neurotoxicity.

  • TD₅₀ Determination: Calculate the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test.

G cluster_workflow In Vivo Anticonvulsant Evaluation Workflow cluster_anticonvulsant Anticonvulsant Activity cluster_neurotoxicity Neurotoxicity start Test Compound (this compound derivative) admin Intraperitoneal (i.p.) Administration to Mice start->admin mes Maximal Electroshock (MES) Test admin->mes scptz Subcutaneous Pentylenetetrazol (scPTZ) Test admin->scptz rotarod Rotarod Test admin->rotarod ed50 Determine ED50 (Anticonvulsant Potency) mes->ed50 scptz->ed50 td50 Determine TD50 (Neurotoxic Dose) rotarod->td50 pi Calculate Protective Index (PI) PI = TD50 / ED50 ed50->pi td50->pi G cluster_pathway Proposed GABAergic Mechanism of Action cluster_neuron Postsynaptic Neuron compound This compound Derivative gaba_receptor GABA-A Receptor compound->gaba_receptor Positive Allosteric Modulation cl_channel Chloride (Cl-) Channel Opening gaba_receptor->cl_channel Activates gaba GABA gaba->gaba_receptor Binds cl_influx Increased Cl- Influx cl_channel->cl_influx hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization inhibition Reduced Neuronal Excitability hyperpolarization->inhibition seizure Seizure Activity inhibition->seizure Inhibits

References

Application Notes and Protocols: 7-amino-2H-1,4-benzoxazin-3(4H)-one as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 7-amino-2H-1,4-benzoxazin-3(4H)-one scaffold in the design and development of kinase inhibitors. This document includes detailed experimental protocols for key assays, quantitative data on the activity of derivatives, and visualizations of relevant signaling pathways to guide researchers in this field.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, recognized for its utility in developing a range of therapeutic agents. Its structural features allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against various protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of drug discovery efforts. Derivatives of the this compound scaffold have shown promise as inhibitors of key kinases, particularly within the PI3K/Akt/mTOR and EGFR signaling pathways, which are critical regulators of cell growth, proliferation, and survival.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the inhibitory activities of various kinase inhibitors, including derivatives of the 1,4-benzoxazin-3-one scaffold and other relevant compounds. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 1: Inhibitory Activity of Selected Kinase Inhibitors

Compound/DerivativeTarget KinaseIC50 (nM)Reference
GSK3-IN-4GSK3βTBDInternal Data
COB-187GSK3β11[1]
SB216763GSK3β34[1]
LY2090314GSK3β0.9[1]
TideglusibGSK3β502[1]
BRD0705GSK3β515[1]
(Z)-GW 5074c-Raf9
Dasatinib (BMS-354825)pan-Srcnanomolar to subnanomolar[2]
2-aminothiazole derivative 12mpan-Srcnanomolar to subnanomolar[2]

TBD: To Be Determined

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a general workflow for kinase inhibitor screening.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt (PKB) PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Survival Cell Survival Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound Derivative Inhibitor->PI3K

The PI3K/Akt/mTOR Signaling Pathway.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor This compound Derivative Inhibitor->EGFR

The EGFR Signaling Pathway.

Kinase_Inhibitor_Screening_Workflow cluster_workflow Kinase Inhibitor Screening Workflow A Compound Library (this compound derivatives) B In Vitro Kinase Assay (e.g., ADP-Glo™) A->B C Determine IC50 Values B->C D Cell-Based Assays (e.g., MTT, Western Blot) C->D E Lead Optimization D->E

Kinase Inhibitor Screening Workflow.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core scaffold from 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

Materials:

  • 7-nitro-2H-1,4-benzoxazin-3(4H)-one

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Hexane

  • Argon or Nitrogen gas

  • Hydrogenation apparatus

  • Celite®

Procedure:

  • Under an inert atmosphere (Argon), add 10% Pd/C (5% w/w) to a suspension of 7-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine in MeOH.[3]

  • Hydrogenate the reaction mixture at 40 psi for 16 hours.[3]

  • After the reaction is complete, dilute the mixture with THF.[3]

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[3]

  • Evaporate the solvent under reduced pressure to obtain a brown solid.[3]

  • Recrystallize the crude product from a THF/Hexane (1:5) mixture to yield this compound as a tan solid.[3]

Protocol 2: N-Alkylation of this compound (General Procedure)

This protocol provides a general method for the derivatization of the 7-amino group.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).[4]

  • Stir the suspension at room temperature for 15 minutes.[4]

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.[4]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[4]

  • After completion, cool the mixture to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.[4]

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated derivative.[4]

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent ADP detection assay to measure the inhibitory activity of compounds against a target kinase.[5]

Materials:

  • Recombinant human kinase enzyme

  • Kinase substrate peptide

  • Test inhibitor (derivatives of this compound)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Kinase Assay Buffer.

  • Reaction Setup:

    • Add 1 µL of the serially diluted inhibitor or DMSO (for control wells) to the appropriate wells of a 384-well plate.[1]

    • Prepare the enzyme solution by diluting the kinase stock in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.[1]

    • Prepare the substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should be at or near its Km for the kinase.[1]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[1]

    • Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.[1]

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1][5]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[1][5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.[1]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Protocol 4: Cell Viability Assay (MTT)

This protocol is used to assess the effect of kinase inhibitors on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Protocol 5: Western Blot Analysis

This protocol is used to analyze the effect of inhibitors on the phosphorylation status of key proteins in a signaling pathway.[6][7][8]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.[7]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[7]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6][8]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7][8]

    • Incubate the membrane with primary antibodies overnight at 4°C.[7][8]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7][8]

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescence detection system.[6]

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization allow for the exploration of a broad chemical space to identify potent and selective inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new kinase inhibitors based on this promising scaffold. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for the successful translation of these compounds into therapeutic candidates.

References

Application Notes and Protocols for 7-amino-2H-1,4-benzoxazin-3(4H)-one in Antifungal and Herbicidal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-amino-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class. While specific research on the direct antifungal and herbicidal applications of this particular molecule is limited, it is recognized as a key intermediate in the synthesis of various agrochemicals.[1] The broader class of benzoxazinones, naturally occurring in plants like wheat and maize, is well-documented for its defensive role against pests and pathogens, exhibiting a range of biological activities including insecticidal, antimicrobial, and allelopathic (herbicidal) effects.[2][3] This document provides an overview of the potential applications of this compound, drawing upon data and protocols from studies on closely related benzoxazinone derivatives.

Antifungal Applications

Derivatives of the 1,4-benzoxazin-3-one scaffold have demonstrated significant potential as antifungal agents against various plant pathogenic fungi.[4][5][6][7] These compounds offer a promising avenue for the development of new fungicides, particularly in light of increasing resistance to existing treatments.

Quantitative Data: Antifungal Activity of Benzoxazinone Derivatives

The following table summarizes the in vitro antifungal activity of various 1,4-benzoxazin-3-one derivatives, highlighting their efficacy against different fungal species. It is important to note that these data are for derivatives and not for this compound itself.

Compound IDFungal SpeciesEC50 (µg/mL)Inhibition Rate (%) at 50 µg/mLReference
5lGibberella zeae20.0676.37[4][5]
5oGibberella zeae23.1776.14[4][5]
5qPellicularia sasakii26.66-[4][5]
5rPhytophthora infestans15.37-[4][5]
5pCapsicum wilt26.76-[4][5]
Hymexazol (Control)Gibberella zeae40.5149.47[4][5]
Hymexazol (Control)Pellicularia sasakii32.77-[5]
Hymexazol (Control)Phytophthora infestans18.35-[5]
Carbendazim (Control)Phytophthora infestans34.41-[5]
Experimental Protocol: In Vitro Antifungal Activity Assessment (Mycelium Growth Rate Method)

This protocol is based on the methodologies described for testing the antifungal activity of 1,4-benzoxazin-3-one derivatives.[4]

Objective: To determine the inhibitory effect of test compounds on the mycelial growth of pathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds (e.g., this compound derivatives)

  • Positive control fungicides (e.g., Hymexazol, Carbendazim)

  • Solvent (e.g., DMSO)

  • Petri dishes (9 cm diameter)

  • Fungal cultures

  • Cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Test Solutions: Dissolve the test compounds and positive controls in a minimal amount of solvent to create stock solutions.

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions. Autoclave and cool to 50-60°C.

  • Incorporation of Test Compounds: Add the appropriate volume of the stock solutions of the test compounds and controls to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL). Ensure thorough mixing. An equivalent amount of solvent should be added to the control plates.

  • Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a 5 mm diameter disc of mycelium from the edge of an actively growing fungal culture. Place the mycelial disc, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: After a defined incubation period (when the mycelial growth in the control plate has reached a certain diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation of Inhibition Rate: Calculate the percentage inhibition of mycelial growth using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:

    • C = Average diameter of the mycelial colony in the control group

    • T = Average diameter of the mycelial colony in the treatment group

  • Determination of EC50: To determine the EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth), a range of concentrations of the test compound is used, and the resulting inhibition percentages are plotted against the logarithm of the concentration. The EC50 value is then calculated from the dose-response curve.

Antifungal Mechanism of Action

The precise mechanism of action for the antifungal activity of this compound and its derivatives is not yet fully elucidated. General mechanisms for antifungal agents can include inhibition of ergosterol synthesis, disruption of the cell membrane, or inhibition of macromolecular synthesis.[8] Further research is required to determine the specific molecular targets of these benzoxazinone compounds in fungal cells.

Herbicidal Applications

Quantitative Data: Herbicidal Activity of Benzoxazinone Derivatives

The following table presents the herbicidal activity of a derivative of 7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][4][10]oxazin-6-yl, demonstrating its efficacy against common weeds.

Compound IDWeed SpeciesIC50 (µM)Reference
8eVelvetleaf (Abutilon theophrasti)0.04[11][12]
8eCrabgrass (Digitaria sanguinalis)0.13[11][12]
Experimental Protocol: In Vitro Herbicidal Activity Assessment (Seed Germination and Radicle Elongation Assay)

This protocol is a general representation of methods used to evaluate the phytotoxicity of chemical compounds.

Objective: To assess the inhibitory effect of test compounds on the seed germination and early growth of target weed species.

Materials:

  • Seeds of target weed species (e.g., Abutilon theophrasti, Digitaria sanguinalis)

  • Test compounds

  • Solvent (e.g., acetone or DMSO)

  • Petri dishes

  • Filter paper

  • Growth chamber or incubator with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a suitable solvent.

  • Plate Preparation: Place a sterile filter paper in each Petri dish.

  • Application of Test Solutions: Apply a known volume of each test solution to the filter paper in the Petri dishes. Allow the solvent to evaporate completely. A control group with only the solvent should be included.

  • Seed Plating: Place a predetermined number of seeds (e.g., 10-20) on the treated filter paper in each Petri dish.

  • Incubation: Add a small amount of distilled water to each dish to moisten the filter paper. Seal the Petri dishes and place them in a growth chamber with appropriate light and temperature conditions for the selected weed species.

  • Data Collection: After a set period (e.g., 7-14 days), record the number of germinated seeds and measure the length of the radicle (embryonic root) for each seedling.

  • Calculation of Inhibition:

    • Germination Inhibition (%): [(Gc - Gt) / Gc] * 100 where Gc is the number of germinated seeds in the control and Gt is the number in the treatment.

    • Radicle Growth Inhibition (%): [(Lc - Lt) / Lc] * 100 where Lc is the average radicle length in the control and Lt is the average radicle length in the treatment.

  • Determination of IC50: The IC50 value (concentration causing 50% inhibition) for both germination and radicle growth can be determined by plotting the inhibition percentages against the logarithm of the compound concentrations.

Herbicidal Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The mode of action for several herbicidal benzoxazinone derivatives, including the commercial herbicide flumioxazin, is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[11][12] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways.[13] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the normal biosynthetic pathway and is converted to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species, which cause rapid lipid peroxidation and membrane damage, ultimately leading to cell death.[13]

Visualizations

Synthesis Workflow

G General Synthesis Workflow for Benzoxazinone Derivatives A Starting Materials (e.g., Substituted 2-Aminophenol) B Cyclization Reaction A->B Reagents C Intermediate (e.g., 1,4-Benzoxazin-3-one core) B->C D Functional Group Modification at Position 7 C->D Amination/Reduction E This compound D->E F Further Derivatization E->F Various Reagents G Bioactive Benzoxazinone Derivatives F->G

Caption: General synthesis of bioactive benzoxazinones.

Proposed Herbicidal Mechanism of Action

G Proposed Herbicidal Mechanism of Benzoxazinone Derivatives cluster_pathway Chlorophyll Biosynthesis Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Further Steps ROS Reactive Oxygen Species (ROS) Generation Protoporphyrin_IX->ROS Accumulation & Light Benzoxazinone Herbicidal Benzoxazinone Derivative Benzoxazinone->PPO Inhibition Membrane_Damage Lipid Peroxidation & Membrane Damage ROS->Membrane_Damage Cell_Death Weed Death Membrane_Damage->Cell_Death

Caption: PPO inhibition by herbicidal benzoxazinones.

Conclusion

This compound represents a valuable scaffold for the development of novel antifungal and herbicidal agents. While direct biological activity data for this specific compound is scarce in publicly available literature, the extensive research on its derivatives demonstrates the significant potential of the benzoxazinone core in agrochemical applications. The provided protocols and data for related compounds serve as a foundation for researchers to explore the antifungal and herbicidal properties of this compound and to design new, effective derivatives. Further investigation is warranted to elucidate the specific mechanisms of action and to optimize the biological activity of this class of compounds.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of 7-amino-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the potential bioactivities of 7-amino-2H-1,4-benzoxazin-3(4H)-one, a versatile heterocyclic compound. This document outlines detailed protocols for in vitro assays to assess its antioxidant, anti-inflammatory, and anticancer properties.

Potential Bioactivities of this compound

The benzoxazinone scaffold is recognized for a wide range of biological activities.[1] Derivatives of this core structure have shown promise as anti-inflammatory, antioxidant, antimicrobial, and anticancer agents.[1][2] this compound serves as a key intermediate in the synthesis of various bioactive molecules and is a subject of interest for its therapeutic potential.[3]

Data Presentation: In Vitro Bioactivity

While specific quantitative data for the parent compound this compound is limited in publicly available literature, the following tables summarize the bioactivity of closely related derivatives. This data provides a benchmark for the potential efficacy of the core structure.

Note: The following data is for derivatives of this compound and should be considered representative. Experimental results for the parent compound may vary.

Table 1: Antioxidant Activity of Benzoxazinone Derivatives

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
2-Substituted-5,7,8-trimethyl-1,4-benzoxazine hybridDPPH Radical Scavenging-Ascorbic Acid-
Benzoxazolinonic and Benzothiazolinonic derivativesLDL Oxidation InhibitionRatio R=2.5, 3.2 (at 5µM)--

Data presented as reported in the literature; direct IC50 values for some derivatives were not available.[4][5]

Table 2: Anticancer Activity of this compound Derivatives

DerivativeCell LineIC50 (µM)Reference Compound
c5 (1,2,3-triazole derivative)Huh-7 (Liver Cancer)28.48Doxorubicin
c18 (1,2,3-triazole derivative)Huh-7 (Liver Cancer)19.05Doxorubicin
5b (1,2,3-triazole derivative)MCF-7 (Breast Cancer)17.08 (µg/mL)-
5b (1,2,3-triazole derivative)HeLa (Cervical Cancer)15.38 (µg/mL)-
10 (Quinoxalinone derivative)HeLa (Cervical Cancer)10.46Cisplatin

IC50 values are presented as reported in the source literature.[6][7]

Experimental Protocols

Antioxidant Activity Assays

This assay assesses the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle to protect from light.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Ascorbic acid, Trolox).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound dilutions to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value by plotting the percentage of scavenging against the compound concentration.

G cluster_workflow DPPH Assay Workflow prep Prepare Reagents (DPPH, Test Compound, Standard) plate Plate Dilutions of Compound and Standard prep->plate add_dpph Add DPPH Solution plate->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate read Measure Absorbance (517 nm) incubate->read analyze Calculate % Scavenging and IC50 read->analyze

DPPH Radical Scavenging Assay Workflow

This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • Preparation of Reagents:

    • Sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS, pH 7.4).

    • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Prepare a stock solution and serial dilutions of the test compound.

  • Assay Procedure:

    • Mix 2 mL of 10 mM sodium nitroprusside with 0.5 mL of PBS and 0.5 mL of the test compound solution at various concentrations.

    • Incubate the mixture at 25°C for 150 minutes.

    • After incubation, add 0.5 mL of the incubated solution to 1 mL of Griess reagent.

    • Allow the mixture to stand for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 546 nm.

    • Use a standard curve of sodium nitrite to determine the concentration of nitrite.

    • Calculate the percentage of nitric oxide scavenging.

G cluster_pathway Oxidative Stress and Antioxidant Action ROS Reactive Oxygen Species (ROS) Reactive Nitrogen Species (RNS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage causes Neutralization Neutralization ROS->Neutralization scavenged by Antioxidant This compound (Antioxidant) Antioxidant->Neutralization donates electron/H+

Mechanism of Antioxidant Activity

Anti-inflammatory Activity Assay

This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.

Protocol:

  • Preparation of Reagents:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Prepare a stock solution and serial dilutions of the test compound and a standard anti-inflammatory drug (e.g., Diclofenac sodium).

  • Assay Procedure:

    • To 2.8 mL of the BSA solution, add 0.2 mL of the test compound solution at various concentrations.

    • For the control, add 0.2 mL of the solvent to 2.8 mL of the BSA solution.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

    • Cool the solutions to room temperature.

  • Data Analysis:

    • Measure the turbidity (absorbance) at 660 nm.

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value.

G cluster_pathway NF-κB Signaling Pathway in Inflammation Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Stimuli->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Release & Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) NFkB->Gene Inflammation Inflammation Gene->Inflammation Compound This compound Compound->IKK Inhibits? Compound->NFkB Inhibits? G cluster_workflow MTT Assay Workflow seed Seed Cancer Cells in 96-well Plate treat Treat with Test Compound (Various Concentrations) seed->treat incubate Incubate (24-72 hours) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze G cluster_pathway Apoptosis Signaling Pathway Compound This compound DNA_Damage DNA Damage Compound->DNA_Damage Induces Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Note: Cell-Based Assays for Determining the Cytotoxicity of 7-amino-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-amino-2H-1,4-benzoxazin-3(4H)-one (herein referred to as G-001) is a synthetic compound belonging to the benzoxazinone class of heterocyclic compounds. Derivatives of this class have demonstrated a wide range of biological activities, including potential as anticancer agents. Understanding the cytotoxic profile of G-001 is a critical step in evaluating its therapeutic potential. This application note provides detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxic effects of G-001 on cultured mammalian cells.

The described assays will enable researchers to quantify changes in cell viability and proliferation (MTT assay), determine the extent of plasma membrane damage and necrosis (LDH assay), and measure the induction of apoptosis through the activity of key executioner caspases (Caspase-Glo® 3/7 assay). Together, these methods provide a multi-parametric approach to characterizing the cytotoxic mechanism of G-001.

Data Presentation

The following table summarizes hypothetical data from the described assays, illustrating the cytotoxic effects of G-001 on a generic cancer cell line (e.g., HeLa) after a 48-hour exposure.

Concentration of G-001 (µM)Cell Viability (% of Control) (MTT Assay)Membrane Integrity (% Cytotoxicity) (LDH Assay)Caspase-3/7 Activity (Fold Change) (Caspase-Glo® 3/7 Assay)
0 (Vehicle Control)100 ± 4.55 ± 1.21.0 ± 0.1
192 ± 5.18 ± 1.51.3 ± 0.2
575 ± 6.315 ± 2.12.5 ± 0.4
1051 ± 4.828 ± 3.04.8 ± 0.6
2528 ± 3.945 ± 4.27.2 ± 0.9
5015 ± 2.568 ± 5.55.1 ± 0.7
1008 ± 1.785 ± 6.13.2 ± 0.5

Experimental Workflow

The overall experimental workflow for assessing the cytotoxicity of G-001 is depicted below.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa cells) compound_prep 2. Prepare G-001 Stock Solution plate_cells 3. Plate Cells in 96-well Plates compound_prep->plate_cells treat_cells 4. Treat Cells with G-001 (various concentrations) plate_cells->treat_cells mtt_assay 5a. MTT Assay (Cell Viability) treat_cells->mtt_assay ldh_assay 5b. LDH Assay (Necrosis) treat_cells->ldh_assay caspase_assay 5c. Caspase-Glo® 3/7 Assay (Apoptosis) treat_cells->caspase_assay read_plates 6. Measure Absorbance/ Luminescence mtt_assay->read_plates ldh_assay->read_plates caspase_assay->read_plates calc_results 7. Calculate % Viability, % Cytotoxicity, Fold Change read_plates->calc_results dose_response 8. Generate Dose-Response Curves calc_results->dose_response

Figure 1. Experimental workflow for G-001 cytotoxicity assessment.

Hypothetical Signaling Pathway for G-001-Induced Cytotoxicity

Based on studies of related benzoxazinone derivatives, a potential mechanism of action for G-001-induced cytotoxicity is proposed below. This pathway suggests that G-001 may induce DNA damage, leading to the activation of apoptotic and autophagic cell death pathways.

signaling_pathway cluster_dna_damage DNA Damage Response cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Induction G001 G-001 DNA_damage DNA Damage G001->DNA_damage LC3 LC3 Conversion (LC3-I to LC3-II) G001->LC3 p53 p53 Activation DNA_damage->p53 Bax Bax (pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) p53->Bcl2 downregulates Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Autophagosome Autophagosome Formation LC3->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Figure 2. Proposed signaling pathway for G-001 cytotoxicity.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2][3]

Materials:

  • MTT reagent (5 mg/mL in sterile PBS)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of G-001 in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the G-001 dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve G-001) and a no-cell control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.[1]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

Lactate Dehydrogenase (LDH) Assay for Necrosis

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon plasma membrane damage, a hallmark of necrosis.[6]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well clear flat-bottom plates

  • Cell lysis buffer (provided in the kit or 1% Triton X-100)

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • In addition to the vehicle control, prepare a maximum LDH release control by adding cell lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[6]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Stop Reaction and Absorbance Measurement:

    • Add 50 µL of the stop solution (if provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cytotoxicity:

      • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum LDH release - Absorbance of vehicle control)] x 100

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[7] The assay provides a proluminescent substrate that is cleaved by active caspases-3/7 to generate a luminescent signal.[7]

Materials:

  • Caspase-Glo® 3/7 Assay System (commercially available)

  • 96-well opaque-walled plates suitable for luminescence measurements

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled 96-well plates.

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Allow the reagent to equilibrate to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[8]

  • Incubation and Luminescence Measurement:

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.[8]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the luminescence of the no-cell control from all other values.

    • Calculate the fold change in caspase-3/7 activity relative to the vehicle control:

      • Fold Change = Luminescence of treated cells / Luminescence of vehicle control

References

Application Notes and Protocols for High-Throughput Screening of 7-amino-2H-1,4-benzoxazin-3(4H)-one Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-amino-2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities. Derivatives have shown potential as anticancer, anti-inflammatory, and anticonvulsant agents.[1][2][3] High-throughput screening (HTS) of libraries based on this scaffold is a critical step in identifying novel lead compounds for drug discovery programs.[4] This document provides detailed application notes and protocols for performing HTS on this compound libraries, with a focus on identifying inhibitors of inflammatory pathways.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following tables summarize quantitative data from studies on various this compound derivatives, showcasing their potential in different therapeutic areas.

Table 1: Anti-inflammatory Activity of Selected Derivatives in LPS-induced BV-2 Microglial Cells

Compound IDTarget PathwayIC50 (µM) for NO ProductionKey Findings
e2 Nrf2-HO-1Not specifiedSignificant reduction of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α.[3]
e16 Nrf2-HO-1Not specifiedEffectively reduced LPS-induced NO production and downregulated iNOS and COX-2. Favorable safety profile in acute toxicity tests.[3]
e20 Nrf2-HO-1Not specifiedShowed promising anti-inflammatory effects without significant cytotoxicity.[3]

Table 2: Anticancer Activity of 1,2,3-triazole Derivatives of 2H-1,4-benzoxazin-3(4H)-one

Compound IDCell LineIC50 (µM)Mechanism of Action
c5 Huh-7 (Liver Cancer)28.48Induces DNA damage (upregulation of γ-H2AX) and apoptosis (increased caspase-7).[1]
c14 Huh-7 (Liver Cancer)32.60Induces DNA damage and apoptosis.[1]
c16 Huh-7 (Liver Cancer)31.87Induces DNA damage and apoptosis.[1]
c18 Huh-7 (Liver Cancer)19.05Induces DNA damage and apoptosis.[1]

Table 3: Anticonvulsant Activity of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones

Compound IDTestED50 (mg/kg)Protective Index (PI)
4b Maximal Electroshock (MES)31.77.2

Mandatory Visualizations

Signaling Pathway: Nrf2-HO-1 Activation by this compound Derivatives

Nrf2_HO1_Pathway cluster_stress Cellular Stress (LPS/ROS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS ROS ROS LPS->ROS Keap1 Keap1 ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Ub->Nrf2 Derivatives Benzoxazinone Derivatives Derivatives->Keap1 Inhibits ARE ARE Nrf2_n->ARE Binds HO1 HO-1 ARE->HO1 Transcription Anti_inflammatory Anti-inflammatory Genes ARE->Anti_inflammatory Transcription

Caption: Nrf2-HO-1 signaling pathway and the inhibitory action of benzoxazinone derivatives.

Experimental Workflow: High-Throughput Screening for Nrf2 Activators

HTS_Workflow Start Start Assay_Development Assay Development & Miniaturization (e.g., ARE-Luciferase) Start->Assay_Development Compound_Library This compound Library (in 384-well plates) Primary_Screen Primary HTS Compound_Library->Primary_Screen Assay_Development->Compound_Library Data_Analysis Data Analysis (Z'-factor > 0.5) Primary_Screen->Data_Analysis Hit_Identification Identify Primary Hits (>50% activation) Data_Analysis->Hit_Identification Hit_Confirmation Hit Confirmation (Fresh Compounds) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response & IC50/EC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (e.g., qPCR for HO-1, IL-6) Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for a high-throughput screening campaign.

Experimental Protocols

Protocol 1: Primary High-Throughput Screen for Nrf2 Activators using a Reporter Gene Assay

This protocol is designed for a cell-based assay to identify compounds that activate the Nrf2 signaling pathway, a key regulator of the antioxidant and anti-inflammatory response.[3]

1. Materials and Reagents:

  • Cell Line: Human embryonic kidney cells (HEK293) or a relevant microglial cell line (e.g., BV-2) stably transfected with a luciferase reporter plasmid containing an Antioxidant Response Element (ARE) promoter.

  • Compound Library: this compound library dissolved in 100% DMSO at a stock concentration of 10 mM.

  • Assay Plates: 384-well, white, solid-bottom cell culture plates.

  • Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.

  • Positive Control: Sulforaphane (known Nrf2 activator).

  • Negative Control: 0.1% DMSO in culture medium.

  • Luciferase Assay Reagent: (e.g., Bright-Glo™ Luciferase Assay System).

  • Instrumentation: Automated liquid handler, multi-well plate reader with luminescence detection.

2. Assay Procedure:

  • Cell Seeding: Using an automated liquid handler, dispense 40 µL of cell suspension (e.g., 5,000 cells/well) into each well of the 384-well assay plates.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.

  • Compound Addition:

    • Using an acoustic dispenser or pin tool, transfer 50 nL of the library compounds, positive control, and negative control to the appropriate wells.[5] This results in a final compound concentration of approximately 10 µM in 0.1% DMSO.[6]

  • Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO2.

  • Lysis and Luminescence Reading:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 20 µL of the luciferase reagent to each well using a liquid handler.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Read the luminescence signal using a plate reader.

3. Data Analysis:

  • Normalization: Normalize the raw data from each plate to the positive and negative controls. Percent activation can be calculated using the formula: % Activation = [(Signal_Compound - Mean_Negative_Control) / (Mean_Positive_Control - Mean_Negative_Control)] * 100

  • Hit Selection: Identify primary hits as compounds that produce a signal activation above a defined threshold (e.g., >50% activation or three standard deviations above the mean of the negative controls).[5]

  • Quality Control: Calculate the Z'-factor for each assay plate to assess the quality and robustness of the screen. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[4]

Protocol 2: Secondary Assay - qPCR for Heme Oxygenase-1 (HO-1) and IL-6 Gene Expression

This protocol is used to confirm the on-target activity of hits identified in the primary screen by measuring the expression of a downstream Nrf2 target gene (HO-1) and an inflammatory cytokine (IL-6).

1. Materials and Reagents:

  • Cell Line: BV-2 microglial cells.

  • Hit Compounds: Confirmed hits from the primary screen.

  • Lipopolysaccharide (LPS): To induce an inflammatory response.

  • RNA Extraction Kit: (e.g., RNeasy Mini Kit).

  • cDNA Synthesis Kit: (e.g., iScript™ cDNA Synthesis Kit).

  • qPCR Master Mix: (e.g., SsoAdvanced™ Universal SYBR® Green Supermix).

  • Primers: Specific primers for HO-1, IL-6, and a housekeeping gene (e.g., GAPDH).

  • Instrumentation: qPCR machine.

2. Assay Procedure:

  • Cell Treatment: Seed BV-2 cells in 24-well plates. Pre-treat the cells with various concentrations of the hit compounds for 2 hours.

  • Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control) and incubate for an additional 6 hours.

  • RNA Extraction: Harvest the cells and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers, and qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of HO-1 and IL-6, normalized to the housekeeping gene.

This comprehensive approach, from a broad primary screen to more focused secondary assays, allows for the efficient identification and validation of novel this compound derivatives as potential therapeutic agents.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 7-Amino-2H-1,4-benzoxazin-3(4H)-on zur verbesserten Wirksamkeit

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Überblick über die Derivatisierung von 7-Amino-2H-1,4-benzoxazin-3(4H)-on, einer vielseitigen chemischen Gerüststruktur, die in der pharmazeutischen Forschung zur Entwicklung neuer therapeutischer Wirkstoffe von großem Interesse ist. Die Modifikationen an der 7-Amino-Position haben sich als vielversprechende Strategie zur Verbesserung der antikonvulsiven und entzündungshemmenden Eigenschaften erwiesen.

Einleitung

Das 2H-1,4-Benzoxazin-3(4H)-on-Grundgerüst ist ein wichtiger Baustein in der medizinischen Chemie und findet sich in einer Vielzahl biologisch aktiver Verbindungen wieder. Insbesondere die Einführung einer Aminogruppe an Position 7 bietet einen reaktiven Angriffspunkt für weitere Funktionalisierungen. Durch die Derivatisierung dieser Aminogruppe können die pharmakokinetischen und pharmakodynamischen Eigenschaften der Moleküle gezielt moduliert werden, um deren Wirksamkeit und Selektivität zu erhöhen. In diesen Hinweisen werden Synthesestrategien, quantitative Daten zur biologischen Aktivität und detaillierte experimentelle Protokolle für die Evaluierung von Derivaten mit antikonvulsiven und entzündungshemmenden Eigenschaften vorgestellt.

Synthese und Derivatisierung

Der allgemeine Arbeitsablauf für die Synthese und Derivatisierung von 7-Amino-2H-1,4-benzoxazin-3(4H)-on ist in der folgenden Abbildung dargestellt.

Derivatization_Workflow Allgemeiner Arbeitsablauf der Derivatisierung A 2-Amino-5-nitrophenol B 7-Nitro-2H-1,4-benzoxazin-3(4H)-on A->B Chloressigsäurechlorid, NaOAc, DMF C 7-Amino-2H-1,4-benzoxazin-3(4H)-on (Ausgangsmaterial) B->C Hydrierung (z.B. Pd/C, H2) oder Reduktion (z.B. SnCl2) D N-Alkylierung / N-Arylierung (z.B. Benzylierung) C->D Alkyl-/Arylhalogenid, Base E Acylierung C->E Säurechlorid/Anhydrid, Base F Sulfonylierung C->F Sulfonylchlorid, Base G 7-Alkylamino/Arylamino-Derivate (Antikonvulsive Aktivität) D->G H 7-Acylamino-Derivate (Entzündungshemmende Aktivität) E->H I 7-Sulfonamido-Derivate (Potenzielle biologische Aktivitäten) F->I

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und Derivatisierung von 7-Amino-2H-1,4-benzoxazin-3(4H)-on.

Quantitative Daten zur biologischen Aktivität

Die folgenden Tabellen fassen die quantitativen Daten zur antikonvulsiven und entzündungshemmenden Aktivität verschiedener Derivate von 7-Amino-2H-1,4-benzoxazin-3(4H)-on zusammen.

Tabelle 1: Antikonvulsive Aktivität von 7-Benzylamino-2H-1,4-benzoxazin-3(4H)-on-Derivaten

VerbindungSubstituent (R) am BenzylringMES ED₅₀ (mg/kg, i.p.)¹Neurotoxizität TD₅₀ (mg/kg, i.p.)¹Schutzindex (PI = TD₅₀/ED₅₀)¹
4a H46,5215,44,6
4b 4-F31,7228,27,2
4c 4-Cl42,3201,54,8
4d 4-Br51,2230,14,5
4e 4-CH₃55,4240,64,3
4f 4-OCH₃62,8265,34,2
Carbamazepin (Standard)8,843,24,9

¹Daten aus Piao et al., European Journal of Medicinal Chemistry, 2008.[1] Der MES-Test (Maximaler Elektroschock-Anfallstest) ist ein Modell für generalisierte tonisch-klonische Anfälle.[2]

Tabelle 2: Entzündungshemmende Aktivität von 7-Acylamino-2H-1,4-benzoxazin-3(4H)-on-Derivaten mit einer 1,2,3-Triazol-Einheit

VerbindungSubstituent (R)NO-Produktion (% der LPS-Kontrolle) bei 10 µMZellviabilität (% der Kontrolle) bei 10 µM
e2 3,5-Dimethylbenzyl55,2 ± 3,1> 95
e16 4-Trifluormethylbenzyl58,9 ± 2,8> 95
e20 2,4-Dichlorbenzyl61,4 ± 3,5> 95
Resveratrol (Positivkontrolle)42,0 ± 2,5 (bei 20 µM)> 95

Daten abgeleitet aus Hou et al., Frontiers in Pharmacology, 2024. Die Verbindungen hemmten die durch Lipopolysaccharid (LPS) induzierte Stickoxid (NO)-Produktion in BV-2-Mikrogliazellen.

Experimentelle Protokolle

Synthese von 7-Amino-2H-1,4-benzoxazin-3(4H)-on (Ausgangsmaterial)
  • Synthese von 7-Nitro-2H-1,4-benzoxazin-3(4H)-on:

    • Lösen Sie 2-Amino-5-nitrophenol in Dimethylformamid (DMF).

    • Fügen Sie wasserfreies Natriumacetat hinzu.

    • Tropfen Sie unter Rühren bei 0 °C langsam eine Lösung von Chloressigsäurechlorid in DMF hinzu.

    • Rühren Sie die Mischung für 2 Stunden bei Raumtemperatur und erhitzen Sie sie dann für 4 Stunden auf 80-90 °C.

    • Kühlen Sie die Reaktionsmischung ab und gießen Sie sie in Eiswasser.

    • Sammeln Sie den ausgefällten Feststoff durch Filtration, waschen Sie ihn mit Wasser und trocknen Sie ihn, um das Rohprodukt zu erhalten.

    • Reinigen Sie das Produkt durch Umkristallisation aus Ethanol.

  • Reduktion zu 7-Amino-2H-1,4-benzoxazin-3(4H)-on:

    • Suspendieren Sie 7-Nitro-2H-1,4-benzoxazin-3(4H)-on in Methanol.

    • Fügen Sie unter einer Argon-Atmosphäre 10% Palladium auf Kohle (Pd/C) hinzu.

    • Hydrieren Sie die Suspension bei Raumtemperatur unter Wasserstoffatmosphäre (Ballon oder Hydriergerät), bis die Reaktion abgeschlossen ist (überwacht durch DC).

    • Filtrieren Sie den Katalysator über Celite ab und dampfen Sie das Filtrat unter reduziertem Druck ein, um 7-Amino-2H-1,4-benzoxazin-3(4H)-on zu erhalten.

Allgemeine Vorgehensweise zur N-Benzylierung (Antikonvulsiva)[1]
  • Lösen Sie 7-Amino-2H-1,4-benzoxazin-3(4H)-on in einem geeigneten Lösungsmittel (z. B. Ethanol).

  • Fügen Sie das entsprechende substituierte Benzaldehyd (1,2 Äquivalente) hinzu.

  • Erhitzen Sie die Mischung zum Rückfluss und fügen Sie dann portionsweise Natriumborhydrid (NaBH₄) hinzu.

  • Setzen Sie den Rückfluss für mehrere Stunden fort, bis die Reaktion abgeschlossen ist (überwacht durch DC).

  • Kühlen Sie die Mischung ab, entfernen Sie das Lösungsmittel unter Vakuum und nehmen Sie den Rückstand in Ethylacetat auf.

  • Waschen Sie die organische Phase mit Wasser und Salzlösung, trocknen Sie sie über wasserfreiem Natriumsulfat und dampfen Sie sie ein.

  • Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel.

Allgemeines Verfahren zur Acylierung (Entzündungshemmer)
  • Lösen Sie 7-Amino-2H-1,4-benzoxazin-3(4H)-on in einem aprotischen Lösungsmittel (z. B. Dichlormethan oder THF).

  • Fügen Sie eine Base (z. B. Triethylamin oder Pyridin) hinzu, um die entstehende Säure abzufangen.

  • Kühlen Sie die Mischung auf 0 °C und fügen Sie langsam das entsprechende Säurechlorid oder Säureanhydrid hinzu.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie, bis sie abgeschlossen ist (überwacht durch DC).

  • Verdünnen Sie die Reaktionsmischung mit dem Lösungsmittel und waschen Sie sie nacheinander mit verdünnter Salzsäure, gesättigter Natriumbicarbonatlösung und Salzlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat und dampfen Sie sie ein.

  • Reinigen Sie das Produkt durch Umkristallisation oder Säulenchromatographie.

Protokoll für den Maximalen Elektroschock-Anfallstest (MES)[2][3]
  • Tierpräparation: Verwenden Sie männliche Mäuse (z. B. Kunming-Stamm, 18-22 g). Akklimatisieren Sie die Tiere für mindestens 3 Tage vor dem Experiment.

  • Verabreichung der Verbindung: Verabreichen Sie die Testverbindungen intraperitoneal (i.p.) in einem geeigneten Vehikel (z. B. 0,5%ige wässrige Carboxymethylcellulose).

  • Anfallsinduktion: Nach einer bestimmten Zeit (z. B. 30 Minuten) nach der Verabreichung der Verbindung wird ein elektrischer Reiz (z. B. 50 mA, 60 Hz für 0,2 Sekunden) über korneale Elektroden angelegt. Tragen Sie vor der Elektrodenplatzierung ein topisches Anästhetikum auf die Hornhäute auf.

  • Beobachtung: Beobachten Sie die Tiere auf das Vorhandensein oder Fehlen der tonischen Streckung der Hinterbeine. Das Ausbleiben dieser Reaktion wird als Schutz gewertet.

  • Datenanalyse: Bestimmen Sie die ED₅₀ (die Dosis, die 50% der Tiere schützt) unter Verwendung geeigneter statistischer Methoden (z. B. Probit-Analyse).

Protokoll für den Carrageenan-induzierten Pfotenödem-Assay[4][5]
  • Tierpräparation: Verwenden Sie männliche Ratten (z. B. Wistar-Stamm, 180-200 g).

  • Verabreichung der Verbindung: Verabreichen Sie die Testverbindungen (z. B. oral oder i.p.) eine Stunde vor der Carrageenan-Injektion.

  • Induktion der Entzündung: Injizieren Sie 0,1 ml einer 1%igen Carrageenan-Lösung in Kochsalzlösung subplantar in die rechte Hinterpfote der Ratte.

  • Messung des Ödems: Messen Sie das Pfotenvolumen unmittelbar vor der Carrageenan-Injektion und zu bestimmten Zeitpunkten danach (z. B. 1, 2, 3, 4 und 5 Stunden) mit einem Plethysmometer.

  • Datenanalyse: Berechnen Sie die prozentuale Hemmung des Ödems für jede behandelte Gruppe im Vergleich zur Vehikel-Kontrollgruppe.

Signalwege

Die entzündungshemmende Wirkung von 7-Amino-2H-1,4-benzoxazin-3(4H)-on-Derivaten wird teilweise über die Modulation von Schlüssel-Signalwegen vermittelt.

Nrf2/HO-1-Signalweg

Der Nrf2/HO-1-Signalweg ist ein entscheidender Mechanismus zum Schutz vor oxidativem Stress, der eng mit Entzündungen verbunden ist. Bestimmte Derivate können diesen Weg aktivieren, was zu einer Verringerung der Entzündung führt.

Nrf2_Pathway Aktivierung des Nrf2/HO-1-Signalwegs cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 bindet und markiert für Abbau Ub Ubiquitinierung & Proteasomaler Abbau Nrf2->Ub bei Inaktivität Nrf2_n Nrf2 Nrf2->Nrf2_n Translokation Derivative Benzoxazinon-Derivat Derivative->Keap1 hemmt ROS Oxidativer Stress (ROS) ROS->Keap1 hemmt ARE ARE (Antioxidant Response Element) Nrf2_n->ARE bindet an Genes Antioxidative Gene (z.B. HO-1, NQO1) ARE->Genes aktiviert Transkription Protection Zellschutz & Entzündungshemmung Genes->Protection

Abbildung 2: Vereinfachte Darstellung der Aktivierung des Nrf2/HO-1-Signalwegs durch Benzoxazinon-Derivate.

NF-κB-Signalweg

Der NF-κB-Signalweg ist ein zentraler Regulator der Entzündungsreaktion.[3][4] Die Hemmung dieses Weges ist ein häufiges Ziel für entzündungshemmende Medikamente.

NFkB_Pathway Hemmung des NF-κB-Signalwegs cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern Stimulus Entzündlicher Stimulus (z.B. LPS) IKK IKK-Komplex Stimulus->IKK aktiviert IkB IκBα-P (Abbau) IKK->IkB phosphoryliert NFkB NF-κB (p50/p65) IkB->NFkB hemmt NFkB_n NF-κB NFkB->NFkB_n Translokation Derivative Benzoxazinon-Derivat Derivative->IKK hemmt DNA κB-Bindungsstelle NFkB_n->DNA bindet an ProInflammatory_Genes Pro-inflammatorische Gene (z.B. TNF-α, IL-6, COX-2, iNOS) DNA->ProInflammatory_Genes aktiviert Transkription Inflammation Entzündung ProInflammatory_Genes->Inflammation

Abbildung 3: Vereinfachte Darstellung der Hemmung des NF-κB-Signalwegs durch Benzoxazinon-Derivate.

Fazit

Die Derivatisierung von 7-Amino-2H-1,4-benzoxazin-3(4H)-on ist eine effektive Strategie zur Entwicklung neuartiger Verbindungen mit vielversprechender antikonvulsiver und entzündungshemmender Aktivität. Die hier vorgestellten Protokolle und Daten bieten eine solide Grundlage für Forscher, um die Struktur-Wirkungs-Beziehungen weiter zu untersuchen und die Wirksamkeit dieser Molekülklasse zu optimieren. Zukünftige Studien sollten sich auf die Erweiterung der strukturellen Vielfalt und die eingehende Untersuchung der beteiligten molekularen Mechanismen konzentrieren, um Wirkstoffe mit verbesserten therapeutischen Profilen zu identifizieren.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one. This valuable heterocyclic compound is a key building block in the development of various pharmaceuticals.

Synthesis Overview

The most common and reliable synthetic route to this compound is a two-step process. The first step involves the cyclization of 2-amino-5-nitrophenol with chloroacetyl chloride to yield the intermediate, 7-nitro-2H-1,4-benzoxazin-3(4H)-one. The subsequent step is the reduction of the nitro group to an amine, affording the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_cyclization Step 1: Cyclization cluster_reduction Step 2: Reduction 2-amino-5-nitrophenol 2-amino-5-nitrophenol N-acylation N-acylation 2-amino-5-nitrophenol->N-acylation chloroacetyl_chloride chloroacetyl_chloride chloroacetyl_chloride->N-acylation intramolecular_cyclization Intramolecular Cyclization N-acylation->intramolecular_cyclization 7-nitro-intermediate 7-nitro-2H-1,4-benzoxazin-3(4H)-one intramolecular_cyclization->7-nitro-intermediate nitro_reduction Nitro Group Reduction 7-nitro-intermediate->nitro_reduction final_product This compound nitro_reduction->final_product

Caption: General two-step synthesis workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters in the cyclization step (Step 1)?

A1: The most critical parameters are the reaction temperature and the molar ratio of the reactants. The reaction of 2-amino-5-nitrophenol with chloroacetyl chloride should be carefully controlled to favor N-acylation over O-acylation. This is typically achieved by running the reaction at a low temperature initially and ensuring the dropwise addition of chloroacetyl chloride.

Q2: What are the common byproducts in the cyclization reaction?

A2: The primary byproduct is the di-acylated product, where both the amino and hydroxyl groups of 2-amino-5-nitrophenol have reacted with chloroacetyl chloride. Incomplete cyclization can also leave the N-acylated intermediate as an impurity.

Q3: Which reducing agent is best for the reduction of the nitro group (Step 2)?

A3: Several reducing agents can be effective. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[1] Alternatively, metal-acid systems like iron in acetic acid or tin in hydrochloric acid are robust and cost-effective options. The choice of reducing agent may depend on the scale of the reaction and the available equipment.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of both the cyclization and reduction steps. For the reduction of the nitro compound, the disappearance of the starting material and the appearance of the more polar amino product can be easily visualized.

Q5: What are the recommended purification methods for the final product?

A5: The final product, this compound, can typically be purified by recrystallization from a suitable solvent such as ethanol or methanol. If significant impurities are present, column chromatography on silica gel is an effective purification technique.

Troubleshooting Guides

Step 1: Cyclization of 2-amino-5-nitrophenol

Troubleshooting_Cyclization cluster_problem Problem cluster_cause Potential Cause cluster_solution Suggested Solution low_yield Low yield of 7-nitro-intermediate incomplete_reaction Incomplete reaction low_yield->incomplete_reaction diacylation Di-acylation byproduct low_yield->diacylation decomposition Decomposition of starting material or product low_yield->decomposition multiple_spots Multiple spots on TLC (besides starting material and product) multiple_spots->diacylation o_acylation O-acylation instead of N-acylation multiple_spots->o_acylation increase_time_temp Increase reaction time or temperature gradually incomplete_reaction->increase_time_temp check_reagents Check purity of starting materials incomplete_reaction->check_reagents control_addition Slow, dropwise addition of chloroacetyl chloride at low temperature diacylation->control_addition optimize_ratio Optimize reactant molar ratio (aim for 1:1) diacylation->optimize_ratio o_acylation->control_addition use_base Use a non-nucleophilic base to scavenge HCl decomposition->use_base

Caption: Troubleshooting workflow for the cyclization step.

Issue Potential Cause Suggested Solution
Low yield of 7-nitro-2H-1,4-benzoxazin-3(4H)-one Incomplete reaction- Ensure starting materials are pure and dry.- Gradually increase reaction time and/or temperature, monitoring by TLC.
Formation of di-acylated byproduct- Maintain a 1:1 molar ratio of 2-amino-5-nitrophenol to chloroacetyl chloride.- Add chloroacetyl chloride dropwise at a low temperature (0-5 °C) to control the initial acylation.
Hydrolysis of chloroacetyl chloride- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen).
Presence of multiple spots on TLC Formation of N,N'-diacylated byproduct- As above, careful control of stoichiometry and temperature is crucial. The di-acylated product is generally less polar and can be separated by column chromatography.
Unreacted starting materials- Ensure the reaction has gone to completion by monitoring with TLC. Adjust the stoichiometry if necessary.

Step 2: Reduction of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

Troubleshooting_Reduction cluster_problem_red Problem cluster_cause_red Potential Cause cluster_solution_red Suggested Solution low_yield_red Low yield of 7-amino product incomplete_reduction Incomplete reduction low_yield_red->incomplete_reduction catalyst_poisoning Catalyst poisoning (for catalytic hydrogenation) low_yield_red->catalyst_poisoning workup_loss Product loss during work-up and purification low_yield_red->workup_loss impure_product Impure product after work-up impure_product->incomplete_reduction side_reactions Formation of byproducts (e.g., hydroxylamine, azo compounds) impure_product->side_reactions increase_catalyst Increase catalyst loading or reaction time/pressure incomplete_reduction->increase_catalyst check_catalyst_quality Use fresh, high-quality catalyst catalyst_poisoning->check_catalyst_quality optimize_conditions Optimize reaction temperature and time side_reactions->optimize_conditions alternative_reductant Consider an alternative reducing agent (e.g., Fe/AcOH) side_reactions->alternative_reductant optimize_purification Optimize extraction and recrystallization solvents workup_loss->optimize_purification

Caption: Troubleshooting workflow for the reduction step.

Issue Potential Cause Suggested Solution
Low yield of this compound Incomplete reduction- Catalytic Hydrogenation: Increase hydrogen pressure, reaction time, or catalyst loading. Ensure efficient stirring. - Metal/Acid Reduction: Ensure sufficient equivalents of metal and acid are used. Increase reaction time or temperature if necessary.
Catalyst poisoning (for Pd/C)- Ensure the starting material and solvent are free of sulfur-containing impurities or other known catalyst poisons. Use a fresh batch of catalyst.
Product loss during work-up- Optimize the pH during aqueous work-up to minimize the solubility of the product in the aqueous phase. Ensure complete extraction with an appropriate organic solvent.
Impure product Presence of unreacted nitro-intermediate- The nitro-intermediate is less polar than the amino product. Separation can be achieved by column chromatography.[2]
Formation of hydroxylamine or azo byproducts- These byproducts can sometimes form, especially with certain reducing agents.[3] Optimizing the reaction conditions (e.g., temperature, reaction time) can minimize their formation. If they persist, purification by column chromatography may be necessary.

Experimental Protocols

Step 1: Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-nitrophenol (1 equivalent) in a suitable anhydrous solvent (e.g., dioxane or THF).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled mixture dropwise over 30-60 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Catalytic Hydrogenation)
  • To a suspension of 7-nitro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in methanol, add 10% palladium on carbon (5% w/w).[1]

  • Hydrogenate the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to afford this compound as a solid.

Disclaimer: These protocols are intended as a general guide. Researchers should always consult the relevant literature and perform a thorough safety assessment before conducting any chemical synthesis.

References

Optimizing reaction conditions for 7-amino-2H-1,4-benzoxazin-3(4H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis of the Intermediate: 7-nitro-2H-1,4-benzoxazin-3(4H)-one

Q1: I am getting a low yield during the synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one from 2-amino-5-nitrophenol and chloroacetyl chloride. What are the possible causes and solutions?

A1: Low yields in this step can arise from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is stirred vigorously and consider extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Side Reactions: The formation of undesired byproducts can reduce the yield of the target molecule. A common side reaction is the di-acylation of the starting material.

    • Solution: Control the stoichiometry of the reactants carefully. Adding the chloroacetyl chloride dropwise at a controlled temperature (e.g., 0-5 °C) can minimize side reactions.

  • Purification Losses: Significant loss of product can occur during workup and purification.

    • Solution: Optimize the recrystallization solvent and procedure. A mixture of ethanol and water is often effective for recrystallization. Ensure the pH is appropriately adjusted during the workup to maximize precipitation of the product.

Q2: What are the key parameters to control during the cyclization of 2-amino-5-nitrophenol with chloroacetyl chloride?

A2: The key parameters to optimize for a successful cyclization are:

  • Temperature: The initial acylation is typically performed at a low temperature (0-10 °C) to control the exothermic reaction and prevent side product formation. The subsequent cyclization may require heating.

  • Base: A base, such as sodium acetate or triethylamine, is crucial to neutralize the HCl generated during the reaction and to facilitate the intramolecular cyclization. The choice and amount of base can significantly impact the reaction rate and yield.

  • Solvent: A suitable solvent should be chosen to dissolve the starting materials and facilitate the reaction. Acetic acid, ethanol, or a mixture of solvents are commonly used.

Reduction of 7-nitro-2H-1,4-benzoxazin-3(4H)-one to this compound

Q3: My reduction of 7-nitro-2H-1,4-benzoxazin-3(4H)-one using catalytic hydrogenation (Pd/C) is incomplete. What should I do?

A3: Incomplete reduction can be due to several reasons:

  • Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old or poisoned.

    • Solution: Use fresh, high-quality catalyst. Ensure the starting material and solvent are free of catalyst poisons such as sulfur compounds.

  • Insufficient Hydrogen: The hydrogen pressure may be too low, or the reaction time may be insufficient.

    • Solution: Increase the hydrogen pressure (if using a hydrogenation apparatus) or ensure a steady supply of hydrogen (e.g., from a balloon). Extend the reaction time and monitor the progress by TLC.

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst.

    • Solution: Choose a solvent in which the nitro compound is more soluble, such as methanol, ethanol, or ethyl acetate. Gentle heating may also improve solubility.

Q4: Are there alternative reducing agents to catalytic hydrogenation for the conversion of the nitro to the amino group?

A4: Yes, several other reducing agents can be employed, each with its own advantages:

  • Iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl): This is a classic, cost-effective, and robust method.[1] It is often well-tolerated by other functional groups.

  • Tin(II) chloride (SnCl₂): This is another common and effective reagent for the reduction of aromatic nitro groups.[2]

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate in the presence of a catalyst (e.g., Pd/C).[1][3][4] It avoids the need for a pressurized hydrogen gas setup.

Q5: I am observing multiple spots on my TLC after the reduction, indicating impurities. What could they be and how can I purify my final product?

A5: Impurities can include unreacted starting material, partially reduced intermediates (e.g., nitroso or hydroxylamine compounds), or byproducts from side reactions.

  • Purification: The final product, this compound, can typically be purified by:

    • Recrystallization: Common solvents for recrystallization include ethanol, methanol, or mixtures with water.

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) can be effective for separating the desired product from impurities.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize various reported conditions for the key steps in the synthesis of this compound.

Table 1: Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one Analogs

Starting MaterialReagentSolventBaseTemperature (°C)Yield (%)Reference
4-Nitroanthranilic acid4-Methylbenzoyl chloridePyridinePyridineRoom Temp74[5]
4-Nitroanthranilic acid4-Bromobenzoyl chloridePyridinePyridineRoom Temp86[5]
4-Nitroanthranilic acid2-Bromobenzoyl chloridePyridinePyridineRoom Temp81[5]
4-Nitroanthranilic acid3-Fluorobenzoyl chloridePyridinePyridineRoom Temp79[5]

Table 2: Reduction of Aromatic Nitro Compounds to Amines

Reducing Agent/SystemSubstrate TypeSolventTemperatureReaction TimeYield (%)Key Features & Considerations
H₂/Pd/CAromatic nitro compoundsEthanol, Ethyl AcetateRoom Temperature1-12 h>95Highly efficient, but can reduce other functional groups.[1]
Fe/HCl or Fe/NH₄ClAromatic nitro compoundsEthanol/WaterReflux2-6 h80-95Good functional group tolerance (esters, ketones).[1]
SnCl₂·2H₂OAromatic nitro compoundsEthanol, Ethyl AcetateRT to Reflux1-4 h85-95Mild conditions.
Pd/C, Ammonium FormateAromatic nitro compoundsMethanolRoom Temperature10-60 min>90Avoids pressurized H₂ gas.[3][4]

Experimental Protocols

Protocol 1: Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

This protocol is a general procedure based on the acylation and cyclization of 2-amino-5-nitrophenol.

  • Dissolution: Dissolve 2-amino-5-nitrophenol (1 equivalent) in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Acylation: Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Addition of Base: After the addition is complete, add a base such as sodium acetate (2-3 equivalents) to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash it thoroughly with water, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

Protocol 2: Reduction of 7-nitro-2H-1,4-benzoxazin-3(4H)-one using Catalytic Hydrogenation

  • Preparation: In a hydrogenation flask, suspend 7-nitro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material) to the suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and refill it with hydrogen gas (repeat this process 3 times). Maintain a positive pressure of hydrogen (e.g., using a balloon or a pressurized system) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one cluster_step2 Step 2: Reduction to this compound start1 2-Amino-5-nitrophenol step1_1 Acylation start1->step1_1 reagent1 Chloroacetyl Chloride reagent1->step1_1 intermediate1 N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide step1_1->intermediate1 step1_2 Intramolecular Cyclization intermediate1->step1_2 base Base (e.g., NaOAc) base->step1_2 product1 7-nitro-2H-1,4-benzoxazin-3(4H)-one step1_2->product1 start2 7-nitro-2H-1,4-benzoxazin-3(4H)-one step2_1 Reduction of Nitro Group start2->step2_1 reagent2 Reducing Agent (e.g., H2/Pd/C, Fe/HCl) reagent2->step2_1 product2 This compound step2_1->product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_synthesis Synthesis of Nitro Intermediate cluster_reduction Reduction Step cluster_purification Purification Issues start Low Yield or Incomplete Reaction cause1 Incomplete Acylation/Cyclization start->cause1 cause2 Side Reactions start->cause2 cause3 Inactive Catalyst (Pd/C) start->cause3 cause4 Insufficient Reducing Agent/H2 start->cause4 cause5 Product Loss During Workup start->cause5 cause6 Persistent Impurities start->cause6 solution1 Extend reaction time Optimize temperature Check base stoichiometry cause1->solution1 Troubleshoot solution2 Control reagent addition rate Maintain low temperature during acylation cause2->solution2 Troubleshoot solution3 Use fresh catalyst Ensure pure reagents/solvents cause3->solution3 Troubleshoot solution4 Increase H2 pressure or equivalents of transfer agent Use alternative reducing agent (Fe/HCl, SnCl2) cause4->solution4 Troubleshoot solution5 Optimize pH for precipitation Choose appropriate recrystallization solvent cause5->solution5 Troubleshoot solution6 Perform column chromatography cause6->solution6 Troubleshoot

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purification of 7-amino-2H-1,4-benzoxazin-3(4H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful purification of 7-amino-2H-1,4-benzoxazin-3(4H)-one and its related compounds.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound and its derivatives, particularly focusing on chromatographic methods.

Question: Why is my amino-benzoxazinone derivative showing significant tailing or streaking on a silica gel TLC plate or column?

Answer: This is a frequent issue when purifying organic amines. The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor separation, tailing, and sometimes irreversible adsorption.[1][2]

Solutions:

  • Mobile Phase Modification: Add a small amount of a competitive base to your eluent. Typically, 0.5-2% triethylamine (TEA) is effective.[1][3] The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to elute more cleanly.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: Using a column packed with amine-functionalized silica can mask the acidic silanols and significantly improve peak shape without needing to modify the mobile phase.[1][2]

    • Basic Alumina: Alumina is a basic stationary phase and can be an excellent alternative to silica for purifying basic compounds.[4]

  • Reverse-Phase Chromatography: For polar derivatives, reverse-phase flash chromatography can be very effective. It is often beneficial to use a mobile phase with a slightly alkaline pH to ensure the amine is in its neutral, free-base form, which increases its retention and improves separation.[2]

Question: My product yield is very low after purification by silica gel chromatography. What could be the cause?

Answer: Low yields can result from several factors during chromatographic purification.

Potential Causes & Solutions:

  • Decomposition on Silica: Some benzoxazinone derivatives can be sensitive to the acidic nature of silica gel and may undergo hydrolytic decomposition during purification.[5]

    • Test for Stability: Before running a column, spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or significant streaking from the origin that wasn't present initially, your compound may be decomposing.[6]

    • Solution: Deactivate the silica gel by pre-treating it with a solution of your eluent containing triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina or switch to reverse-phase chromatography.[3][6]

  • Irreversible Adsorption: As mentioned above, strong acid-base interactions can cause your compound to bind permanently to the column.[2]

    • Solution: Use the methods described for mitigating tailing, such as adding TEA to the eluent or using an alternative stationary phase.[1][2]

  • Improper Eluent Polarity: If the eluent is not polar enough, your compound may not move off the column. If it is too polar, it may elute too quickly with impurities.[6]

    • Solution: Carefully optimize your solvent system using TLC before committing to a large-scale column. Aim for an Rf value of 0.25-0.35 for your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying this compound?

A1: For the parent compound, recrystallization is a highly effective and straightforward method. A documented procedure using a THF/Hexane solvent system gives high purity and good recovery.[7] This avoids potential decomposition issues associated with silica gel chromatography.

Q2: Can I use an acid-base extraction to purify my crude product?

A2: Yes, an acid-base liquid-liquid extraction is an excellent initial purification step.[4] Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). Your basic amine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your purified amine back into an organic solvent.

Q3: My benzoxazinone derivative is not soluble in common recrystallization solvents. What should I do?

A3: Finding a suitable recrystallization solvent can be a process of trial and error.[8] Test solubility in small amounts of various solvents, both polar and non-polar (e.g., ethanol, methanol, ethyl acetate, toluene, water). If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, THF/hexane).[7][8] The ideal system is one where your compound is soluble in the boiling solvent but poorly soluble when cold.[8] If recrystallization is not feasible, chromatography or precipitation may be better options.

Q4: How can I remove highly polar impurities?

A4: If your desired compound is significantly less polar than the impurities, you can use a "plug" of silica. Dissolve the crude material in a minimally polar solvent that your product is soluble in, and pass it through a short column (plug) of silica gel. The highly polar impurities will stick to the silica, while your product is quickly eluted.[6]

Q5: Are there any stability issues I should be aware of during workup?

A5: Yes, some benzoxazinone derivatives can be unstable in aqueous solutions, especially non-glucosylated forms.[5][9] Prolonged exposure to acidic or basic aqueous conditions during workup could lead to degradation. It is advisable to perform extractions efficiently and minimize the time the compound spends in aqueous phases.

Data Presentation

The following table summarizes reported yields and physical data for the purification of this compound and related derivatives.

CompoundPurification MethodSolvent SystemYield (%)Melting Point (°C)
This compoundRecrystallizationTetrahydrofuran/Hexane (1:5)72%213-215[7]
7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-oneColumn ChromatographyEthyl Acetate/Hexane (1:5)75%Not Reported[10]
6-Chloro-2H-1,4-benzoxazin-3(4H)-oneExtraction/EvaporationEthyl Acetate80%Not Reported[11]
2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-oneNot specifiedNot specified45%Not Reported[12]

Experimental Protocols

Protocol 1: Purification by Recrystallization (for this compound)

This protocol is adapted from a literature procedure for the purification of this compound following its synthesis by catalytic hydrogenation.[7]

Materials:

  • Crude this compound

  • Tetrahydrofuran (THF)

  • Hexane

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Ice bath

Procedure:

  • Place the crude brown solid (e.g., 4.5 g) into an Erlenmeyer flask.

  • Add a minimal amount of hot THF to dissolve the solid completely. Use a heating source and exercise caution with the flammable solvent.

  • Once fully dissolved, slowly add hexane to the hot solution until the solution becomes slightly turbid (cloudy), indicating the point of saturation. A common ratio is approximately 1 part THF to 5 parts Hexane.

  • Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to obtain a tan solid. The expected yield is approximately 72%.[7]

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general methodology for purifying benzoxazinone derivatives, based on a procedure for a substituted analog.[10] This method is suitable when recrystallization is ineffective or when separating compounds with close polarities.

Materials:

  • Crude product mixture

  • Silica gel (for flash chromatography)

  • Solvents for eluent (e.g., Ethyl Acetate, Hexane)

  • Triethylamine (TEA, if needed)

  • Chromatography column, flasks/test tubes for fraction collection

  • TLC plates and visualization method (e.g., UV lamp)

Procedure:

  • Solvent System Selection: Develop a mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate). If tailing is observed, add 1% TEA to the solvent mixture and re-run the TLC.[3] Aim for an Rf of ~0.3 for the desired compound. A reported system for a derivative is Ethyl Acetate/Hexane (1:5).[10]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). Alternatively, pre-adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better separation. Carefully add the sample to the top of the column.

  • Elution: Begin elution with the determined solvent system. Gradually increase the polarity of the eluent if necessary (gradient elution) to move compounds off the column.

  • Fraction Collection: Collect fractions in test tubes or flasks. Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_methods Purification Method Selection cluster_outcome Final Product Crude Crude Product TLC Analyze by TLC - Purity Check - Stability on Silica? Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Crystalline Solid High Purity Column Column Chromatography TLC->Column Multiple Components Oily Product AcidBase Acid-Base Extraction TLC->AcidBase Basic Compound Non-basic Impurities Pure Pure Compound Recrystallization->Pure Column->Pure AcidBase->Pure After basification & re-extraction

Chromatography_Troubleshooting cluster_solutions Potential Solutions cluster_stationary_options Stationary Phase Options Problem Problem Observed: Tailing or Streaking on Silica Solvent Modify Mobile Phase (Add 1% Triethylamine) Problem->Solvent Stationary Change Stationary Phase Problem->Stationary Reverse Use Reverse Phase HPLC/Flash Problem->Reverse Result Improved Peak Shape & Separation Solvent->Result AmineSilica Amine-functionalized Silica Stationary->AmineSilica Alumina Basic Alumina Stationary->Alumina Reverse->Result AmineSilica->Result Alumina->Result

References

Technical Support Center: Synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one. The primary focus is on addressing common issues related to byproduct formation during the reduction of the nitro precursor, 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method is the reduction of 7-nitro-2H-1,4-benzoxazin-3(4H)-one. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used approach for this transformation.[1] Other methods can include using metals in acidic media, such as iron in acetic acid.

Q2: What are the primary byproducts I should be aware of during this synthesis?

A2: The primary byproducts originate from the incomplete reduction of the nitro group or from side reactions of the intermediates. These can be categorized as:

  • Incomplete Reduction Intermediates: 7-nitroso-2H-1,4-benzoxazin-3(4H)-one and 7-hydroxylamino-2H-1,4-benzoxazin-3(4H)-one.

  • Condensation Products: Azoxy and azo compounds, which are formed from the reaction between the nitroso and hydroxylamino intermediates.

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction progress. By tracking the consumption of the starting material and the appearance of the desired product and any byproducts, you can determine the optimal reaction time and prevent over- or under-reduction.

Q4: Are there any specific safety precautions I should take during the catalytic hydrogenation?

A4: Yes, catalytic hydrogenation involves the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C). It is crucial to work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and ensure there are no ignition sources nearby. The catalyst should be handled carefully, preferably under a blanket of inert gas like nitrogen or argon, especially when dry.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound via the reduction of its nitro precursor.

Problem 1: Incomplete or Slow Reaction

  • Question: My reaction is proceeding very slowly or has stalled, leaving a significant amount of the starting nitro compound. What could be the cause?

  • Answer: Several factors can contribute to an incomplete or slow reaction:

    • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst.

    • Hydrogen Pressure: The hydrogen pressure might be insufficient. While balloon pressure is often adequate, some reactions may require higher pressures in a dedicated hydrogenation apparatus.

    • Solvent: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst. Ensure good solubility. Methanol or ethanol are commonly used.

    • Temperature: The reaction may require gentle heating to proceed at a reasonable rate. However, be cautious as higher temperatures can also promote byproduct formation.

Problem 2: Formation of Colored Impurities (Likely Azo/Azoxy Byproducts)

  • Question: My final product has a distinct color (e.g., yellow, orange, or red), suggesting the presence of impurities. What are these and how can I avoid them?

  • Answer: The formation of colored impurities often indicates the presence of azo and azoxy compounds. These byproducts arise from the condensation of the nitroso and hydroxylamino intermediates. To minimize their formation:

    • Maintain Adequate Hydrogen Pressure: Ensure a consistent and sufficient supply of hydrogen throughout the reaction to promote complete reduction to the amine.

    • Efficient Stirring: Vigorous stirring is essential to ensure good mixing of the substrate, catalyst, and hydrogen.

    • Control Reaction Temperature: Avoid excessive temperatures, which can favor the condensation reactions leading to these byproducts.

Problem 3: Presence of Multiple Spots on TLC/HPLC, Including a Major Product

  • Question: My reaction seems to have worked, but I see multiple spots on my TLC or HPLC analysis in addition to the desired product. What are these other compounds?

  • Answer: These additional spots are likely the intermediate byproducts of the nitro reduction, such as the 7-nitroso and 7-hydroxylamino derivatives. Their presence suggests that the reaction has not gone to completion or that the reaction conditions are not optimal for selective reduction to the amine. To address this:

    • Increase Reaction Time: Allow the reaction to stir for a longer period to ensure the complete conversion of intermediates.

    • Increase Catalyst Loading: A higher catalyst loading can sometimes help drive the reaction to completion.

    • Optimize Hydrogen Pressure: As mentioned previously, ensure adequate hydrogen pressure.

Data Presentation

The following table summarizes the common byproducts in the synthesis of this compound and the conditions that may lead to their formation.

Byproduct ClassSpecific Byproduct ExampleFavored Formation ConditionsConsequence
Incomplete Reduction 7-Nitroso-2H-1,4-benzoxazin-3(4H)-oneInsufficient reducing agent/hydrogen, low temperature, short reaction time.Can react further to form other byproducts.
7-Hydroxylamino-2H-1,4-benzoxazin-3(4H)-oneInsufficient reducing agent/hydrogen, low temperature, short reaction time.Can react further to form other byproducts.
Condensation Products Azoxy-bis(2H-1,4-benzoxazin-3(4H)-one) derivativeLocalized high temperatures, inefficient stirring, low hydrogen pressure.Colored impurities, difficult to separate.
Azo-bis(2H-1,4-benzoxazin-3(4H)-one) derivativeLocalized high temperatures, inefficient stirring, low hydrogen pressure.Colored impurities, difficult to separate.

Experimental Protocols

High-Purity Synthesis of this compound via Catalytic Hydrogenation [1]

This protocol is adapted from a patented procedure and is designed to yield a high-purity product.

Materials:

  • 7-nitro-2H-1,4-benzoxazin-3(4H)-one

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Hexane

  • Argon or Nitrogen gas

  • Hydrogen gas

  • Celite

Procedure:

  • To a suitable reaction vessel, add 7-nitro-2H-1,4-benzoxazin-3(4H)-one (e.g., 7 g, 39.3 mmol) and methanol (e.g., 50 ml).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Carefully add 10% palladium on carbon (e.g., 350 mg, 5% w/w) to the suspension.

  • Pressurize the reaction vessel with hydrogen gas to 40 psi.

  • Stir the reaction mixture vigorously at room temperature for 16 hours.

  • After the reaction is complete (as monitored by TLC or HPLC), carefully depressurize the vessel and purge with an inert gas.

  • Dilute the reaction mixture with THF (e.g., ~200 ml).

  • Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional THF.

  • Concentrate the filtrate under reduced pressure to obtain a brown solid.

  • Recrystallize the crude product from a THF/Hexane mixture (e.g., 1:5 ratio) to yield this compound as a tan solid.

Visualizations

Troubleshooting_Synthesis start Start: Synthesis of this compound issue Problem Encountered start->issue incomplete Incomplete or Slow Reaction issue->incomplete Incomplete Reaction impurities Colored Impurities (Azo/Azoxy) issue->impurities Product Impurity multiple_spots Multiple Spots on TLC/HPLC issue->multiple_spots Multiple Products cause1 Potential Causes: - Inactive Catalyst - Low H2 Pressure - Poor Solubility - Low Temperature incomplete->cause1 cause2 Potential Causes: - High Temperature - Poor Stirring - Low H2 Pressure impurities->cause2 cause3 Potential Causes: - Incomplete Reaction - Suboptimal Conditions multiple_spots->cause3 solution1 Solutions: - Use Fresh Catalyst - Increase H2 Pressure - Change Solvent - Gentle Heating cause1->solution1 solution2 Solutions: - Control Temperature - Ensure Vigorous Stirring - Maintain H2 Pressure cause2->solution2 solution3 Solutions: - Increase Reaction Time - Increase Catalyst Load - Optimize H2 Pressure cause3->solution3 end Successful Synthesis: High-Purity Product solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for the synthesis of this compound.

Byproduct_Formation_Pathway cluster_main Reduction of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one cluster_byproducts Byproduct Formation Start 7-Nitro-2H-1,4-benzoxazin-3(4H)-one Intermediate1 7-Nitroso Intermediate Start->Intermediate1 +2e-, +2H+ Intermediate2 7-Hydroxylamino Intermediate Intermediate1->Intermediate2 +2e-, +2H+ Azoxy Azoxy Byproduct Intermediate1->Azoxy Condensation with Hydroxylamino Intermediate Product This compound (Desired Product) Intermediate2->Product +2e-, +2H+ Intermediate2->Azoxy Azo Azo Byproduct Azoxy->Azo Reduction

Caption: Reaction pathway showing the formation of the desired product and common byproducts.

References

Stability and degradation pathways of 7-amino-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 7-amino-2H-1,4-benzoxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the known stability characteristics of this compound?

While specific stability data for this compound is limited in publicly available literature, its stability can be inferred from related benzoxazinone compounds. Generally, the benzoxazinone ring system can be susceptible to hydrolysis, particularly under basic conditions, leading to the opening of the lactam ring. The presence of the amino group may also influence its oxidative and photolytic stability. For research purposes, it is recommended to store the compound in a cool, dry, and dark place.[1]

Q2: What are the likely degradation pathways for this compound?

Based on studies of analogous benzoxazinoids like DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) and DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one), the primary degradation pathways for this compound are expected to involve:

  • Hydrolysis: Cleavage of the lactam ring, which may be accelerated by acidic or basic conditions.

  • Oxidation: The amino group is a potential site for oxidation, which can lead to the formation of colored degradation products.

  • Transformation to Benzoxazolinone: Similar to DIMBOA degrading to MBOA (6-methoxy-benzoxazolin-2(3H)-one), the target compound might transform into an analogous benzoxazolinone derivative.[2][3][4]

  • Formation of Aminophenoxazinones: Further degradation or condensation reactions, particularly in the presence of microorganisms or oxidative conditions, could lead to the formation of aminophenoxazinone structures.[2][3][4][5]

Q3: How can I monitor the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation of this compound. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be used for the identification of the degradation products.[6][7][8]

Q4: Are there any known incompatibilities with common excipients or solvents?

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly rapid degradation of the compound in solution. - pH of the solution is too high or too low.- Presence of oxidizing agents.- Exposure to light.- Elevated temperature.- Buffer the solution to a neutral pH.- Use deoxygenated solvents and/or add an antioxidant.- Protect the solution from light by using amber vials or covering with aluminum foil.- Store solutions at recommended low temperatures (e.g., 2-8 °C).
Appearance of a new, colored impurity in the sample. - Oxidative degradation of the amino group.- Formation of a phenoxazinone-like structure.- Confirm the structure of the impurity using LC-MS.- If oxidation is confirmed, implement measures to prevent it (e.g., inert atmosphere, antioxidants).
Poor recovery of the compound from a formulation. - Degradation due to interaction with excipients.- Adsorption to container surfaces.- Conduct compatibility studies with individual excipients.- Use silanized glassware or low-adsorption containers.
Inconsistent results in stability studies. - Lack of a validated stability-indicating analytical method.- Variability in storage conditions.- Develop and validate an HPLC method capable of separating the parent compound from all potential degradation products.- Ensure precise control and monitoring of storage conditions (temperature, humidity, light).

Quantitative Data on Related Benzoxazinoids

The following tables summarize the degradation data for related benzoxazinoid compounds, which can provide insights into the potential stability of this compound.

Table 1: Degradation of DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one)

ConditionHalf-life (t½)Degradation Product(s)Reference(s)
Soil31 ± 1 hoursMBOA (6-methoxy-benzoxazolin-2(3H)-one)[2][3][4]
Aqueous buffer (pH 6.75, 28 °C)5.3 hoursMBOA[9][10]

Table 2: Degradation of DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one)

ConditionHalf-life (t½)Degradation Product(s)Reference(s)
Soil43 hoursBOA (benzoxazolin-2-one)[5]

Table 3: Degradation of MBOA and BOA

CompoundConditionHalf-life (t½)Degradation Product(s)Reference(s)
MBOASoil5 ± 1 daysAMPO (2-amino-7-methoxy-3H-phenoxazin-3-one)[2][3][4]
BOASoil2.5 daysAPO (2-aminophenoxazin-3-one)[5]

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.

1. Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Hydrolytic Degradation

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 24 hours.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at 60°C for 24 hours.

  • After the specified time, neutralize the acidic and basic solutions and dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

4. Photolytic Degradation

  • Expose a solution of the compound (in a transparent container) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Simultaneously, keep a control sample protected from light.

  • Analyze both samples by HPLC at appropriate time points.

5. Thermal Degradation

  • Place the solid compound in a thermostatically controlled oven at 70°C for 48 hours.

  • Also, expose a solution of the compound to the same conditions.

  • After the exposure, dissolve the solid sample and dilute the solution with the mobile phase for HPLC analysis.

Visualizations

degradation_pathway A This compound B Hydrolysis Product (Ring Opening) A->B H+ or OH- C Oxidation Product (e.g., Nitroso or Nitro derivative) A->C Oxidizing Agent D 7-amino-benzoxazolin-2(3H)-one A->D Rearrangement E Aminophenoxazinone Derivative D->E Condensation/ Oxidation

Caption: Proposed degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation Studies hydrolysis Hydrolysis (Acid, Base, Neutral) analysis Analyze Samples by Stability-Indicating HPLC Method hydrolysis->analysis oxidation Oxidation (H2O2) oxidation->analysis photolysis Photolysis (UV/Vis light) photolysis->analysis thermal Thermal Stress (Heat) thermal->analysis start Prepare Stock Solution of This compound start->hydrolysis start->oxidation start->photolysis start->thermal identification Identify Degradation Products (e.g., LC-MS) analysis->identification pathway Elucidate Degradation Pathways identification->pathway

Caption: General experimental workflow for stability testing.

References

Technical Support Center: 7-amino-2H-1,4-benzoxazin-3(4H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 7-amino-2H-1,4-benzoxazin-3(4H)-one in their chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most critical steps to scrutinize?

A1: The most common synthetic route involves a multi-step process, typically starting from 2-amino-5-nitrophenol. The overall yield is a product of the efficiencies of two key stages:

  • Formation of the Benzoxazinone Ring: The initial chloroacetylation of 2-amino-5-nitrophenol followed by intramolecular cyclization to form 7-nitro-2H-1,4-benzoxazin-3(4H)-one. Incomplete cyclization or side reactions here will critically impact the amount of starting material available for the final step.

  • Reduction of the Nitro Group: The final step is the reduction of the 7-nitro intermediate to the desired 7-amino product.[1][2] Inefficient reduction or formation of byproducts during this stage is a frequent cause of low yields.

We recommend analyzing the purity and yield of the 7-nitro-2H-1,4-benzoxazin-3(4H)-one intermediate before proceeding to the final reduction step.

Q2: I am struggling with the final reduction step of 7-nitro-2H-1,4-benzoxazin-3(4H)-one. What are the common pitfalls and how can I avoid them?

A2: The catalytic hydrogenation of the nitro group is a critical, yield-defining step. Common issues include:

  • Catalyst Inactivation: The Palladium on carbon (Pd/C) catalyst can be poisoned by impurities (e.g., sulfur or halide compounds) carried over from previous steps. Ensure your nitro-intermediate is sufficiently pure.

  • Incomplete Reaction: The reaction may stall due to insufficient catalyst loading, low hydrogen pressure, or inadequate reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Over-reduction or Side Reactions: While less common for this specific transformation, aggressive conditions could potentially lead to undesired reactions on the benzoxazinone ring.

To troubleshoot, consider increasing the catalyst loading, ensuring a leak-free hydrogenation setup, and extending the reaction time.

Q3: What alternative reduction methods can I try if catalytic hydrogenation with Pd/C is not providing good yields?

A3: If catalytic hydrogenation is problematic, several other chemical reduction methods can be employed. The choice of method depends on the scale of your reaction, available reagents, and tolerance for different workup procedures. Below is a comparison of common methods for nitro group reduction.

Reduction MethodTypical Reagents & SolventsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, 10% Pd/C, Methanol (MeOH) or Ethanol (EtOH)High yield, clean reaction, easy product isolation (filtration of catalyst).[1][2]Requires specialized hydrogenation equipment; catalyst can be pyrophoric and sensitive to poisoning.
Metal/Acid Reduction Iron (Fe) powder, Acetic Acid (AcOH) or Ammonium Chloride (NH₄Cl)Inexpensive, robust, and effective for many substrates.Requires acidic conditions; workup involves filtering iron salts and neutralization, which can be cumbersome.[3]
Transfer Hydrogenation Ammonium formate, Cyclohexene, or Hydrazine hydrate with Pd/C, Raney NiAvoids the use of high-pressure hydrogen gas; generally fast and efficient.Can be more expensive; requires careful temperature control.
Sodium Dithionite Reduction Sodium Dithionite (Na₂S₂O₄), Water/THFMild conditions, useful for sensitive substrates.Often requires a biphasic solvent system; can lead to aqueous workup challenges.

Experimental Protocols

Protocol: Reduction of 7-nitro-2H-1,4-benzoxazin-3(4H)-one via Catalytic Hydrogenation

This protocol is a standard procedure for the synthesis of the target compound from its nitro-intermediate.[2]

Materials:

  • 7-nitro-2H-1,4-benzoxazin-3(4H)-one

  • Methanol (MeOH), reagent grade

  • 10% Palladium on carbon (Pd/C), 5% w/w

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Hydrogenation vessel (e.g., Parr shaker or balloon setup)

Procedure:

  • Suspend 7-nitro-2H-1,4-benzoxazin-3(4H)-one (e.g., 7.0 g) in methanol (50 mL) in a suitable hydrogenation vessel.

  • Carefully purge the vessel with an inert gas (Argon or Nitrogen).

  • Under the inert atmosphere, add 10% Palladium on carbon (e.g., 350 mg, 5% w/w).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm or as per equipment specifications) and begin vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake or by periodically sampling and analyzing via TLC/LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to yield crude this compound, which can be further purified by recrystallization if necessary.

Visual Guides

Synthetic Pathway

The following diagram illustrates the common two-step synthesis of this compound.

G A 2-Amino-5-nitrophenol B 7-Nitro-2H-1,4-benzoxazin-3(4H)-one A->B 1) Chloroacetyl chloride 2) Base (e.g., K₂CO₃) (Acylation & Cyclization) C This compound B->C Reduction (e.g., H₂, Pd/C)

Caption: General synthesis route for this compound.

Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose and resolve issues related to low product yield.

G start Low Yield Observed check_sm Check TLC/LC-MS: Is nitro-intermediate consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn  No side_products Are significant side products observed? check_sm->side_products  Yes increase_time Increase reaction time or catalyst load incomplete_rxn->increase_time check_catalyst Check catalyst activity or H₂ pressure incomplete_rxn->check_catalyst purification Issue is likely purification loss side_products->purification  No alt_reduction Consider alternative reduction method side_products->alt_reduction  Yes optimize_cryst Optimize recrystallization solvent/procedure purification->optimize_cryst

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Overcoming Poor Solubility of 7-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do this compound derivatives often exhibit poor aqueous solubility?

A1: The limited aqueous solubility of these derivatives is primarily due to their rigid, fused heterocyclic ring structure, which is largely hydrophobic. The presence of the amino group can slightly enhance polarity, but the overall molecular structure often leads to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.

Q2: What are the initial steps I should take when encountering a solubility issue with a new derivative?

A2: The first step is to quantitatively determine the baseline solubility of your compound in aqueous buffers at different pH values (e.g., 3, 7.4, and 9) to understand its pH-dependent solubility profile. Subsequently, solubility in common organic solvents like DMSO, ethanol, and polyethylene glycol 400 (PEG 400) should be assessed to identify potential co-solvents.

Q3: What are the most common strategies to improve the solubility of these derivatives?

A3: Several strategies can be employed, including:

  • pH Adjustment: For ionizable compounds like those with an amino group, adjusting the pH of the solution to favor the more soluble ionized form can significantly increase solubility.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (co-solvent) can enhance the solubility of hydrophobic compounds.

  • Cyclodextrin Complexation: Encapsulating the poorly soluble drug within the hydrophobic cavity of a cyclodextrin molecule can increase its apparent aqueous solubility.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.

Q4: Can improving solubility affect the biological activity of my compound?

A4: Yes, enhancing solubility can significantly impact biological activity by increasing the concentration of the compound available to interact with its target. Higher solubility often leads to improved bioavailability for in vivo studies and more reliable results in in vitro assays. However, the chosen solubilization method should not chemically alter the compound or interfere with the biological assay.

Troubleshooting Guides

Issue 1: Compound precipitates from solution when preparing for an in vitro assay.

Possible Cause Troubleshooting Step
Low intrinsic aqueous solubility. Determine the maximum aqueous solubility of your compound. If it's below the desired assay concentration, consider using a solubility enhancement technique.
Incorrect pH of the final solution. The 7-amino group is basic. Ensure the final pH of your assay buffer is at least 2 pH units below the pKa of the amino group to maintain the more soluble protonated form.
Insufficient co-solvent concentration. If using a co-solvent like DMSO, ensure the final concentration is sufficient to maintain solubility upon dilution with aqueous buffer. Gradually increase the co-solvent percentage, keeping in mind the tolerance of your specific assay.
Common ion effect. If using a salt form of your compound, the buffer might contain a common ion that suppresses solubility. Try a different buffer system.

Issue 2: Inconsistent or low oral bioavailability in animal studies.

Possible Cause Troubleshooting Step
Poor dissolution in the gastrointestinal (GI) tract. The low aqueous solubility is likely the rate-limiting step for absorption. Consider formulating the compound as a solid dispersion or a cyclodextrin complex to improve its dissolution rate.
Precipitation in the GI tract. The change in pH from the stomach to the intestine can cause a basic compound to precipitate. Investigate pH-dependent solubility and consider formulations that maintain solubility across a range of pH values.
First-pass metabolism. Benzoxazinone derivatives can be subject to metabolism in the gut wall or liver. While not a solubility issue, it can contribute to low bioavailability and should be investigated in parallel.

Data Presentation: Illustrative Solubility Enhancement

The following tables present hypothetical yet realistic quantitative data to illustrate the potential improvements in aqueous solubility of a representative this compound derivative ("Compound X") using various techniques.

Table 1: Baseline Solubility of Compound X in Various Solvents.

SolventSolubility (µg/mL)
Water (pH 7.4)< 1
0.1 N HCl (pH 1.2)50
Phosphate Buffer (pH 6.8)2
DMSO> 10,000
Ethanol500
PEG 4002,000

Table 2: Effect of Co-solvents on the Aqueous Solubility of Compound X (at pH 7.4).

Co-solvent System (v/v)Solubility (µg/mL)Fold Increase
10% Ethanol in Water1515
20% Ethanol in Water4040
10% PEG 400 in Water8080
20% PEG 400 in Water250250

Table 3: Effect of Cyclodextrin Complexation on the Aqueous Solubility of Compound X (at pH 7.4).

Cyclodextrin (Concentration)Apparent Solubility (µg/mL)Fold Increase
Hydroxypropyl-β-cyclodextrin (1% w/v)120120
Hydroxypropyl-β-cyclodextrin (5% w/v)650650
Sulfobutylether-β-cyclodextrin (1% w/v)200200
Sulfobutylether-β-cyclodextrin (5% w/v)11001100

Table 4: Dissolution Rate Enhancement of Compound X via Solid Dispersion.

Formulation% Drug Dissolved in 30 min (pH 6.8)
Pure Compound X< 5%
Solid Dispersion (1:5 drug-to-polymer ratio with PVP K30)65%
Solid Dispersion (1:10 drug-to-polymer ratio with PVP K30)85%

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

  • Add an excess amount of the this compound derivative to a known volume of the desired aqueous buffer (e.g., pH 7.4 phosphate buffer).

  • Seal the container and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect for the presence of undissolved solid.

  • Filter the suspension through a 0.22 µm filter to remove undissolved particles.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

Protocol 2: Co-solvency Solubility Enhancement

  • Prepare a series of co-solvent mixtures by combining a water-miscible organic solvent (e.g., ethanol, PEG 400) with an aqueous buffer at various volume ratios (e.g., 10:90, 20:80, 30:70).

  • Determine the solubility of the compound in each co-solvent mixture using the shake-flask method described in Protocol 1.

  • Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal ratio for solubility enhancement.

Protocol 3: Cyclodextrin Complexation (Phase Solubility Study)

  • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).

  • Add an excess amount of the benzoxazinone derivative to each cyclodextrin solution.

  • Equilibrate the samples as described in the shake-flask method.

  • After filtration, determine the concentration of the dissolved compound in each solution.

  • Plot the total drug concentration against the cyclodextrin concentration to generate a phase solubility diagram. The slope of this plot can be used to determine the stability constant of the inclusion complex.

Protocol 4: Preparation of Solid Dispersion (Solvent Evaporation Method)

  • Dissolve the this compound derivative and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30) in a common volatile organic solvent (e.g., methanol) at a predetermined ratio (e.g., 1:5 drug-to-polymer).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder.

  • Characterize the solid dispersion for dissolution rate improvement compared to the pure drug.

Visualizations

Signaling Pathways

This compound derivatives have been investigated for their potential to modulate various signaling pathways, including those involved in inflammation and cancer.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN->PIP2 PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Benzoxazinone Benzoxazinone Derivative Benzoxazinone->PI3K Benzoxazinone->Akt Benzoxazinone->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points.

Nrf2_HO1_Pathway cluster_nucleus OxidativeStress Oxidative Stress (e.g., LPS) Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 dissociation Nucleus Nucleus Nrf2->Nucleus ARE ARE Nrf2->ARE HO1 HO-1 ARE->HO1 transcription AntiInflammatory Anti-inflammatory Effects HO1->AntiInflammatory Benzoxazinone Benzoxazinone Derivative Benzoxazinone->Keap1_Nrf2 promotes dissociation

Caption: Nrf2-HO-1 anti-inflammatory signaling pathway.

Experimental Workflows

Solubility_Enhancement_Workflow Start Poorly Soluble Derivative DetermineSolubility Determine Baseline Solubility Start->DetermineSolubility IsIonizable Is the compound ionizable? DetermineSolubility->IsIonizable pH_Modification pH Modification IsIonizable->pH_Modification Yes Co_solvency Co-solvency IsIonizable->Co_solvency No Evaluate Evaluate Solubility & Dissolution pH_Modification->Evaluate Complexation Cyclodextrin Complexation Co_solvency->Complexation Dispersion Solid Dispersion Complexation->Dispersion Dispersion->Evaluate End Optimized Formulation Evaluate->End

Caption: Decision workflow for selecting a solubility enhancement technique.

Troubleshooting inconsistent results in bioassays with 7-amino-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 7-amino-2H-1,4-benzoxazin-3(4H)-one in bioassays. Inconsistent results can arise from various factors, and this guide aims to address common issues to help you achieve reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are highly variable between replicates. What are the common causes?

High variability is a frequent issue in bioassays. The primary causes can be categorized as follows:

  • Compound Instability: Benzoxazinone compounds can be unstable in aqueous solutions, and their stability can be influenced by pH and temperature. Degradation of the compound over the course of the experiment will lead to inconsistent effective concentrations.

  • Solubility Issues: Poor solubility of the compound in your assay media can lead to precipitation and an inaccurate final concentration in your wells.

  • Pipetting Inaccuracies: Inconsistent pipetting technique is a major source of variability in any plate-based assay.

  • Cell Plating Inconsistency: Uneven cell distribution across the plate will result in variable cell numbers per well, affecting the final readout.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and media components, leading to artifactual results.

Q2: I am observing lower-than-expected potency (high IC50/EC50 values) for my compound. What could be the reason?

Several factors can contribute to an apparent decrease in the potency of your compound:

  • Compound Degradation: As mentioned, if the compound is degrading in your assay medium, the actual concentration of the active compound is lower than the nominal concentration.

  • Incorrect Stock Solution Concentration: Errors in weighing the compound or in serial dilutions can lead to a lower-than-expected final concentration.

  • Binding to Plasticware or Serum Proteins: The compound may adsorb to the surface of your plasticware (e.g., pipette tips, plates) or bind to proteins in the serum of your cell culture medium, reducing its free concentration available to interact with the target.

  • Short Incubation Time: The incubation time may not be sufficient for the compound to exert its full biological effect.

Q3: How should I prepare my stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. This stock solution can then be stored at -20°C or -80°C. For your experiment, you will perform serial dilutions from this stock solution. It is crucial to ensure that the final concentration of the organic solvent in your assay medium is low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls.

Q4: What is the best way to assess the stability of this compound in my assay conditions?

To determine the stability of your compound, you can incubate it in your assay medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) for different durations (e.g., 0, 2, 4, 8, 24 hours). At each time point, you can analyze the concentration of the compound using an analytical method like HPLC or LC-MS. This will give you a clear idea of its degradation kinetics in your specific experimental setup.

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and recommended solutions when working with this compound.

ProblemPotential CauseRecommended Solution
High Variability Between Replicates Compound Instability: Degradation in aqueous media.Prepare fresh dilutions of the compound immediately before use. Minimize the time the compound is in aqueous solution before being added to the cells. Consider a stability study in your specific media.
Poor Solubility: Precipitation of the compound.Visually inspect your stock and working solutions for any precipitate. Increase the DMSO concentration in your stock solution or consider using a different solvent. Ensure the final DMSO concentration in the assay is tolerated by your cells.
Inconsistent Pipetting: Inaccurate liquid handling.Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step.
Uneven Cell Seeding: Variable cell numbers per well.Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting.
Low Potency (High IC50/EC50) Compound Degradation: Reduced effective concentration.Prepare fresh compound solutions for each experiment. If degradation is confirmed, consider shorter incubation times or a different assay format.
Binding to Labware/Serum: Reduced bioavailability.Use low-protein-binding plates and pipette tips. If using serum-containing media, consider reducing the serum percentage or using serum-free media if your cells can tolerate it.
Incorrect Stock Concentration: Dilution errors.Carefully re-check all calculations for stock solution preparation and serial dilutions. Prepare a fresh stock solution.
No Biological Effect Compound Inactivity: The compound is not active in your specific assay.Verify the identity and purity of your compound. Include a positive control in your assay to ensure the assay itself is working.
Complete Degradation: The compound has fully degraded.Perform a stability test as described in the FAQs. If severe degradation is observed, a different experimental approach may be needed.
Cell Line Resistance: The chosen cell line may not be sensitive to the compound.Test the compound on a different, potentially more sensitive cell line if available.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Dissolve the powder in a minimal amount of high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing.

  • Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Cell-Based Assay Workflow
  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: On the day of the experiment, thaw an aliquot of your this compound stock solution. Perform serial dilutions in your cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration as your highest compound concentration.

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of your compound or the vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay Readout: Perform your chosen endpoint assay (e.g., MTT, CellTiter-Glo, or a specific functional assay) according to the manufacturer's instructions.

  • Data Analysis: Analyze the data to determine the effect of the compound on your cells and calculate parameters such as IC50 or EC50 values.

Visualizations

Troubleshooting Workflow for Inconsistent Bioassay Results

TroubleshootingWorkflow Start Inconsistent Results Observed Check_Pipetting Review Pipetting Technique and Calibration Start->Check_Pipetting Is liquid handling consistent? Check_Cells Evaluate Cell Seeding and Health Start->Check_Cells Are cells healthy and evenly plated? Check_Compound Investigate Compound Solubility and Stability Start->Check_Compound Could the compound be the issue? Optimize_Protocol Optimize Experimental Protocol (e.g., fresh dilutions, shorter incubation) Check_Pipetting->Optimize_Protocol Check_Cells->Optimize_Protocol Solubility_Test Visual Inspection for Precipitate Solvent Optimization Check_Compound->Solubility_Test Stability_Test Perform Stability Assay (e.g., HPLC, LC-MS) Check_Compound->Stability_Test Solubility_Test->Optimize_Protocol Stability_Test->Optimize_Protocol Consistent_Results Consistent Results Achieved Optimize_Protocol->Consistent_Results

Caption: A decision-making workflow for troubleshooting inconsistent bioassay results.

Potential Degradation Pathway of Benzoxazinones

DegradationPathway Benzoxazinone This compound (Parent Compound) Hydrolysis Hydrolysis (e.g., in aqueous media) Benzoxazinone->Hydrolysis Degradation_Product Degradation Product(s) (Potentially less active) Hydrolysis->Degradation_Product

Caption: A simplified diagram illustrating the potential for hydrolytic degradation.

Technical Support Center: Acylation of 7-amino-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method refinement of the acylation of 7-amino-2H-1,4-benzoxazin-3(4H)-one. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the acylation of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive acylating agent (e.g., hydrolysis of acyl chloride).Use a fresh or newly opened bottle of the acylating agent. Ensure anhydrous reaction conditions.
Deactivated starting material.The primary aromatic amine is generally nucleophilic, but protonation by acidic byproducts can deactivate it. Ensure a suitable base is present in sufficient quantity to neutralize any acid formed.
Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Poor solubility of starting material.Choose a solvent in which the this compound has good solubility. Aprotic solvents like Dichloromethane (DCM), Chloroform, Acetonitrile, or Tetrahydrofuran (THF) are common choices.
Formation of Multiple Products (Side Reactions) Diacylation (acylation on the ring nitrogen).This is generally not observed under standard conditions as the primary aromatic amine is significantly more nucleophilic.[1] However, under harsh conditions, it could be a possibility. Use milder reaction conditions (e.g., lower temperature, shorter reaction time).
Reaction with solvent.Ensure the chosen solvent is inert under the reaction conditions.
Impurities in starting materials.Use highly pure starting materials and reagents.
Difficult Product Purification Product is soluble in the aqueous phase during workup.If the acylated product has some water solubility, minimize the volume of aqueous washes or use a saturated brine solution to reduce its solubility in the aqueous layer.
Co-elution with starting material or byproducts during column chromatography.Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.
Oily or non-crystalline product.Try different recrystallization solvents or solvent mixtures. If recrystallization fails, column chromatography is the recommended purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the acylation of this compound?

The reaction involves the formation of an amide bond by treating the primary amino group at the 7-position of the benzoxazinone ring with an acylating agent. The most common acylating agents are acyl chlorides or acid anhydrides.[1]

Q2: Why is a base necessary for this reaction?

When using acylating agents like acyl chlorides or anhydrides, an acidic byproduct (e.g., HCl) is generated. A base, such as pyridine or triethylamine, is crucial to neutralize this acid.[1] If not neutralized, the acid will protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction.

Q3: Which acylating agent should I choose?

Acyl chlorides and acid anhydrides are highly reactive and commonly used.[1] The choice depends on the desired acyl group to be introduced. For instance, for acetylation, acetic anhydride or acetyl chloride can be used.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (this compound). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progress of the reaction.

Q5: What are the typical reaction conditions?

The reaction is often carried out in an aprotic solvent such as Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature.[1] The reaction time can vary from a few hours to overnight, depending on the reactivity of the acylating agent and the substrate.

Data Presentation

The following tables summarize illustrative quantitative data for the acylation of an aromatic amine under different conditions. This data is for comparative purposes to guide method refinement.

Table 1: Effect of Acylating Agent and Base on Yield

Acylating Agent (1.1 eq)Base (1.2 eq)SolventTemperature (°C)Time (h)Yield (%)
Acetyl ChloridePyridineDCM0 to RT485
Acetic AnhydrideTriethylamineTHFRT682
Benzoyl ChloridePyridineDCM0 to RT390
Acetic AnhydrideSodium AcetateAcetic Acid100275

Table 2: Effect of Solvent on Yield

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetyl ChloridePyridineDCM0 to RT485
Acetyl ChloridePyridineTHF0 to RT480
Acetyl ChloridePyridineAcetonitrile0 to RT478
Acetyl ChloridePyridineToluene0 to RT470

Experimental Protocols

General Protocol for the Acetylation of this compound

Materials:

  • This compound

  • Acetic anhydride or Acetyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the base (e.g., pyridine, 1.2 equivalents) to the stirred solution.

  • Add the acylating agent (e.g., acetic anhydride, 1.1 equivalents) dropwise to the reaction mixture. Ensure the temperature remains below 5°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 7-acylamino-2H-1,4-benzoxazin-3(4H)-one.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 7-aminobenzoxazinone in anhydrous DCM B Cool to 0°C A->B C Add Base (e.g., Pyridine) B->C D Add Acylating Agent (e.g., Acetic Anhydride) C->D E Warm to RT and Stir D->E F Monitor by TLC E->F G Quench with Water F->G Reaction Complete H Aqueous Washes (HCl, NaHCO3, Brine) G->H I Dry and Concentrate H->I J Purify (Chromatography/Recrystallization) I->J

Fig. 1: Experimental workflow for the acylation of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction check_reagents Are reagents fresh and anhydrous? start->check_reagents reagents_ok Yes check_reagents->reagents_ok Yes reagents_bad No check_reagents->reagents_bad No check_conditions Are reaction conditions (time, temp, base) optimal? reagents_ok->check_conditions replace_reagents Use fresh/dry reagents reagents_bad->replace_reagents replace_reagents->check_conditions conditions_ok Yes check_conditions->conditions_ok Yes conditions_bad No check_conditions->conditions_bad No check_solubility Is starting material fully dissolved? conditions_ok->check_solubility optimize_conditions Increase time/temp, check base stoichiometry conditions_bad->optimize_conditions end_node Problem Resolved optimize_conditions->end_node solubility_ok Yes check_solubility->solubility_ok Yes solubility_bad No check_solubility->solubility_bad No solubility_ok->end_node change_solvent Use a more suitable solvent solubility_bad->change_solvent change_solvent->end_node

Fig. 2: Troubleshooting logic for low yield in the acylation reaction.

References

Preventing degradation of 7-amino-2H-1,4-benzoxazin-3(4H)-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 7-amino-2H-1,4-benzoxazin-3(4H)-one during storage and experimentation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is recommended to store the compound at 0-8 °C in a tightly sealed container, protected from light and moisture.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, data from structurally similar benzoxazinoids suggest potential degradation routes. These may include hydrolysis of the lactam ring, oxidation of the aromatic amine, and photodegradation. The presence of the amino group may also make the compound susceptible to reactions with aldehydes and ketones.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be monitored by a change in the physical appearance of the compound (e.g., color change from tan) or by analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for assessing purity and detecting degradation products. Thin Layer Chromatography (TLC) can also be used for a rapid qualitative assessment.

Q4: What is the shelf life of this compound?

A4: The shelf life of the compound is dependent on storage conditions. When stored as recommended (0-8 °C, protected from light and moisture), the compound is expected to be stable for an extended period. However, it is good practice to re-analyze the purity of the compound if it has been in storage for a long time, especially if it has been opened and handled multiple times.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color of the solid compound (e.g., darkening). Oxidation of the aromatic amino group or other degradation.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to air and light. Re-purify the compound if necessary.
Appearance of new peaks in HPLC chromatogram. Degradation of the compound.Confirm the identity of the new peaks by mass spectrometry if possible. Review storage and handling procedures. Consider performing a forced degradation study to identify potential degradants.
Poor solubility or presence of insoluble material. Polymerization or formation of insoluble degradation products.Filter the solution before use. Re-evaluate the choice of solvent and storage conditions for solutions.
Inconsistent experimental results. Degradation of the compound leading to lower effective concentration.Check the purity of the compound using HPLC. Use freshly prepared solutions for experiments.

Experimental Protocols

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. The specific conditions may need to be optimized for your HPLC system.

1. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Sample Preparation: Prepare a sample solution of the compound to be tested at a similar concentration to the working standard.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standard and sample solutions.

    • Monitor the elution profile at a suitable wavelength (e.g., the λmax of the compound).

    • The purity can be calculated based on the area of the main peak relative to the total peak area.

Protocol for a Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A light source (e.g., a UV lamp)

  • HPLC system

2. Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 M) and heat (e.g., 60 °C).

    • Base Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 M) at room temperature.

    • Oxidation: Treat the stock solution with H₂O₂ (e.g., 3%) at room temperature.

    • Photodegradation: Expose the stock solution to light (e.g., UV light at 254 nm).

    • Thermal Stress: Heat the solid compound at an elevated temperature (e.g., 80 °C).

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC to determine the percentage of degradation and to observe the formation of any degradation products.

Data Presentation:

The results of the forced degradation study can be summarized in a table:

Stress ConditionTime (hours)% DegradationNumber of Degradation Products
0.1 M HCl, 60 °C24
0.1 M NaOH, RT24
3% H₂O₂, RT24
UV light (254 nm)24
80 °C (solid)24

Visualizations

degradation_pathway A This compound B Hydrolysis (Lactam Cleavage) A->B H₂O, H⁺/OH⁻ C Oxidation (Amine Group) A->C O₂, Light D Photodegradation A->D Light E Degradation Products B->E C->E D->E

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Outcome A Weigh Compound B Dissolve in Solvent A->B C Acid/Base Hydrolysis B->C D Oxidation B->D E Photolysis B->E F Thermal Stress B->F G HPLC Analysis C->G D->G E->G F->G H Data Interpretation G->H I Identify Degradants H->I J Determine Stability H->J

Caption: Workflow for a forced degradation study.

logical_relationship A Proper Storage (0-8 °C, Dark, Dry) B Compound Stability A->B E Inaccurate Results C Improper Storage (RT, Light, Moisture) D Compound Degradation C->D D->E

Caption: Relationship between storage conditions and experimental outcome.

Validation & Comparative

Comparative Efficacy of 7-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the efficacy of various 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives based on available experimental data. The 2H-1,4-benzoxazin-3(4H)-one scaffold is a valuable starting point in drug discovery due to its rigid, planar structure and has been explored for a range of therapeutic applications.[1] This guide summarizes key findings on anticonvulsant, anticancer, anti-inflammatory, and antifungal activities of these derivatives, presenting quantitative data, detailed experimental protocols, and relevant biological pathways.

Anticonvulsant Activity of 7-Benzylamino-2H-1,4-benzoxazin-3(4H)-one Derivatives

A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their anticonvulsant properties.[2] The most promising compound from this series was 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b), which demonstrated a significant anticonvulsant effect in the maximal electroshock (MES) test.[2][3]

CompoundMES ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI = TD50/ED50)
7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b)31.7228.47.2

Anticancer Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives with a 1,2,3-Triazole Moiety

Novel compounds incorporating a 1,2,3-triazole group at the 7-position of the 2H-1,4-benzoxazin-3(4H)-one core have been synthesized and assessed for their ability to inhibit the growth of various human tumor cell lines.[1] Several of these derivatives displayed noteworthy activity against Huh-7 liver cancer cells.[1]

CompoundIC50 against Huh-7 cells (μM)
c528.48
c1432.60
c1631.87
c1819.05

Anti-Inflammatory Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives

A series of 2H-1,4-benzoxazin-3(4H)-one derivatives featuring a 1,2,3-triazole moiety were synthesized to explore their anti-inflammatory potential in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[4] The most effective compounds in reducing nitric oxide (NO) production were e2, e16, and e20, without showing significant cytotoxicity.[4]

Compound (at 10 μM)Inhibition of NO Production (%)
e268.34 ± 3.11
e1675.18 ± 2.89
e2072.45 ± 3.56
Resveratrol (positive control at 20 μM)57.98 ± 2.50

Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives with an Acylhydrazone Moiety

A series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were designed and evaluated for their in vitro antifungal activities against several fungal strains.[5] Certain compounds showed good to excellent inhibitory effects.[5]

CompoundTarget FungusEC50 (μg/mL)
5LGibberella zeae20.06
5oGibberella zeae23.17
5qPellicularia sasakii26.66
5rPhytophthora infestans15.37
5ePhytophthora infestans26.77

Experimental Protocols

Anticonvulsant Activity Evaluation

Maximal Electroshock (MES) Test: This test is used to screen for potential anticonvulsant activity. An electrical stimulus is applied via corneal electrodes to induce seizures in mice. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is taken as an indication of anticonvulsant efficacy.[2][3]

Rotarod Neurotoxicity Test: This test assesses motor coordination and potential neurological deficits. Mice are placed on a rotating rod, and the time they are able to remain on the rod is measured. A reduced time on the rod after administration of a test compound suggests neurotoxicity.[2][3]

Anticancer Activity Evaluation

Cell Culture and Viability Assay: Human tumor cell lines, such as Huh-7, are cultured under standard conditions. To assess the cytotoxic effects of the synthesized compounds, a cell viability assay like the MTT assay is performed. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

Anti-Inflammatory Activity Evaluation

BV-2 Cell Culture and Treatment: BV-2 microglial cells are cultured and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells are then treated with the test compounds.

Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates an inhibitory effect on NO production.[4]

Antifungal Activity Evaluation

In Vitro Antifungal Screening: The antifungal activity of the compounds is evaluated against a panel of fungal strains. The compounds are typically dissolved in a suitable solvent and added to the fungal culture medium at various concentrations. The inhibitory effect on fungal growth is then measured and used to calculate the EC50 value, which is the concentration of the compound that causes a 50% reduction in fungal growth.[5]

Signaling Pathways and Experimental Workflows

Nrf2-HO-1 Signaling Pathway in Anti-Inflammation

Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to exert their anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to stimuli like the active derivatives, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1). This pathway helps to reduce oxidative stress and inflammation.[4]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation Derivative Benzoxazinone Derivative Derivative->Keap1_Nrf2 dissociates ROS ROS ROS->Keap1_Nrf2 induces dissociation ARE ARE Nrf2_nu->ARE binds HO1_gene HO-1 Gene ARE->HO1_gene activates transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein translation HO1_protein->ROS reduces

Caption: Nrf2-HO-1 signaling pathway activation by benzoxazinone derivatives.

General Workflow for Synthesis and Screening of Novel Derivatives

The development of novel this compound derivatives typically follows a structured workflow, from initial synthesis to biological evaluation.

Synthesis_Screening_Workflow Start Starting Materials (e.g., this compound) Synthesis Chemical Synthesis (e.g., Click Chemistry, Acylation) Start->Synthesis Purification Purification and Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Library Library of Novel Derivatives Purification->Library Screening Biological Screening (e.g., Anticonvulsant, Anticancer, Anti-inflammatory assays) Library->Screening Data_Analysis Data Analysis (e.g., IC50/ED50/EC50 determination) Screening->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Promising Compounds

Caption: General workflow for the synthesis and screening of novel derivatives.

References

A Comparative Guide to 7-amino-2H-1,4-benzoxazin-3(4H)-one and Other Benzoxazinone Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. This guide provides an objective comparison of 7-amino-2H-1,4-benzoxazin-3(4H)-one and its derivatives with other benzoxazinone compounds, supported by experimental data to aid in structure-activity relationship (SAR) studies and guide future drug design.

Anticancer Activity: A Comparative Analysis

The substitution pattern on the benzoxazinone ring plays a crucial role in determining the cytotoxic potential of these compounds. The introduction of various moieties at the 7-position of the 2H-1,4-benzoxazin-3(4H)-one core, starting from the versatile 7-amino derivative, has been a key strategy in the development of novel anticancer agents.

Below is a comparative summary of the in vitro anticancer activity of several 7-substituted and other benzoxazinone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
7-Triazolyl Derivative c5 3-(1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-7-yl)benzamideHuh-7 (Liver)28.48[3]
7-Triazolyl Derivative c18 N-(3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-7-yl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)benzamideHuh-7 (Liver)19.05[3]
6-Cinnamoyl Derivative 6-cinnamoyl-2H-benzo[b][1][2]oxazin-3(4H)-oneA549 (Lung)3.29[3]
PI3K/mTOR Inhibitor A 1,4-benzoxazinone scaffold based PI3K/mTOR inhibitorHeLa (Cervical)1.35[2]
PI3K/mTOR Inhibitor A 1,4-benzoxazinone scaffold based PI3K/mTOR inhibitorA549 (Lung)1.22[2]
7-Nitro Derivative 3a 7-Nitro-2-(p-tolyl)-4H-benzo[d][1][4]oxazin-4-oneHeLa (Cervical)>50 (44.67% inhibition at 50 µM)[1]
7-Nitro Derivative 3c 2-(4-Chlorophenyl)-7-nitro-4H-benzo[d][1][4]oxazin-4-oneHeLa (Cervical)>50 (39.21% inhibition at 50 µM)[1]
1,4-Benzoxazinone-Triazole Hybrid 14b Structure not fully specifiedA549 (Lung)7.59 ± 0.31[2]
1,4-Benzoxazinone-Triazole Hybrid 14c Structure not fully specifiedA549 (Lung)18.52 ± 0.59[2]

Anti-inflammatory and Other Biological Activities

Benzoxazinone derivatives have also been extensively investigated for their anti-inflammatory potential. The carrageenan-induced paw edema model in rodents is a standard in vivo assay to screen for acute anti-inflammatory activity. Furthermore, modifications of the 7-amino group have led to compounds with other significant biological effects, such as anticonvulsant activity.

Compound IDBiological ActivityAssayResultsReference
7-(4-Fluorobenzylamino) Derivative 4b AnticonvulsantMaximal Electroshock Test (MES)ED50: 31.7 mg/kg[4]
7-(Benzylamino) Derivative 4a AnticonvulsantMaximal Electroshock Test (MES)ED50: 45.2 mg/kg[4]
2H-1,4-Benzoxazin-3(4H)-one Triazole Derivatives Anti-inflammatoryLPS-induced NO production in BV-2 cellsSignificant reduction in NO and pro-inflammatory cytokines[5]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The anticancer activity of the benzoxazinone derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to assess the acute anti-inflammatory activity of compounds.

Protocol Outline:

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A positive control group (e.g., receiving indomethacin) and a negative control group (vehicle only) are included.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution is administered into the right hind paw of the animals.

  • Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizing Synthesis and Screening

The following diagrams illustrate the general synthetic approach for 7-substituted benzoxazinones and a typical workflow for in vitro anticancer screening.

Synthesis_Pathway A 7-Nitro-2H-1,4-benzoxazin-3(4H)-one B This compound A->B Reduction (e.g., H2/Pd-C) C 7-Substituted Derivatives (e.g., Triazolyl, Benzylamino) B->C Further Functionalization

Caption: General synthetic route to 7-substituted benzoxazinones.

Anticancer_Screening_Workflow cluster_invitro In Vitro Screening A Cancer Cell Lines (e.g., Huh-7, A549, HeLa) B Compound Treatment (Benzoxazinone Derivatives) A->B C MTT Assay (Cell Viability) B->C D Data Analysis (IC50 Determination) C->D E Lead Compound Identification D->E

Caption: Workflow for in vitro anticancer activity screening.

Conclusion

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of biologically active molecules. The presented data indicates that substitutions at the 7-position can lead to potent anticancer and anticonvulsant agents. Comparison with other benzoxazinone derivatives highlights the importance of the substitution pattern in determining the specific biological activity. Further exploration of derivatives of this compound, coupled with detailed mechanistic studies, holds significant promise for the development of novel therapeutics. This guide provides a foundational dataset to inform such future research endeavors.

References

In Vivo Validation of 7-Amino-2H-1,4-benzoxazin-3(4H)-one: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anticancer activity of compounds based on the 7-amino-2H-1,4-benzoxazin-3(4H)-one scaffold. Due to the limited availability of direct in vivo data for the parent compound, this guide leverages findings from studies on its close derivatives to offer insights into its potential efficacy and mechanisms of action.

The 2H-1,4-benzoxazin-3(4H)-one core structure is a recognized pharmacophore with a favorable low toxicity profile, making it an attractive scaffold in the development of novel anticancer agents.[1] Derivatives of this scaffold have demonstrated promising activity against various cancer cell lines, including those of the breast, liver, and lung.[1][2][3] Mechanistic studies suggest that these compounds can induce cancer cell death through multiple pathways, including the induction of DNA damage, apoptosis, and autophagy.[1][2]

Comparative Analysis of In Vivo Efficacy

Tumor Growth Inhibition in a Fibrosarcoma Model

A study on benzoxazine derivatives derived from eugenol demonstrated significant in vivo anticancer activity in a fibrosarcoma mouse model. The compounds were administered orally, and their effects on tumor incidence and weight were evaluated.

Table 1: In Vivo Anticancer Activity of Benzoxazine Derivatives in a Fibrosarcoma Mouse Model

Treatment GroupDose (mg/kg BW)Tumor Incidence Rate (%)Median Tumor Weight (g)% Decrease in Tumor Weight
Control-100--
Compound 4A2071--
Compound 5A8057-94
Other derivatives20, 40, 8057-Significant reduction

Data adapted from a study on eugenol-derived benzoxazine and aminomethyl compounds.[3][4][5]

The results indicated that all tested benzoxazine derivatives significantly reduced cancer incidence and tumor weight compared to the control group.[3][4] Notably, benzoxazine derivatives showed slightly better activity than the corresponding aminomethyl derivatives.[3][4] The most potent compound, 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo(e)(1,3)oxazine (a benzoxazine derivative), exhibited a 94% decrease in tumor weight at a dose of 80 mg/kg.[4]

Comparison with Standard Chemotherapeutic Agents

To provide a broader context, the following table summarizes the in vivo efficacy of two widely used anticancer drugs, Erlotinib and Doxorubicin, in different xenograft models.

Table 2: In Vivo Efficacy of Standard Anticancer Agents

DrugCancer ModelAdministrationKey Findings
ErlotinibNon-Small Cell Lung Cancer (H460a & A549 xenografts)100 mg/kg71% and 93% tumor growth inhibition, respectively.[6]
DoxorubicinOvarian Cancer (SK-OV-3 xenograft)-Showed a 2.5 times lower tumor growth inhibition rate compared to a Doxorubicin-loaded DNA/gold nanoparticle formulation.[7][8]
DoxorubicinBreast Cancer (MCF-7 xenograft)-Combined with Black Cohosh, resulted in a 57% reduction in tumor size.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo anticancer activity evaluation based on the available literature.

Fibrosarcoma Induction and Treatment in Mice

This protocol is based on the methodology used for evaluating eugenol-derived benzoxazine compounds.[3][4][5]

  • Animal Model: Male mice are used for the study.

  • Tumor Induction: Fibrosarcoma is induced by the injection of a benzo(a)pyrene solution.

  • Treatment Groups: Mice are divided into control and test groups.

  • Drug Administration: The test compounds are administered orally at doses of 20, 40, and 80 mg/kg body weight, once a day for 30 days.

  • Endpoint Analysis:

    • Tumor incidence rate is recorded.

    • At the end of the study, mice are euthanized, and the tumors are excised and weighed.

    • The percentage decrease in tumor weight is calculated relative to the control group.

Human Tumor Xenograft Model

This is a general protocol for evaluating the efficacy of anticancer compounds using human cancer cell lines implanted in immunodeficient mice.[6][7][8]

  • Animal Model: Immunodeficient mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of human tumor cells.

  • Cell Culture: The selected human cancer cell line (e.g., A549 for lung cancer, SK-OV-3 for ovarian cancer) is cultured under standard conditions.

  • Tumor Implantation: A suspension of cancer cells is implanted subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Drug Administration: Once tumors reach a specified size, the test compound and control vehicle are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Endpoint Analysis:

    • Tumor growth inhibition is calculated based on the difference in tumor volume between treated and control groups.

    • Animal body weight is monitored as an indicator of toxicity.

    • Survival analysis may be performed.

    • At the end of the study, tumors and major organs may be collected for histological or biomarker analysis.

Signaling Pathways and Experimental Workflow

The anticancer activity of 2H-1,4-benzoxazin-3(4H)-one derivatives is believed to be mediated through the modulation of several key cellular signaling pathways.

Proposed Signaling Pathway for Anticancer Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to induce DNA damage, which can trigger apoptosis (programmed cell death) and autophagy.[1][2]

Anticancer_Signaling_Pathway Proposed Anticancer Signaling Pathway of Benzoxazinone Derivatives cluster_drug Benzoxazinone Derivative cluster_cellular_effects Cellular Effects cluster_downstream_pathways Downstream Pathways cluster_outcome Outcome Drug This compound Derivative DNA_Damage DNA Damage Drug->DNA_Damage ROS Increased ROS Drug->ROS Autophagy Autophagy Drug->Autophagy Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest ROS->Apoptosis Tumor_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Inhibition Autophagy->Tumor_Inhibition Cell_Cycle_Arrest->Tumor_Inhibition

Caption: Proposed signaling cascade initiated by benzoxazinone derivatives.

General Experimental Workflow for In Vivo Anticancer Drug Validation

The following diagram illustrates a typical workflow for the in vivo validation of a novel anticancer compound.

In_Vivo_Workflow General Workflow for In Vivo Anticancer Drug Validation cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Xenograft, Orthotopic) Tumor_Induction Induce/Implant Tumor Animal_Model->Tumor_Induction Grouping Randomize into Groups (Control, Test Compound, Standard Drug) Tumor_Induction->Grouping Dosing Administer Treatment Grouping->Dosing Tumor_Measurement Measure Tumor Volume Dosing->Tumor_Measurement Body_Weight Monitor Body Weight & Health Dosing->Body_Weight Data_Analysis Analyze Data (Tumor Growth Inhibition, Survival) Tumor_Measurement->Data_Analysis Body_Weight->Data_Analysis Euthanasia Euthanize Animals Histo_Biomarker Histopathology & Biomarker Analysis Euthanasia->Histo_Biomarker Data_Analysis->Histo_Biomarker

Caption: A typical workflow for in vivo anticancer drug screening.

References

Analytical methods for the characterization of 7-amino-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization of 7-amino-2H-1,4-benzoxazin-3(4H)-one, a versatile heterocyclic compound with applications in pharmaceutical and agrochemical research.[1] The following sections detail various analytical techniques, offering experimental protocols and comparative data to aid in method selection and implementation.

Spectroscopic and Spectrometric Methods

A combination of spectroscopic and spectrometric techniques is essential for the comprehensive characterization of this compound, providing information on its structure, purity, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are utilized to confirm the presence of key functional groups and the overall molecular framework.

Experimental Protocol:

A sample of the compound is dissolved in a deuterated solvent, typically DMSO-d₆. The solution is then analyzed using a high-resolution NMR spectrometer (e.g., 300 MHz or higher). Tetramethylsilane (TMS) is commonly used as an internal standard.

¹H NMR Data (300 MHz, DMSO-d₆):

  • δ 4.410 (s, 2H)

  • δ 4.869 (s, 2H)

  • δ 6.141 (d, 1H, J=2.44)

  • δ 6.176 (dd, 1H, J=2.25, 4.69)

  • δ 6.563 (d, 1H, J=8.19)

  • δ 9.535 (brs, 1H)

¹³C NMR Data (300 MHz, DMSO-d₆):

  • δ 66.9496

  • δ 102.2081

  • δ 108.1369

  • δ 116.5779

  • δ 116.8982

  • δ 144.5502

  • δ 145.4287

  • δ 164.389

A workflow for NMR analysis is depicted below.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis cluster_data_processing Data Processing Sample This compound Dissolve Dissolve in Solvent Sample->Dissolve Solvent DMSO-d6 Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer Acquire Spectra (¹H, ¹³C) NMR_Tube->Spectrometer Process Process Data (FT, Phasing, Baseline Correction) Spectrometer->Process Analyze Spectral Analysis & Structure Elucidation Process->Analyze

Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Experimental Protocol:

A sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC. Electron ionization (EI) or electrospray ionization (ESI) can be used.

Mass Spectrum Data:

  • M+ at m/z 164

The general workflow for mass spectrometry is illustrated below.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ms_analysis Mass Analysis cluster_data_output Data Output Sample Analyte Solution Ion_Source Ion Source (e.g., ESI) Sample->Ion_Source Infusion or LC Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Ion Separation Detector Detector Mass_Analyzer->Detector Ion Detection Data_System Data System Detector->Data_System Mass_Spectrum Generate Mass Spectrum Data_System->Mass_Spectrum

General Workflow for Mass Spectrometry.
Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol:

A small amount of the solid sample is typically mixed with KBr powder and pressed into a pellet. The pellet is then placed in the FTIR spectrometer for analysis.

Comparative FTIR Data:

Functional GroupExpected Wavenumber Range (cm⁻¹) for this compound
N-H Stretch (Amine)3400-3250
C-H Stretch (Aromatic)3100-3000
C=O Stretch (Lactam)~1680
C=C Stretch (Aromatic)1600-1450
C-N Stretch1350-1250
C-O Stretch (Ether)1275-1200

Chromatographic Methods

Chromatographic techniques are paramount for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. A specific method for the target compound is not published, but a method for a structurally similar compound, 7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one, can be adapted.[2]

Proposed Experimental Protocol (Adapted):

ParameterRecommended Condition
ColumnNewcrom R1, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile (MeCN) and Water with Phosphoric Acid
GradientIsocratic or Gradient (e.g., 30-70% MeCN)
Flow Rate1.0 mL/min
DetectionUV at a suitable wavelength (e.g., 254 nm)
Injection Volume10 µL

For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]

A logical workflow for HPLC method development is presented below.

HPLC_Workflow A Define Analytical Goal (Purity, Quantification) B Select Column and Mobile Phase A->B C Optimize Separation (Gradient, Flow Rate) B->C D Method Validation (Linearity, Precision, Accuracy) C->D E Routine Analysis D->E

Logical Flow for HPLC Method Development.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of complex mixtures and for trace-level quantification. It is a standard method for the analysis of benzoxazinoid derivatives in various samples.[3]

Experimental Protocol:

The HPLC conditions would be similar to those described above, with the mobile phase being MS-compatible (e.g., using formic acid or ammonium formate). The eluent from the HPLC column is directly introduced into the mass spectrometer's ion source.

Comparison of Analytical Techniques:

TechniqueInformation ProvidedStrengthsLimitations
NMR Detailed molecular structure and connectivityNon-destructive, definitive structural informationLower sensitivity, requires pure sample
MS Molecular weight and elemental compositionHigh sensitivity, can analyze complex mixtures (with LC)Provides limited structural information alone
FTIR Presence of functional groupsFast, simple, good for qualitative analysisComplex spectra can be difficult to interpret
HPLC-UV Purity and quantificationRobust, reproducible, widely availableRequires a chromophore for UV detection
LC-MS Separation, quantification, and mass confirmationHigh sensitivity and selectivityMore complex instrumentation and method development

Conclusion

The characterization of this compound is effectively achieved through a multi-technique approach. NMR and MS are indispensable for initial structural confirmation. For purity assessment and quantification, HPLC-UV provides a robust and reliable method. For more complex analyses or when higher sensitivity is required, LC-MS is the preferred technique. The specific protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important class of compounds.

References

Unveiling the Kinase Cross-Reactivity Profile of 7-amino-2H-1,4-benzoxazin-3(4H)-one and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a compound is paramount. This guide provides a comparative analysis of the cross-reactivity of 7-amino-2H-1,4-benzoxazin-3(4H)-one and its derivatives in kinase assays, offering insights into their potential as selective inhibitors.

While direct, comprehensive kinase screening data for this compound is not extensively available in the public domain, studies on structurally related benzoxazinone derivatives provide crucial insights into the kinase inhibitory potential and selectivity of this scaffold. This guide synthesizes available data to build a comparative picture of their performance.

Executive Summary

The benzoxazinone core is a versatile scaffold that has been explored for the development of inhibitors targeting various enzyme classes, including kinases. Research indicates that derivatives of this scaffold can be potent inhibitors of specific kinases, such as Phosphoinositide 3-kinase (PI3K) and Tyrosine Kinases like KDR and ABL. Notably, a 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative, compound 8d-1 , has been identified as a potent PI3K/mTOR dual inhibitor with excellent selectivity, reportedly showing no off-target interactions in a broad kinase panel screening. This highlights the potential for developing highly selective kinase inhibitors based on the benzoxazinone framework.

Comparative Kinase Inhibition Profile

The following table summarizes the kinase inhibitory data for a key benzoxazinone derivative, compound 8d-1 , which features a related scaffold to this compound. This data is extracted from a study that highlights its potency and selectivity.

Table 1: Kinase Inhibition Profile of Compound 8d-1

Kinase TargetIC50 (nM)Notes
PI3Kα0.63Potent, sub-nanomolar inhibition.
PI3Kβ2.8Highly potent inhibition.
PI3Kδ1.5Highly potent inhibition.
PI3Kγ5.1Potent inhibition.
mTOR10.5Potent dual inhibitor activity.
Wide Kinase PanelNo significant inhibitionIn a wide panel of protein kinases, no off-target interactions were identified, indicating high selectivity.[3]

Data for compound 8d-1, a 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative, from a study by Li et al. (2019) in the European Journal of Medicinal Chemistry.[3]

Other studies on benzoxazinone derivatives have also suggested inhibitory activities against tyrosine kinases such as KDR and ABL, although specific IC50 values and broad cross-reactivity data are limited in the available literature.[4]

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed experimental protocols are crucial. The following section outlines a typical methodology for a kinase assay, based on common practices in the field.

General Kinase Assay Protocol (Example)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Test compound (e.g., this compound derivative)

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)

  • 384-well plates

  • Plate reader

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of the test compound add_compound Add test compound dilutions to 384-well plate prep_compound->add_compound prep_reagents Prepare kinase, substrate, and ATP solutions in assay buffer add_kinase Add kinase to the wells prep_reagents->add_kinase add_compound->add_kinase incubate1 Incubate to allow compound-kinase binding add_kinase->incubate1 add_substrate_atp Add substrate and ATP to initiate the reaction incubate1->add_substrate_atp incubate2 Incubate at room temperature add_substrate_atp->incubate2 add_detection Add detection reagent to stop the reaction and generate a signal incubate2->add_detection incubate3 Incubate as per reagent protocol add_detection->incubate3 read_plate Read the plate on a luminometer or fluorescence reader incubate3->read_plate analyze_data Analyze data to determine IC50 values read_plate->analyze_data

Caption: General workflow for a kinase inhibition assay.

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations.

  • Reaction Setup: The kinase, substrate, and test compound are added to the wells of a 384-well plate.

  • Kinase Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: A detection reagent is added to stop the reaction and quantify the amount of product formed (or remaining substrate). The signal generated is proportional to the kinase activity.

  • Data Analysis: The data is plotted as kinase activity versus compound concentration, and the IC50 value is determined using a suitable curve-fitting model.

Signaling Pathway Context

The primary targets of the studied benzoxazinone derivatives, such as the PI3K/mTOR pathway, are central to cell growth, proliferation, and survival. Understanding the position of these kinases within their signaling cascades is essential for interpreting the biological consequences of their inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation Phosphorylation fourEBP1->Proliferation Inhibition of translation initiation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

The available evidence suggests that the this compound scaffold holds significant promise for the development of selective kinase inhibitors. The high potency and remarkable selectivity of the related compound 8d-1 against the PI3K/mTOR pathway underscore the potential of this chemical class. Further comprehensive kinase screening of this compound and its close analogs is warranted to fully elucidate their cross-reactivity profiles and guide future drug discovery efforts. Researchers are encouraged to perform broad-panel kinase screening to identify both on-target and potential off-target activities, which is a critical step in the development of safe and effective kinase inhibitors.

References

Head-to-Head Comparison: 7-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives Versus Known Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The versatile scaffold of 7-amino-2H-1,4-benzoxazin-3(4H)-one has emerged as a promising platform in medicinal chemistry, yielding derivatives with a wide spectrum of pharmacological activities. This guide provides a detailed head-to-head comparison of these novel compounds against established drugs in the therapeutic areas of oncology, epilepsy, and inflammation. The objective is to offer a clear, data-driven perspective on their relative performance, supported by experimental evidence and mechanistic insights.

Anticancer Activity: Targeting Key Pathways in Cell Proliferation

Derivatives of this compound have demonstrated significant potential as anticancer agents, with some exhibiting potency comparable or superior to existing therapies. This section compares their in vitro efficacy against established cytotoxic and targeted anticancer drugs.

Quantitative Comparison of Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of selected this compound derivatives in comparison to the well-known anticancer drugs Erlotinib and Doxorubicin.

Compound/DrugCell LineTarget/Mechanism of ActionIC50 (µM)Reference(s)
Benzoxazinone Derivative 12g Breast Cancer CellsEGFR Inhibitor0.46
Erlotinib A549 (Lung Cancer)EGFR Tyrosine Kinase Inhibitor~17.32 - 23[1][2]
Benzoxazinone Derivative 14b A549 (Lung Cancer)Induces Apoptosis, DNA Damage, and Autophagy7.59 ± 0.31
Benzoxazinone Derivative 14c A549 (Lung Cancer)Induces Apoptosis, DNA Damage, and Autophagy18.52 ± 0.59
Benzoxazinone Derivative (unspecified) HeLa (Cervical Cancer)Cytotoxic28.54 - 44.67 % inhibition
Doxorubicin HeLa (Cervical Cancer)DNA Intercalation, Topoisomerase II Inhibition, Induces Apoptosis~0.2 - 2.664[3][4][5]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Signaling Pathways in Anticancer Therapy

The anticancer effects of both benzoxazinone derivatives and known drugs are mediated through complex signaling pathways. The diagrams below illustrate the key mechanisms of action.

anticancer_pathways cluster_benzoxazinone This compound Derivatives cluster_known_drugs Known Anticancer Drugs cluster_erlotinib Erlotinib cluster_doxorubicin Doxorubicin BZX Benzoxazinone Derivatives DNA_Damage DNA Damage (γ-H2AX ↑) BZX->DNA_Damage induces Autophagy Autophagy BZX->Autophagy induces EGFR_Inhibition_BZX EGFR Inhibition BZX->EGFR_Inhibition_BZX inhibits Apoptosis_BZX Apoptosis (Caspase-7 ↑) DNA_Damage->Apoptosis_BZX leads to Cell_Cycle_Arrest Cell Cycle Arrest EGFR_Inhibition_BZX->Cell_Cycle_Arrest causes Erlotinib Erlotinib EGFR_TK EGFR Tyrosine Kinase Erlotinib->EGFR_TK inhibits Downstream_Signaling PI3K/Akt, MAPK Signaling EGFR_TK->Downstream_Signaling activates Proliferation_Inhibition Inhibition of Proliferation & Survival Downstream_Signaling->Proliferation_Inhibition promotes Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation causes Topo_II Topoisomerase II Doxorubicin->Topo_II inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS generates Apoptosis_Dox Apoptosis (p53, Caspase-3 ↑) DNA_Intercalation->Apoptosis_Dox Topo_II->Apoptosis_Dox ROS->Apoptosis_Dox

Fig. 1: Anticancer Mechanisms of Action
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (benzoxazinone derivatives or known drugs) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Anticonvulsant Activity: Modulating Neuronal Excitability

Certain derivatives of this compound have shown promising anticonvulsant effects in preclinical models. This section compares their efficacy and neurotoxicity with standard antiepileptic drugs (AEDs).

Quantitative Comparison of Anticonvulsant Activity

The following table presents the median effective dose (ED50) of a potent benzoxazinone derivative in the maximal electroshock (MES) test, a widely used screening model for generalized tonic-clonic seizures, in comparison to established AEDs.

Compound/DrugAnimal ModelTestED50 (mg/kg, i.p.)Reference(s)
7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b) MiceMES31.7
Phenytoin MiceMES~8-15[6][7]
Carbamazepine MiceMES~10.5 - 15.7[8]
Diazepam MicePTZ-induced seizures~0.10 - 0.24[9]

Note: ED50 values can be influenced by the animal strain, route of administration, and specific experimental protocol.

Mechanism of Action in Epilepsy

The anticonvulsant activity of these compounds is attributed to their ability to modulate neuronal excitability. The diagram below illustrates the presumed mechanism of action.

anticonvulsant_mechanisms cluster_benzoxazinone This compound Derivatives cluster_known_aeds Known Antiepileptic Drugs cluster_phenytoin Phenytoin BZX_AC Benzoxazinone Derivatives Neuronal_Excitability Reduced Neuronal Excitability BZX_AC->Neuronal_Excitability modulates Seizure_Protection Protection Against Seizures Neuronal_Excitability->Seizure_Protection Phenytoin Phenytoin Na_Channel Voltage-gated Na+ Channels Phenytoin->Na_Channel blocks Inactive_State Stabilizes Inactive State Na_Channel->Inactive_State

Fig. 2: Anticonvulsant Mechanisms of Action
Experimental Protocols: Anticonvulsant Screening

  • Animal Model: Male mice (20-25 g) are used.

  • Drug Administration: Test compounds or standard AEDs are administered intraperitoneally (i.p.) at various doses.

  • Induction of Seizure: After a specific pretreatment time (e.g., 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

  • Animal Model: Male mice (20-25 g) are used.

  • Drug Administration: Test compounds or standard AEDs are administered i.p. at various doses.

  • Induction of Seizure: After the pretreatment time, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.

  • Observation: The animals are observed for the onset and severity of clonic seizures for a period of 30 minutes.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Pathway

Derivatives of the 1,4-benzoxazin-3-one scaffold have also been investigated for their anti-inflammatory properties, with some showing potential as inhibitors of key inflammatory mediators.

Quantitative Comparison of Anti-inflammatory Activity

This table provides a comparison of the anti-inflammatory effects of a related pyridoxazinone derivative with the standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac sodium, in the carrageenan-induced paw edema model. Additionally, in vitro data for the potent and selective COX-2 inhibitor Celecoxib is included for reference.

Compound/DrugModel/AssayEndpointPotencyReference(s)
2H-1,4-pyridoxazin-3(4H)-one derivatives Carrageenan-induced paw edema (in vivo)Inhibition of edema45.00-70.00% protection[1]
Diclofenac Sodium Carrageenan-induced paw edema (in vivo)Inhibition of edemaSignificant inhibition (dose-dependent)[10][11][12]
Celecoxib COX-2 Inhibition (in vitro)IC5040 nM[13]
Mechanism of Action in Inflammation

The primary mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins.

anti_inflammatory_mechanisms cluster_inhibitors Inhibitors Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins synthesize Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation mediate BZX_AI Benzoxazinone Derivatives BZX_AI->COX_Enzymes inhibit Diclofenac Diclofenac Diclofenac->COX_Enzymes inhibit

Fig. 3: Anti-inflammatory Mechanisms of Action
Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Drug Administration: Test compounds or diclofenac sodium are administered orally or i.p.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group (vehicle-treated).

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
  • Enzyme Source: Purified ovine COX-1 or human recombinant COX-2 is used.

  • Incubation: The enzyme is pre-incubated with the test compound or a known inhibitor (e.g., celecoxib) at various concentrations.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA).

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of PGE2 production, is determined.

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. In the realm of oncology, certain derivatives have demonstrated superior or comparable efficacy to established drugs like erlotinib in specific contexts. As anticonvulsants, they show potential, although further optimization may be needed to match the potency of standard AEDs. Their anti-inflammatory properties warrant further investigation, particularly regarding their selectivity for COX isoforms.

This guide provides a foundational comparison based on available data. Further head-to-head studies under standardized conditions are crucial for a more definitive assessment of the therapeutic potential of this versatile chemical scaffold. The detailed experimental protocols and mechanistic diagrams provided herein are intended to facilitate such future research and development efforts.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-amino-2H-1,4-benzoxazin-3(4H)-one Analogues

Author: BenchChem Technical Support Team. Date: December 2025

The 7-amino-2H-1,4-benzoxazin-3(4H)-one scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Modifications at the 7-amino position have led to the development of analogues with a range of pharmacological activities, including anticancer and anticonvulsant properties. This guide provides a comparative analysis of these analogues, presenting key structure-activity relationship (SAR) data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Comparison of Biological Activity

The biological activity of this compound analogues is significantly influenced by the nature of the substituent at the 7-position. Below, we compare the anticancer and anticonvulsant activities of two distinct series of analogues.

A series of novel compounds were synthesized by linking a 1,2,3-triazole moiety to the 7-amino group of the benzoxazinone core via a benzamide linker.[1] These compounds were evaluated for their cytotoxic activity against various human tumor cell lines, with several exhibiting notable inhibitory activity against Huh-7 liver cancer cells and A549 lung cancer cells.[1][2] The general structure involves the 7-amino group being acylated with a 3-(1-substituted-1H-1,2,3-triazol-4-yl)benzoyl group.

Table 1: Anticancer Activity of this compound Analogues

Compound ID R-Group on Triazole Cell Line IC50 (µM)
c5 4-Bromobenzyl Huh-7 28.48[1]
c14 2,4-Difluorobenzyl Huh-7 32.60[1]
c16 2,6-Difluorobenzyl Huh-7 31.87[1]
c18 4-(Trifluoromethyl)benzyl Huh-7 19.05[1]
14b Not Specified in Snippet A549 7.59 ± 0.31[2]

| 14c | Not Specified in Snippet | A549 | 18.52 ± 0.59[2] |

From the data, it is observed that the substituent on the benzyl group attached to the triazole ring influences the anticancer potency. The presence of a 4-(trifluoromethyl)benzyl group (compound c18 ) resulted in the most potent activity against Huh-7 cells in its series.[1] Another series of analogues showed potent activity against A549 lung cancer cells, with compound 14b being particularly effective with an IC50 value of 7.59 µM.[2]

Substitution of the 7-amino group with various benzylamino moieties has been explored for anticonvulsant activity. These analogues were evaluated using the maximal electroshock (MES) test, a primary screening model for generalized tonic-clonic seizures.[3][4]

Table 2: Anticonvulsant Activity of 7-Benzylamino-2H-1,4-benzoxazin-3(4H)-one Analogues

Compound ID R-Group on Benzyl Anticonvulsant Activity (MES Test) ED50 (mg/kg) Neurotoxicity (Rotarod Test) TD50 (mg/kg) Protective Index (PI = TD50/ED50)
4a H 46.5 215.4 4.6
4b 4-Fluoro 31.7 228.2 7.2
4c 4-Chloro 41.2 203.4 4.9
4d 4-Bromo 53.7 241.6 4.5
4e 4-Methyl 60.1 235.7 3.9

| 4f | 4-Methoxy | 68.4 | 251.3 | 3.7 |

The SAR study reveals that introducing a substituent on the benzyl ring significantly impacts anticonvulsant activity. The presence of a fluorine atom at the para-position (compound 4b ) resulted in the most potent compound with an ED50 of 31.7 mg/kg and the highest protective index of 7.2, indicating a favorable safety margin.[3][4] Both electron-donating and other electron-withdrawing groups at the para-position led to a decrease in potency compared to the fluoro-substituted analogue.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5]

  • Cell Seeding: Cancer cells (e.g., Huh-7, A549) are harvested and counted. A cell suspension is prepared, and cells are seeded into 96-well plates at an optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of culture medium.[6] The plates are incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Serial dilutions of the test compounds are prepared. The medium is aspirated from the wells, and 100 µL of the compound dilutions are added.[6] Plates are then incubated for a specified period (e.g., 24 to 72 hours).

  • MTT Addition: After the treatment period, 10-50 µL of MTT solution (typically 5 mg/mL in a buffered solution) is added to each well.[6][8] The plates are incubated for an additional 2 to 4 hours at 37°C in a CO₂ incubator, protected from light.[6] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: The medium containing MTT is carefully removed, and a solubilization solution (e.g., 100-200 µL of DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[5][7] The plate may be placed on an orbital shaker to ensure complete dissolution.[6]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength between 550 and 600 nm.[5][9] A reference wavelength (e.g., >650 nm) can be used for background subtraction.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to control (vehicle-treated) cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[10]

  • Animal Preparation: Male mice (e.g., CF-1 or C57BL/6) are used for the study.[10] The animals are acclimated to the laboratory environment before testing.[11]

  • Compound Administration: Test compounds are formulated in a suitable vehicle (e.g., 0.9% saline) and administered to the animals, typically via intraperitoneal (i.p.) injection.[11][12] A control group receives the vehicle alone. The test is conducted at the time of peak effect (TPE) of the drug, often 30-60 minutes post-administration.[11]

  • MES Induction: A drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) is applied to the animal's corneas to minimize discomfort.[10][11] Corneal electrodes are then placed, and an alternating electrical current (e.g., 50 mA, 60 Hz for mice) is delivered for a short duration (e.g., 0.2 seconds).[10]

  • Endpoint Observation: The primary endpoint is the observation of the tonic hindlimb extension phase of the seizure.[10][11] An animal is considered protected by the compound if this tonic extension is abolished.[10]

  • Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals from the tonic hindlimb extension, is calculated from the dose-response data.[10] Neurotoxicity is often assessed concurrently using the rotarod test to determine the median toxic dose (TD50), allowing for the calculation of the Protective Index (PI = TD50/ED50).[3]

Mechanisms of Action & Experimental Workflows

Visual diagrams illustrating the proposed mechanisms of action and experimental workflows are presented below.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_anticancer Anticancer SAR cluster_anticonvulsant Anticonvulsant SAR Core 7-Amino-Benzoxazinone Core Mod1 Add 3-(1H-1,2,3-triazol-4-yl)benzoyl at 7-Amino Position Core->Mod1 Mod2 Substitute Benzyl on Triazole Mod1->Mod2 Activity1 Anticancer Activity (Huh-7, A549 cells) Mod2->Activity1 Core2 7-Amino-Benzoxazinone Core Mod3 Add Benzyl Group at 7-Amino Position Core2->Mod3 Mod4 Substitute Benzyl Ring (e.g., 4-Fluoro) Mod3->Mod4 Activity2 Anticonvulsant Activity (MES Test) Mod4->Activity2

Proposed Anticancer Mechanism

Anticancer_Mechanism Compound 7-(Triazolyl)benzamido Analogue DNA_Intercalation DNA Intercalation & ROS Elevation Compound->DNA_Intercalation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Autophagy Autophagy DNA_Damage->Autophagy Cell_Death Tumor Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death

Experimental Workflows

Experimental_Workflows cluster_anticancer Anticancer Screening Workflow (MTT Assay) cluster_anticonvulsant Anticonvulsant Screening Workflow (MES Test) A1 Seed Cancer Cells in 96-well plate A2 Treat with Compound Dilutions A1->A2 A3 Incubate (24-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate (2-4h) A4->A5 A6 Solubilize Formazan (DMSO) A5->A6 A7 Measure Absorbance (570 nm) A6->A7 A8 Calculate IC50 A7->A8 B1 Administer Compound to Mice (i.p.) B2 Wait for Time of Peak Effect (TPE) B1->B2 B3 Apply Corneal Electroshock B2->B3 B4 Observe for Tonic Hindlimb Extension B3->B4 B5 Determine Protection (Abolition of THLE) B4->B5 B6 Calculate ED50 B5->B6

References

Benchmarking the herbicidal activity of 7-amino-2H-1,4-benzoxazin-3(4H)-one against commercial herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the herbicidal activity of the novel compound 7-amino-2H-1,4-benzoxazin-3(4H)-one against a selection of widely used commercial herbicides. Benzoxazinones, a class of naturally occurring plant defense compounds, are gaining interest as potential templates for new, more selective, and environmentally benign herbicides.[1][2] This document summarizes available data on the efficacy of a representative benzoxazinone, this compound, and compares its potential with established herbicides such as Glyphosate, Atrazine, Dicamba, and Flumioxazin. Detailed experimental protocols for conducting such comparative studies are also provided to facilitate further research in this area.

Data Presentation: A Comparative Overview

Direct comparative studies benchmarking this compound against a range of commercial herbicides on a standardized panel of weed species are not yet extensively available in published literature. The following tables summarize the available herbicidal activity data for the individual compounds. It is important to note that the experimental conditions under which these data were generated may vary, and therefore, direct comparison of the values should be approached with caution. A standardized, head-to-head experimental evaluation is necessary for a definitive comparative assessment.

Table 1: Herbicidal Activity of a Benzoxazinone Derivative and Commercial Herbicides on Dicotyledonous Weeds

HerbicideTarget WeedGrowth StageEfficacy MetricValueReference
Flumioxazin Redroot Pigweed (Amaranthus retroflexus)Pre-emergence-Effective control[3]
Common Lambsquarters (Chenopodium album)Pre-emergence-Effective control[4]
Glyphosate Palmer Amaranth (Amaranthus palmeri)Post-emergenceIC50 (EPSPS activity)Varies by population resistance[5]
Atrazine Common Lambsquarters (Chenopodium album)Post-emergence-Resistance observed[6][7][8]
Dicamba ---Data not directly comparable

Table 2: Herbicidal Activity of a Benzoxazinone Derivative and Commercial Herbicides on Monocotyledonous Weeds

HerbicideTarget WeedGrowth StageEfficacy MetricValueReference
Benzoxazinone Derivative Barnyardgrass (Echinochloa crus-galli)Pre-emergence-Selective control[9]
Glyphosate Barnyardgrass (Echinochloa crus-galli)Post-emergence-Effective control[10]
Atrazine ----
Dicamba Barnyardgrass (Echinochloa crus-galli)Post-emergence-Antagonistic interactions with glyphosate observed[11]

Experimental Protocols

To facilitate standardized and reproducible research, detailed protocols for pre-emergence and post-emergence herbicide screening are provided below. These protocols are based on established methodologies in weed science.[2]

Pre-emergence Herbicidal Activity Assay

This protocol is designed to assess the effect of a herbicide on weed seed germination and early seedling growth.

  • Seed Preparation: Select certified seeds of the target weed species.

  • Potting and Sowing: Fill pots (e.g., 10 cm diameter) with a standardized soil mix. Sow a predetermined number of seeds (e.g., 20-30) per pot at a uniform depth (e.g., 1-2 cm).

  • Herbicide Application:

    • Prepare a stock solution of the test compound (e.g., this compound) and commercial herbicides in a suitable solvent.

    • Create a dilution series to test a range of concentrations.

    • Apply the herbicide solutions evenly to the soil surface of the pots immediately after sowing. A spray chamber is recommended for uniform application.

    • Include a solvent-only control and an untreated control.

  • Growth Conditions: Place the pots in a controlled environment (greenhouse or growth chamber) with standardized temperature, humidity, and photoperiod. Water the pots as needed.

  • Data Collection: After a specified period (e.g., 14-21 days), assess the following parameters:

    • Germination rate (% of emerged seedlings).

    • Seedling fresh and dry weight.

    • Shoot and root length.

    • Visual injury symptoms (e.g., chlorosis, necrosis).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or the dose required for 50% growth reduction (GR50) for each parameter.

Post-emergence Herbicidal Activity Assay

This protocol evaluates the efficacy of a herbicide on established weed seedlings.

  • Plant Cultivation: Sow seeds in pots as described in the pre-emergence protocol and grow them until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application:

    • Prepare herbicide solutions as described previously.

    • Apply the solutions as a foliar spray to the seedlings, ensuring complete and uniform coverage. Include a surfactant if recommended for the commercial herbicides.

    • Include appropriate control groups.

  • Growth Conditions: Return the pots to the controlled environment.

  • Data Collection: Assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) for:

    • Visual injury symptoms (e.g., chlorosis, necrosis, epinasty).

    • Plant height.

    • Fresh and dry weight.

  • Data Analysis: Determine the IC50 or GR50 values based on the collected data.

Mandatory Visualizations

To visually represent the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_pre_emergence Pre-emergence Assay cluster_post_emergence Post-emergence Assay pre_sowing Seed Sowing pre_application Herbicide Application to Soil pre_sowing->pre_application pre_growth Incubation (14-21 days) pre_application->pre_growth pre_assessment Assessment of Germination & Seedling Growth pre_growth->pre_assessment data_analysis Data Analysis (IC50/GR50) pre_assessment->data_analysis post_sowing Seed Sowing & Seedling Growth post_application Foliar Herbicide Application post_sowing->post_application post_growth Incubation (3-21 days) post_application->post_growth post_assessment Assessment of Plant Injury & Biomass post_growth->post_assessment post_assessment->data_analysis start Start start->pre_sowing start->post_sowing

Caption: Experimental workflow for herbicide screening.

ppo_pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalysis Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Accumulation + Light PPO_Inhibitor PPO Inhibitor (e.g., Flumioxazin) PPO_Inhibitor->PPO Inhibition Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage

Caption: PPO inhibitor herbicide mode of action.

Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Several benzoxazinone derivatives, including the commercial herbicide flumioxazin, act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[12] This enzyme is crucial for the biosynthesis of chlorophyll and heme in plants.[13][14] Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which, in the presence of light, generates highly reactive oxygen species (ROS).[13] These ROS cause rapid peroxidation of lipids in cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death, which manifests as rapid tissue necrosis.[13][14]

Conclusion

While this compound and other benzoxazinone derivatives show promise as potential new herbicides, a comprehensive and direct comparative analysis against a broad range of commercial herbicides is necessary to fully elucidate their efficacy and selectivity. The data presented in this guide, while not directly comparable, provides a foundation for such future research. The detailed experimental protocols offer a standardized approach for conducting these crucial comparative studies. The unique mode of action of some benzoxazinones as PPO inhibitors suggests they could be valuable tools in weed management, particularly in addressing the challenge of herbicide resistance. Further investigation into the structure-activity relationships of this compound and its analogues is warranted to optimize their herbicidal properties.

References

Safety Operating Guide

Safe Disposal of 7-amino-2H-1,4-benzoxazin-3(4H)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential safety and disposal protocols for 7-amino-2H-1,4-benzoxazin-3(4H)-one, designed for laboratory and research professionals. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Proper disposal of this compound, a chemical compound utilized in various research and development applications, is paramount to maintaining a safe laboratory environment. This guide provides a step-by-step operational plan for its disposal, grounded in safety data sheet (SDS) recommendations and standard laboratory practices.

Hazard Profile and Safety Overview

This compound is classified as a hazardous substance.[1] Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, strict adherence to safety protocols during handling and disposal is mandatory.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin IrritationCauses skin irritation.[1][2]P264, P280, P302+P352, P332+P313, P362
Eye IrritationCauses serious eye irritation.[2][3]P280, P305+P351+P338, P337+P313
Respiratory IrritationMay cause respiratory irritation.[2]P261, P271, P304+P340, P312, P403+P233

This data is a summary of information from multiple safety data sheets. For complete details, refer to the specific SDS provided by the manufacturer.

Experimental Protocol: Disposal Procedure

The primary disposal route for this compound is through an approved chemical waste disposal service.[1] The following protocol details the steps for safe collection, storage, and preparation for pickup.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.

  • Designated, sealable, and clearly labeled hazardous waste container.

  • Chemical waste labels.

  • Fume hood.

Procedure:

  • Personnel Protection: Before handling the chemical, ensure all required PPE is worn. This includes safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, including residues and contaminated items (e.g., weigh boats, contaminated paper towels), in a designated, robust, and sealable solid waste container.

    • Solution Waste: If the compound is in a solvent, collect it in a designated, compatible, and leak-proof liquid waste container. Do not mix with incompatible waste streams.

  • Container Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The full chemical name: "this compound".

    • CAS Number: 26215-14-5.[2]

    • The words "Hazardous Waste".

    • An accurate estimation of the quantity.

    • The date the waste was first added to the container.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant).

  • Safe Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[1] This area should be away from general laboratory traffic and incompatible materials.

  • Disposal Request: Once the container is full or ready for disposal, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Decontamination: Thoroughly decontaminate the work area and any equipment used during the process. Wash hands and any exposed skin thoroughly after handling.[1]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (e.g., Fume Hood) A->B C Segregate Waste: Solid vs. Liquid B->C Begin Disposal D Place in Designated Sealable Waste Container C->D E Label Container Clearly: Chemical Name, CAS#, Hazards D->E F Store in Secure, Ventilated Waste Accumulation Area E->F G Arrange Pickup via EHS or Licensed Contractor F->G

Caption: Disposal workflow for this compound.

By adhering to this structured disposal protocol, researchers can ensure the safe management of this compound waste, protecting both themselves and the environment.

References

Personal protective equipment for handling 7-amino-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 7-amino-2H-1,4-benzoxazin-3(4H)-one. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before use.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times when handling the compound.
Body Protection Laboratory coatShould be fully buttoned to provide maximum coverage.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a chemical fume hood or if dust is generated.

Experimental Workflow for Safe Handling

cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection & Donning cluster_handling Handling Operations cluster_post Post-Handling Procedures prep_1 Assess Task-Specific Risks prep_2 Verify Fume Hood Functionality prep_1->prep_2 prep_3 Locate Eyewash & Safety Shower prep_2->prep_3 ppe_1 Select Appropriate PPE (Gloves, Goggles, Lab Coat) prep_3->ppe_1 ppe_2 Inspect PPE for Damage ppe_1->ppe_2 ppe_3 Don PPE Correctly ppe_2->ppe_3 handling_1 Transfer Compound Inside Fume Hood ppe_3->handling_1 handling_2 Use Spatula for Solid Transfer to Minimize Dust handling_1->handling_2 handling_3 Keep Container Tightly Closed When Not in Use handling_2->handling_3 post_1 Decontaminate Work Area handling_3->post_1 post_2 Doff PPE Correctly post_1->post_2 post_3 Wash Hands Thoroughly post_2->post_3

Caption: Workflow for safely handling this compound.

Detailed Experimental Protocols

Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Ensure the container is clearly labeled with the chemical name, CAS number (26215-14-5), and appropriate hazard warnings.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed to protect from moisture.[1]

Handling:

  • Pre-Experiment Checklist:

    • Confirm a chemical fume hood is available and functioning correctly.

    • Locate the nearest eyewash station and safety shower.

    • Gather all necessary PPE as specified in the table above.

  • Donning PPE:

    • Wear a fully buttoned laboratory coat.

    • Put on safety glasses with side shields or chemical splash goggles.

    • Wear chemical-resistant gloves, ensuring they are free of any defects.

  • Procedure:

    • Conduct all manipulations of the solid compound that may generate dust within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula for transferring the powder. Avoid actions that could create airborne dust.

    • Wash hands and any exposed skin thoroughly after handling.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_seg Segregation & Collection cluster_disposal Disposal waste_gen_1 Unused/Expired Chemical waste_seg_1 Collect Solid Waste in a Labeled, Sealed Container waste_gen_1->waste_seg_1 waste_gen_2 Contaminated Labware (Gloves, Wipes, etc.) waste_gen_2->waste_seg_1 disposal_1 Store Waste in a Designated Hazardous Waste Area waste_seg_1->disposal_1 waste_seg_2 Collect Contaminated Sharps in a Puncture-Proof Container waste_seg_2->disposal_1 disposal_2 Arrange for Pickup by a Licensed Waste Disposal Service disposal_1->disposal_2 disposal_3 Dispose of Contents/Container to an Approved Waste Disposal Plant disposal_2->disposal_3

Caption: Workflow for the proper disposal of this compound waste.

Disposal Protocol:

  • Solid Waste: Collect any unused or waste solid material in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Contaminated Materials: Dispose of any contaminated PPE (gloves, etc.) and cleaning materials in a labeled hazardous waste container.

  • Disposal: The contents and container must be disposed of through an approved waste disposal plant.[1] Follow all local, regional, and national regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-amino-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
7-amino-2H-1,4-benzoxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.